Fustin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPUYFWZXZMIE-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871986, DTXSID401136309 | |
| Record name | (+/-)-Fustin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-36-9, 20725-03-5 | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Fustin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fustin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fustin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Fustin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUSTIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Fustin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fustin, a dihydroflavonol found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective isolation, characterization, and formulation in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its melting point, boiling point, solubility, and acid dissociation constant (pKa). Detailed experimental protocols for the determination of these properties are presented, alongside an analysis of its spectral characteristics obtained through UV-Vis, NMR, and mass spectrometry. Furthermore, this guide elucidates the known interaction of this compound with the cAMP/PKA signaling pathway, a critical aspect for understanding its mechanism of action at a molecular level. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a clear and concise understanding.
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems. A summary of these properties is presented in Table 1. It is important to note that while some experimental data is available, certain values are predicted based on computational models due to a lack of direct experimental determination in the published literature.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 288.25 g/mol | --INVALID-LINK-- |
| Melting Point | 226-228 °C | Experimental |
| Boiling Point | 644.2 ± 55.0 °C at 760 mmHg | Predicted |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| XLogP3 | 1.3 | --INVALID-LINK-- |
| pKa (acidic) | Predicted to be in the range of phenolic hydroxyl groups (approx. 6-10) | Inferred from flavonoid chemistry |
| Solubility in DMSO | Soluble | AOBIOUS |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of this compound's physicochemical properties. The following sections outline standardized experimental protocols adapted from established methods for flavonoid analysis.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
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Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
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Procedure:
-
A small, dry sample of purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range at which the substance begins to melt and completely liquefies is recorded as the melting point.
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Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
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Apparatus: Analytical balance, screw-capped vials, orbital shaker, centrifuge, spectrophotometer or HPLC system.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a screw-capped vial.
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The vials are placed in an orbital shaker and agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is centrifuged to separate the undissolved solid.
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An aliquot of the clear supernatant is carefully removed and diluted appropriately.
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The concentration of this compound in the diluted solution is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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The solubility is expressed in g/L or mg/mL.
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Determination of Acid Dissociation Constant (pKa)
The pKa values of this compound, corresponding to its acidic phenolic hydroxyl groups, can be determined spectrophotometrically or by potentiometric titration.
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Apparatus: UV-Vis spectrophotometer or potentiometer with a pH electrode, pH meter, burette, standard acid and base solutions.
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Spectrophotometric Method:
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A series of buffer solutions with a range of known pH values are prepared.
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A stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared.
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A small aliquot of the this compound stock solution is added to each buffer solution to a constant final concentration.
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The UV-Vis absorption spectrum of each solution is recorded.
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The absorbance at a wavelength where the ionized and unionized forms of this compound have different absorptivity is plotted against pH.
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The pKa value is determined from the inflection point of the resulting sigmoidal curve.
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify the characteristic absorption maxima of this compound, which arise from electron transitions within its chromophoric system.
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Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
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Procedure:
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A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
The spectrophotometer is blanked with the solvent.
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The UV-Vis spectrum of the this compound solution is recorded over a wavelength range of approximately 200-500 nm.
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The wavelengths of maximum absorbance (λmax) are identified.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
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Apparatus: NMR spectrometer.
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Procedure:
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A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
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¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.
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The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure of this compound.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
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Apparatus: Mass spectrometer (e.g., ESI-QTOF).
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Procedure:
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A dilute solution of this compound is introduced into the mass spectrometer.
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The mass spectrum is acquired in both positive and negative ion modes.
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The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded and analyzed to confirm the molecular weight and deduce structural information.
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Spectral Data
The spectral data of this compound are crucial for its identification and characterization.
Table 2: Spectral Data of this compound
| Technique | Key Observations |
| UV-Vis (in Methanol) | Expected λmax around 290 nm and 330 nm (characteristic of dihydroflavonols). |
| ¹H NMR (in DMSO-d₆) | Expected signals for aromatic protons, protons of the heterocyclic C-ring, and hydroxyl protons. |
| ¹³C NMR (in DMSO-d₆) | Expected signals for carbons of the aromatic rings, the heterocyclic C-ring, and the carbonyl group. |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 287.0565.[1] |
Signaling Pathway Involvement
Recent studies have indicated that this compound exerts some of its biological effects through the modulation of specific signaling pathways. Notably, this compound has been shown to suppress melanoma cell growth via a cAMP/PKA-dependent mechanism.[2]
This compound's Interaction with the cAMP/PKA Signaling Pathway
The cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) pathway is a crucial signaling cascade involved in numerous cellular processes. This compound has been observed to influence this pathway, leading to downstream effects on cell growth and proliferation.[2] The precise mechanism involves the downregulation of phosphorylated myosin phosphatase targeting subunit 1, which is involved in the dephosphorylation of myosin regulatory light chain 2 (MLC2).[2] This effect was attenuated by a PKA inhibitor, confirming the involvement of the cAMP/PKA pathway.[2]
Caption: this compound's inhibitory effect on the cAMP/PKA signaling pathway.
Experimental Workflow Visualizations
To further clarify the methodologies described, the following diagrams illustrate the workflows for key experimental procedures.
Caption: Workflow for solubility determination by the shake-flask method.
Caption: Workflow for pKa determination by the spectrophotometric method.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its advancement as a potential therapeutic agent. The presented data, compiled from experimental and predicted sources, offers a clear summary for researchers. The detailed experimental protocols serve as a practical resource for the consistent and accurate characterization of this promising flavonoid. Furthermore, the elucidation of its interaction with the cAMP/PKA signaling pathway provides valuable insight into its mechanism of action, paving the way for further investigation into its pharmacological effects. The continued study of this compound's properties will undoubtedly contribute to unlocking its full therapeutic potential.
References
Fustin's Mechanism of Action in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavanonol, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in neuronal cells, with a focus on its antioxidant, anti-inflammatory, and anti-apoptotic properties. The information presented herein is intended to support further research and drug development efforts targeting neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis in neuronal cells. These three interconnected pathological processes are central to the onset and progression of numerous neurodegenerative disorders.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage. This compound has been shown to bolster the antioxidant capacity of neuronal cells through various mechanisms.
Quantitative Data Summary: Antioxidant Effects of this compound
| Parameter | Experimental Model | Treatment Group | Result | p-value | Reference |
| Superoxide Dismutase (SOD) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly decreased | < 0.001 | [1] |
| This compound (100 mg/kg) + 3-NPA | Significantly restored | < 0.001 | [1] | ||
| Catalase (CAT) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly decreased | < 0.001 | [1] |
| This compound (100 mg/kg) + 3-NPA | Significantly restored | < 0.001 | [1] | ||
| Glutathione (GSH) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly decreased | < 0.001 | [1] |
| This compound (100 mg/kg) + 3-NPA | Significantly restored | < 0.001 | [1] | ||
| Malondialdehyde (MDA) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly increased | < 0.001 | [1] |
| This compound (100 mg/kg) + 3-NPA | Significantly decreased | < 0.001 | [1] | ||
| Nitrite Level | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly increased | < 0.001 | [1] |
| This compound (100 mg/kg) + 3-NPA | Significantly decreased | < 0.001 | [1] |
Signaling Pathway: Nrf2-ARE Pathway
This compound is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a master regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant genes, including those for SOD, CAT, and enzymes involved in GSH synthesis.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways.
Quantitative Data Summary: Anti-inflammatory Effects of this compound
| Parameter | Experimental Model | Treatment Group | Result | p-value | Reference |
| Tumor Necrosis Factor-α (TNF-α) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly increased | < 0.001 | [1] |
| This compound (100 mg/kg) + 3-NPA | Significantly decreased | < 0.001 | [1] | ||
| Interleukin-1β (IL-1β) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly increased | < 0.001 | [1] |
| This compound (100 mg/kg) + 3-NPA | Significantly decreased | < 0.001 | [1] | ||
| Cyclooxygenase (COX) | 3-NPA-induced Huntington's Disease in rats | 3-NPA Control | Significantly decreased | < 0.001 | [1] |
| This compound (100 mg/kg) + 3-NPA | Moderately restored | < 0.01 | [1] |
Signaling Pathway: NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. This compound is thought to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to the neuronal loss observed in neurodegenerative diseases. This compound has been shown to protect neuronal cells from apoptosis by modulating the expression of key apoptotic regulatory proteins.
Quantitative Data Summary: Anti-apoptotic Effects of this compound
| Parameter | Experimental Model | Treatment Group | Result | Reference |
| Bax/Bcl-2 ratio | 6-hydroxydopamine (6-OHDA)-treated SK-N-SH cells | 6-OHDA Control | Increased | [2] |
| This compound + 6-OHDA | Reduced | [2] | ||
| Caspase-3 activity | 6-hydroxydopamine (6-OHDA)-treated SK-N-SH cells | 6-OHDA Control | Increased | [2] |
| This compound + 6-OHDA | Reduced | [2] |
Signaling Pathways: PI3K/Akt and MAPK/ERK Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are crucial for promoting neuronal survival and inhibiting apoptosis. Activation of these pathways by neurotrophic factors and other survival signals leads to the phosphorylation and inactivation of pro-apoptotic proteins (e.g., Bad, Bax) and the activation of anti-apoptotic proteins (e.g., Bcl-2). While direct evidence for this compound's interaction with these pathways is still emerging, its structural similarity to fisetin, a known activator of these pathways, suggests a similar mechanism of action. Fisetin has been shown to promote neuronal survival by activating the PI3K/Akt and MAPK/ERK signaling cascades.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease Model in Rats
This model is used to mimic the striatal degeneration and motor deficits characteristic of Huntington's disease.
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Animals: Male Wistar rats are typically used.
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Induction: 3-NPA is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 10-20 mg/kg body weight daily for a specified period (e.g., 22 days).[1]
-
This compound Treatment: this compound is administered orally (p.o.) at doses of 50 or 100 mg/kg body weight daily, concurrently with or prior to 3-NPA administration.[1]
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Behavioral Assessment: Motor coordination and balance are assessed using tests such as the rotarod, beam walk, and grip strength tests.
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Biochemical Analysis: Following the treatment period, animals are euthanized, and brain tissues (e.g., striatum, cortex, hippocampus) are collected for the analysis of oxidative stress markers, inflammatory cytokines, and neurotransmitter levels.
Measurement of Oxidative Stress Markers in Brain Tissue
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Tissue Homogenization: Brain tissue is homogenized in ice-cold phosphate buffer. The homogenate is then centrifuged to obtain the supernatant for analysis.
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Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).
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Catalase (CAT) Activity: Determined by measuring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically.
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Reduced Glutathione (GSH) Content: Measured using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored product that is quantified spectrophotometrically.[1]
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Malondialdehyde (MDA) Levels: Assessed as a marker of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay, which measures the pink chromogen produced by the reaction of MDA with thiobarbituric acid.[1]
Quantification of Inflammatory Cytokines in Brain Homogenates
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Sample Preparation: Brain tissue homogenates are prepared as described above.
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Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are used for the quantitative determination of TNF-α, IL-1β, and IL-6 levels in the brain tissue supernatants, according to the manufacturer's instructions.
SH-SY5Y Cell Culture and Neurotoxicity Model
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Cell Line: The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for studying neuroprotective effects.
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Neurotoxin Treatment: To induce neuronal damage and apoptosis, cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before the addition of the neurotoxin.
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Cell Viability Assay: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
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Apoptosis Assays: Apoptosis can be quantified by measuring caspase-3 activity using a colorimetric or fluorometric assay, and by determining the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins via Western blotting.[2]
Conclusion
This compound demonstrates significant neuroprotective effects in neuronal cells through its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. Its ability to modulate multiple key signaling pathways, including the Nrf2-ARE, NF-κB, PI3K/Akt, and MAPK/ERK pathways, underscores its potential as a multi-target therapeutic agent for neurodegenerative diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within these signaling cascades and on evaluating its efficacy and safety in more advanced preclinical models of neurodegeneration.
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity [mdpi.com]
- 2. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Fustin: A Technical Guide for Researchers
Introduction
Fustin, a dihydroflavonol predominantly found in the heartwood of Rhus verniciflua (lacquer tree), has emerged as a promising natural compound with a wide spectrum of biological activities.[1] This technical guide provides an in-depth overview of the current scientific understanding of this compound's bioactivity, with a focus on its neuroprotective, anti-inflammatory, anticancer, and antidiabetic properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential in preclinical models, particularly in the context of Huntington's disease-like symptoms.
Experimental Model: 3-Nitropropionic Acid (3-NPA)-Induced Neurotoxicity in Rats
A widely used model to mimic Huntington's disease involves the administration of 3-NPA, which induces oxidative stress and neuroinflammation.[1] In a key study, this compound was administered orally to rats at doses of 50 and 100 mg/kg for 22 days alongside 3-NPA induction.[1][2]
Experimental Protocol: 3-NPA-Induced Huntington's Disease Model in Rats [1][3]
-
Animals: Male Wistar rats are typically used.
-
Induction of Neurotoxicity: 3-Nitropropionic acid (3-NPA) is administered intraperitoneally (i.p.) at a dose of 10 mg/kg for the duration of the study (e.g., 22 days) to induce Huntington's disease-like symptoms.
-
Treatment: this compound is administered orally (p.o.) at doses of 50 and 100 mg/kg daily for the same duration as 3-NPA administration. A control group receives the vehicle, and a 3-NPA only group serves as the disease model control.
-
Behavioral Assessments: At the end of the treatment period, behavioral tests such as the beam walk test, rotarod test, and grip strength test are performed to assess motor coordination and muscle strength.
-
Biochemical Analysis: Following behavioral assessments, animals are euthanized, and brain tissues (e.g., striatum, cortex, hippocampus) are collected for the analysis of:
-
Oxidative Stress Markers: Malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).
-
Neuroinflammatory Markers: Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and cyclooxygenase (COX).
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Neurotransmitters: Gamma-aminobutyric acid (GABA) and glutamate.
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Other Markers: Brain-derived neurotrophic factor (BDNF) and nitrite levels.
-
Quantitative Data: Effects of this compound on Biochemical Parameters in 3-NPA-Treated Rats [1]
| Parameter | 3-NPA Control Group | This compound (50 mg/kg) + 3-NPA | This compound (100 mg/kg) + 3-NPA |
| Oxidative Stress | |||
| MDA (nmol/mg protein) | Increased | Significantly Decreased | Significantly Decreased |
| GSH (µmol/mg protein) | Decreased | Significantly Increased | Significantly Increased |
| SOD (U/mg protein) | Decreased | Significantly Increased | Significantly Increased |
| CAT (U/mg protein) | Decreased | Significantly Increased | Significantly Increased |
| Neuroinflammation | |||
| TNF-α (pg/mg protein) | Increased | Significantly Decreased | Significantly Decreased |
| IL-1β (pg/mg protein) | Increased | Significantly Decreased | Significantly Decreased |
| Neurotransmitters | |||
| GABA (µg/g tissue) | Decreased | Significantly Increased | Significantly Increased |
| Glutamate (µg/g tissue) | Increased | Significantly Decreased | Significantly Decreased |
Note: "Significantly" indicates a statistically significant difference compared to the 3-NPA control group (p < 0.05 or lower).
This compound's neuroprotective effects are attributed to its ability to mitigate oxidative stress and reduce neuroinflammation.[1] By restoring the balance of endogenous antioxidants and downregulating pro-inflammatory cytokines, this compound helps protect neurons from 3-NPA-induced damage.[1]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.
Experimental Model: Adjuvant-Induced Arthritis in Rats
A common model for studying chronic inflammation is adjuvant-induced arthritis, where an emulsion of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant, CFA) is injected to induce an arthritic condition.[4][5]
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats [4][6]
-
Animals: Wistar rats are commonly used.
-
Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) is administered into the subplantar region of the right hind paw.
-
Treatment: this compound is administered orally at doses of 50 and 100 mg/kg daily for a period of 21 days, starting from the day of CFA injection.
-
Assessment of Arthritis: Paw volume and arthritic scores are measured at regular intervals (e.g., every 7 days).
-
Biochemical and Hematological Analysis: At the end of the study, blood and tissue samples are collected to measure:
-
Hematological Parameters: Total and differential leukocyte counts.
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6.
-
Oxidative Stress Markers: MDA, GSH, SOD, and CAT.
-
Other Inflammatory Markers: Prostaglandin E2 (PGE2) and myeloperoxidase (MPO).
-
Quantitative Data: Effect of this compound on Inflammatory Markers in CFA-Induced Arthritic Rats [5][7]
| Parameter | CFA Control Group | This compound (50 mg/kg) + CFA | This compound (100 mg/kg) + CFA |
| Paw Volume (mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Arthritic Score | Significantly Increased | Significantly Decreased | Significantly Decreased |
| TNF-α (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-1β (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-6 (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| MDA (nmol/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| GSH (µmol/L) | Significantly Decreased | Significantly Increased | Significantly Increased |
Note: "Significantly" indicates a statistically significant difference compared to the CFA control group.
Signaling Pathway: this compound and the NF-κB Pathway
This compound's anti-inflammatory effects are mediated, at least in part, by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. This compound has been shown to reduce the expression of NF-κB, thereby suppressing the downstream inflammatory cascade.[8]
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, with a notable mechanism of action in melanoma cells.
In Vitro Antiproliferative Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in a study using the triple-negative breast cancer cell line MDA-MB-231, this compound exhibited a half-maximal inhibitory concentration (IC50) of 56.02 μg/mL.[9]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathway: this compound's Action in Melanoma via the cAMP/PKA Pathway
In B16 melanoma cells, this compound has been shown to suppress cell growth through a mechanism dependent on cyclic AMP (cAMP) and protein kinase A (PKA).[10][11] this compound treatment leads to conformational changes in the actin cytoskeleton and suppresses the phosphorylation of myosin regulatory light chain 2 (MLC2), a key regulator of actin structure. This effect is mediated through the cAMP/PKA pathway, as the PKA inhibitor H89 was found to attenuate this compound's effects.[10]
Antidiabetic Effects
This compound has shown promise in ameliorating hyperglycemia and related complications in animal models of diabetes.
Experimental Model: Streptozotocin (STZ)-Induced Diabetes in Rats
Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration is a common method for inducing diabetes in laboratory animals.[12][13]
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats [13][14]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in a suitable buffer (e.g., citrate buffer), is administered at a dose of 50-60 mg/kg to induce diabetes. In some models, a high-fat diet is also provided to induce type 2 diabetes-like conditions.[13]
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: this compound is administered orally at doses of 50 and 100 mg/kg daily for a specified period (e.g., 28 or 42 days).[12][13]
-
Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.
-
Biochemical Analysis: At the end of the treatment period, blood and tissue samples are collected for the analysis of:
-
Lipid Profile: Total cholesterol, triglycerides, LDL, and HDL.
-
Liver Function Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Hormones: Insulin, leptin, and adiponectin.
-
Oxidative Stress Markers: MDA, GSH, SOD, and CAT.
-
Inflammatory Markers: TNF-α.
-
Quantitative Data: Effects of this compound on Metabolic Parameters in STZ-Induced Diabetic Rats [13]
| Parameter | Diabetic Control Group | This compound (50 mg/kg) + STZ | This compound (100 mg/kg) + STZ |
| Blood Glucose (mg/dL) | Significantly Increased | Moderately Decreased | Significantly Decreased |
| Serum Insulin (µU/mL) | Significantly Decreased | Significantly Increased | Significantly Increased |
| Total Cholesterol (mg/dL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Triglycerides (mg/dL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| TNF-α (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| MDA (nmol/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| GSH (µmol/L) | Significantly Decreased | Significantly Increased | Significantly Increased |
Note: "Significantly" and "Moderately" indicate the level of statistical significance compared to the diabetic control group.
This compound's antidiabetic effects are multifaceted, involving the improvement of insulin secretion, reduction of hyperglycemia, correction of dyslipidemia, and attenuation of oxidative stress and inflammation.[12][13]
Extraction and Isolation of this compound
This compound is naturally present in the heartwood of Rhus verniciflua. Several methods have been developed for its extraction and purification.
Experimental Protocol: Extraction and Isolation of this compound from Rhus verniciflua [15][16]
-
Material Preparation: The dried heartwood of Rhus verniciflua is ground into a fine powder.
-
Extraction: The powdered material is extracted with a solvent, typically 80% ethanol, at an elevated temperature (e.g., 70°C).[17] The extract is then filtered and concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The this compound-rich fraction is further purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) has been shown to be an effective method for isolating this compound with high purity.[15]
-
Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This compound, a natural dihydroflavonol, exhibits a remarkable range of biological activities with therapeutic potential for a variety of diseases. Its neuroprotective, anti-inflammatory, anticancer, and antidiabetic properties are supported by a growing body of preclinical evidence. The mechanisms underlying these effects often involve the modulation of key signaling pathways, such as NF-κB and cAMP/PKA, and the attenuation of oxidative stress and inflammation. This technical guide provides a comprehensive summary of the current research, offering valuable insights for scientists and drug development professionals interested in the further investigation and potential clinical application of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in human clinical trials.
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound ameliorates hyperglycemia in streptozotocin induced type-2 diabetes via modulating glutathione/Superoxide dismutase/Catalase expressions, suppress lipid peroxidation and regulates histopathological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Elevated Levels of Leptin, Adiponectin, Serum TNF-α, and Intracellular Oxidative Free Radicals in High-Fat Diet and Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antidiabetic activity of Solanum torvum fruit extract in streptozotocin-induced diabetic rats [frontiersin.org]
- 15. Preparative isolation and purification of neuroprotective compounds from Rhus verniciflua by high speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation of sulfuretin and butin from Rhus verniciflua Stokes using medium-pressure liquid chromatography and their tyrosinase inhibitory effects :: BioResources [bioresources.cnr.ncsu.edu]
A Technical Guide to Fisetin's Antioxidant and Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a dietary flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2][3] Emerging research has highlighted its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for therapeutic development.[1][2][4] This technical guide provides an in-depth overview of the core molecular pathways modulated by fisetin, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Antioxidant Pathway: Nrf2/ARE Signaling
Fisetin's primary antioxidant effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][6][7][8] Nrf2 is a master regulator of cellular redox homeostasis, orchestrating the expression of a suite of antioxidant and cytoprotective genes.[9][10]
Mechanism of Action
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9][11] Fisetin disrupts the Nrf2-Keap1 interaction. Evidence suggests fisetin does not significantly alter Nrf2 mRNA expression but rather enhances Nrf2 protein stability at a post-transcriptional level.[5][6][12] It achieves this by inhibiting the ubiquitination of Nrf2 and prolonging its half-life from approximately 15 minutes to 45 minutes.[5][6][13] Molecular docking studies indicate that fisetin can bind to Keap1, likely inducing a conformational change that releases Nrf2.[9]
Once liberated, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes, initiating their transcription.[5][6][12] This leads to the upregulation of Phase II antioxidant enzymes and cytoprotective proteins.[11]
Signaling Pathway Diagram
Caption: Fisetin activates the Nrf2 antioxidant pathway.
Quantitative Data: Nrf2 Pathway Activation
| Target Gene/Protein | Cell Line | Fisetin Conc. | Fold Change / Effect | Reference |
| Nrf2 Half-life | HepG2 | 20 µM | Increased from <15 min to ~45 min | [5][13] |
| Nrf2 Nuclear Accumulation | HepG2 | 20-40 µM | Significant increase observed | [5][6] |
| ARE-Luciferase Activity | HepG2 | 10-40 µM | Dose-dependent increase | [12] |
| HO-1 mRNA | HepG2 | 20 µM | Upregulated | [5][6] |
| NQO1 mRNA | HepG2 | 20 µM | Upregulated | [5][6] |
| GCLC/GCLM mRNA | HepG2 | 20 µM | Upregulated | [5][6] |
| HO-1 Protein | ARPE-19 | 20 µM | Enhanced expression | [11][14] |
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation
This protocol is a representative example for assessing fisetin-induced Nrf2 activation.
-
Cell Culture and Treatment:
-
Culture HepG2 human hepatoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 100 mm dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of fisetin (e.g., 0, 10, 20, 40 µM) dissolved in DMSO for a specified time (e.g., 6-24 hours). Ensure the final DMSO concentration is <0.1%.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a nuclear/cytoplasmic extraction kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This involves sequential lysis steps to first rupture the plasma membrane (releasing cytoplasmic contents) and then the nuclear membrane.
-
Collect the cytoplasmic and nuclear fractions separately. Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Use Lamin B1 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Core Anti-inflammatory Pathway: NF-κB Inhibition
Fisetin exerts significant anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][15]
Mechanism of Action
In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[17]
Fisetin inhibits NF-κB activation at multiple levels:
-
Inhibition of Upstream Kinases: Fisetin has been shown to directly inhibit the kinase activity of enzymes upstream of IKK, such as Src, Syk, and TAK1.[16][17][18]
-
Inhibition of IKK Activity: By preventing the activation of upstream kinases, fisetin effectively blocks the activation of the IKK complex.[17][18]
-
Suppression of IκBα Degradation: Consequently, IκBα is not phosphorylated or degraded, and NF-κB remains sequestered in the cytoplasm.[1][17]
-
Inhibition of p65 Translocation: Immunofluorescence studies confirm that fisetin treatment prevents the nuclear translocation of the NF-κB p65 subunit following an inflammatory stimulus.[16][19]
Signaling Pathway Diagram
Caption: Fisetin inhibits the NF-κB inflammatory pathway.
Quantitative Data: NF-κB Pathway Inhibition
| Target Mediator/Protein | Cell/Animal Model | Stimulus | Fisetin Conc. / Dose | % Reduction / Effect | Reference |
| NO Production | RAW 264.7 | LPS | 8 µM | ~50% reduction in iNOS protein | [20] |
| iNOS & COX-2 mRNA | RAW 264.7 | LPS | 8 µM | Dose-dependent downregulation | [20] |
| TNF-α Secretion | RAW 264.7 | LPS | 8 µM | Significant reduction | [20] |
| IL-6 Secretion | RAW 264.7 | LPS | 8 µM | Significant reduction | [20] |
| IL-1β, IL-6, TNF-α mRNA | Raw264.7 | LPS | 25-100 µM | Dose-dependent decrease | [21] |
| p65 Nuclear Translocation | RAW 264.7 | LPS | 30 µM | Blocked translocation | [16] |
| Pro-inflammatory Cytokines | Rat SCI Model | SCI | 10-20 mg/kg | Marked reduction in TNF-α, IL-1β, IL-6 | [15] |
Experimental Protocol: ELISA for Cytokine Secretion
This protocol provides a method to quantify the effect of fisetin on the secretion of inflammatory cytokines.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells with fisetin (e.g., 0, 2, 4, 8 µM) for 2 hours.
-
Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce cytokine production.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant from each well for analysis. Samples can be stored at -80°C if not used immediately.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6).
-
Follow the manufacturer's protocol precisely. A general workflow is as follows:
-
Coat a 96-well microplate with a capture antibody specific to the target cytokine.
-
Block non-specific binding sites.
-
Add standards (of known concentrations) and the collected supernatant samples to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate, then add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Wash, then add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
Wash again, and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of the cytokine in each experimental sample.
-
Compare the cytokine concentrations in fisetin-treated groups to the LPS-only control group to determine the inhibitory effect.
-
Interplay with MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial signaling cascades that regulate inflammation and cellular stress responses. Fisetin modulates MAPK signaling, which contributes to its overall antioxidant and anti-inflammatory effects.[4][7][22][23]
-
Anti-inflammatory Role: In inflammatory contexts, fisetin often suppresses the phosphorylation (activation) of p38 and JNK, which are upstream activators of NF-κB and other inflammatory mediators.[1][24]
-
Antioxidant/Survival Role: In models of oxidative stress, fisetin can enhance the phosphorylation of ERK, a pathway often associated with cell survival and the activation of Nrf2.[23]
This differential regulation highlights fisetin's ability to selectively inhibit pro-inflammatory signaling while promoting pro-survival and antioxidant pathways.
Workflow and Cross-talk Diagram
Caption: Fisetin's modulation of MAPK cross-talk.
Fisetin demonstrates a multi-targeted mechanism of action, primarily centered on the robust activation of the Nrf2 antioxidant pathway and the potent inhibition of the NF-κB inflammatory pathway. Its ability to modulate upstream kinases, including those in the MAPK family, allows it to fine-tune cellular responses to stress and inflammation. The quantitative data and protocols provided herein serve as a foundational resource for professionals in drug discovery and biomedical research to further explore and harness the therapeutic potential of fisetin.
References
- 1. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of Fisetin, a Flavonoid in Cancer Prevention and Treatment [mdpi.com]
- 3. Frontiers | The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [ouci.dntb.gov.ua]
- 6. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin alleviates oxidative stress and promotes porcine early embryonic development via activation of the NRF2-ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 [frontiersin.org]
- 15. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fisetin, an inhibitor of cyclin-dependent kinase 6, down-regulates nuclear factor-kappaB-regulated cell proliferation, antiapoptotic and metastatic gene products through the suppression of TAK-1 and receptor-interacting protein-regulated IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchwithrowan.com [researchwithrowan.com]
- 19. Fisetin inhibits the generation of inflammatory mediators in interleukin-1β-induced human lung epithelial cells by suppressing the NF-κB and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fisetin inhibits lipopolysaccharide-induced inflammatory response by activating β-catenin, leading to a decrease in endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fisetin, an Anti-Inflammatory Agent, Overcomes Radioresistance by Activating the PERK-ATF4-CHOP Axis in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Neuroprotective Effects of Flavonoid Fisetin against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of c-Jun N-terminal kinase and nuclear factor κ B pathways mediates fisetin-exerted anti-inflammatory activity in lipopolysccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fisetin for Neuroprotection Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a dietary flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions, that has garnered significant scientific interest for its potent neuroprotective properties.[1] Preclinical evidence robustly supports its potential to mitigate key pathological processes underlying a spectrum of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as ischemic stroke and traumatic brain injury.[2] Fisetin's efficacy stems from its multifaceted mechanisms of action, which include potent antioxidant and anti-inflammatory activities, modulation of critical intracellular signaling pathways, inhibition of protein aggregation, and induction of autophagy.[3] This technical guide provides a comprehensive overview of the core mechanisms of fisetin-mediated neuroprotection, summarizes quantitative data from key preclinical studies, details essential experimental protocols for its investigation, and presents visualizations of its primary signaling pathways to support further research and drug development efforts.
Introduction
The increasing prevalence of age-related neurological disorders presents a formidable challenge to public health.[3] These diseases are characterized by complex, multifactorial pathologies involving oxidative stress, chronic neuroinflammation, protein misfolding, and neuronal loss.[4] Consequently, therapeutic strategies targeting a single pathological pathway have had limited success.[3] This has shifted focus toward multi-target compounds like fisetin, a naturally occurring flavonoid with the ability to cross the blood-brain barrier.[5][6] In numerous preclinical models, fisetin has demonstrated a remarkable capacity to protect neurons and improve cognitive function, making it a compelling candidate for therapeutic development.[1][6] This guide serves as a technical resource for researchers aiming to explore and harness the neuroprotective potential of fisetin.
Core Neuroprotective Mechanisms of Fisetin
Fisetin exerts its neuroprotective effects through a constellation of interconnected mechanisms that collectively combat the primary drivers of neurodegeneration.
Attenuation of Oxidative Stress
Oxidative stress is a foundational element in neuronal damage and is implicated in nearly all neurodegenerative conditions.[6] Fisetin mitigates oxidative stress through two primary routes:
-
Direct Antioxidant Activity: Fisetin can directly scavenge reactive oxygen species (ROS), thereby preventing damage to lipids, proteins, and DNA.[7]
-
Activation of the Nrf2-ARE Signaling Pathway: Fisetin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Fisetin disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[8] In the nucleus, Nrf2 binds to the ARE, driving the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is crucial for the synthesis of the major intracellular antioxidant, glutathione (GSH).[8]
Modulation of Neuroinflammation
Chronic inflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. Fisetin exerts powerful anti-inflammatory effects by suppressing key inflammatory signaling cascades.
-
Inhibition of the NF-κB Pathway: Fisetin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[9] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade prevents NF-κB from translocating to the nucleus, thereby repressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]
Targeting Proteinopathies
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau, is a central pathological hallmark of Alzheimer's disease and other neurodegenerative disorders.
-
Inhibition of Aβ Aggregation: Fisetin has been shown to directly interfere with the fibrillogenesis of the Aβ peptide. In vitro studies demonstrate that fisetin inhibits the formation of Aβ fibrils, a key step in the development of amyloid plaques.[6]
-
Reduction of Tau Pathology: Fisetin addresses tau pathology through multiple actions. It can reduce the hyperphosphorylation of tau protein and inhibit its aggregation into neurofibrillary tangles.[10] Furthermore, fisetin stimulates the clearance of phosphorylated tau by inducing autophagy.[10]
Induction of Autophagy
Autophagy is a cellular recycling process critical for clearing damaged organelles and misfolded protein aggregates. Fisetin promotes autophagy, which is often impaired in aging and neurodegenerative diseases.
-
mTORC1 Inhibition: Fisetin inhibits the mammalian target of rapamycin complex 1 (mTORC1). Inhibition of mTORC1 is a key signal for autophagy induction. This leads to the activation of transcription factors like TFEB and Nrf2, which drive the expression of autophagy-related genes, promoting the clearance of toxic protein aggregates like phosphorylated tau.[2]
Activation of Pro-Survival Signaling
Fisetin also promotes neuronal survival by activating key signaling cascades that support synaptic plasticity and memory. These include the PI3K/Akt and ERK/MAPK pathways, which are downstream of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[7] Oral administration of fisetin has been shown to facilitate long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory.[11]
Quantitative Analysis of Fisetin's Efficacy
The following tables summarize key quantitative data from preclinical studies, highlighting effective concentrations and dosages of fisetin.
Table 1: In Vitro Efficacy of Fisetin
| Model System | Target/Assay | Fisetin Concentration | Key Outcome | Citation(s) |
| HT-22 Neuronal Cells | Glutamate-induced toxicity | EC50 of ~3 µM | Protection against cell death | |
| PC12 Cells | Tunicamycin-induced toxicity | 1 µg/mL | Reversed decrease in SIRT1 expression | |
| Cortical Neurons | Phosphorylated Tau Levels | 2.5–10 µM | Concentration-dependent decrease in p-Tau | [2] |
| Aβ1-42 Aggregation | Thioflavin T Assay | 10-100 µM | Inhibition of Aβ fibril formation | [6] |
| Microglial Cells | LPS-induced NO production | 1-10 µM | Inhibition of nitric oxide production | [7] |
Table 2: In Vivo Efficacy of Fisetin in Neuroprotection Models
| Animal Model | Disease Model | Fisetin Dosage & Route | Duration | Key Outcomes | Citation(s) |
| Mice | D-galactose-induced aging | 20 mg/kg/day, p.o. | 30 days | Attenuated oxidative stress and neuroinflammation; improved memory | [12] |
| Rats | L-methionine (Vascular Dementia) | 5–25 mg/kg/day, p.o. | 2 weeks | Dose-dependently reduced cognitive and vascular dysfunction | [2] |
| Mice | Traumatic Brain Injury (TBI) | 10, 20, 40 mg/kg, i.p. | Post-injury | Improved neurological function, reduced edema, activated Nrf2 pathway | [13] |
| Rats | Spinal Cord Injury (SCI) | 10, 20, 40 mg/kg, p.o. | 4 weeks | Attenuated neuronal degeneration and inflammation via NF-κB modulation | [9] |
| Anesthetized Rats | Hippocampal Function | 10 and 25 mg/kg, p.o. | Single dose | Facilitated long-term potentiation (LTP) induction in vivo | [11] |
| Mice | Embolic Stroke | 50 mg/kg, i.p. | Post-injury | Reduced behavioral deficits | [7] |
Key Experimental Protocols
Reproducible investigation of fisetin's neuroprotective effects relies on standardized experimental protocols. Below are methodologies for key assays.
Cell Viability and Neuroprotection Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability, and is commonly used to assess protection against a neurotoxic insult like glutamate.[14]
-
Cell Plating: Seed neuronal cells (e.g., HT22 or primary cortical neurons) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[14]
-
Pre-treatment: Treat cells with various concentrations of fisetin (e.g., 1-20 µM) or vehicle (DMSO, typically <0.1%) for 1-2 hours.
-
Induction of Toxicity: Add a neurotoxin such as glutamate (e.g., 5 mM for HT22 cells) to the wells (excluding control wells) and incubate for the desired period (e.g., 12-24 hours).[14]
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 1-4 hours at 37°C.[14]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Assessment of Anti-inflammatory Activity (NF-κB Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.[15]
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 24- or 48-well plate with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.[15][16]
-
Treatment: After 24 hours, pre-treat the cells with fisetin for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (e.g., 20 ng/mL) or LPS, and incubate for 6-8 hours.[17]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[17]
-
Luciferase Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system and a luminometer to sequentially measure firefly and Renilla luciferase activity.[16]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in fisetin-treated cells compared to stimulated-only cells indicates inhibition of the NF-κB pathway.
Analysis of Nrf2 Activation (Western Blot)
Western blotting is used to measure the increase in Nrf2 protein levels and its translocation to the nucleus.[4]
-
Cell Treatment: Treat neuronal cells with fisetin (e.g., 10 µM) for a time course (e.g., 0, 1, 3, 6 hours).
-
Fractionation (Optional but Recommended): To specifically assess translocation, separate cytoplasmic and nuclear protein fractions using a nuclear extraction kit.[18]
-
Protein Extraction & Quantification: Lyse the cells (or fractions) in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[4]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4] Re-probe the membrane for a loading control (β-actin for total lysate, Lamin B1 for nuclear fraction, or GAPDH for cytoplasmic fraction) to ensure equal protein loading.
General Experimental Workflow
Challenges and Future Directions
Despite the compelling preclinical data, the translation of fisetin into a clinical therapeutic faces challenges, primarily its low aqueous solubility and poor oral bioavailability.[5] Research is actively exploring novel drug delivery systems, such as chitosan-coated nanoformulations, to enhance its pharmacokinetic profile and improve delivery to the central nervous system.[1] While fisetin is generally regarded as safe, rigorous, large-scale clinical trials in human populations are necessary to establish its efficacy and safety profile for neurological disorders.[6]
Conclusion
Fisetin stands out as a promising, multi-target neuroprotective agent with a robust portfolio of preclinical evidence. Its ability to simultaneously mitigate oxidative stress, suppress neuroinflammation, inhibit protein aggregation, and enhance cellular defense mechanisms makes it an exceptional candidate for preventing and treating complex neurological diseases. For researchers and drug development professionals, fisetin offers a rich area of investigation. Further exploration of its synergistic mechanisms, combined with advancements in formulation to overcome bioavailability hurdles, will be critical in translating the therapeutic potential of this remarkable flavonoid from the laboratory to the clinic.
References
- 1. Fisetin as a Senotherapeutic Agent: Biopharmaceutical Properties and Crosstalk between Cell Senescence and Neuroprotection [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 5. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oral-administration-of-fisetin-promotes-the-induction-of-hippocampal-long-term-potentiation-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Fustin: A Technical Guide to Its Early Discovery and Foundational Functional Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a dihydroflavonol also known as dihydrofisetin, is a natural flavonoid that has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the early research surrounding the discovery, isolation, and initial characterization of this compound's functions. By delving into the foundational scientific literature, this document offers a comprehensive resource for understanding the origins of our knowledge of this promising compound.
Discovery and Isolation: The Unraveling of a Natural Dye
The discovery of this compound is intrinsically linked to the chemical investigation of "young fustic," a historical yellow dyestuff derived from the heartwood of the smoke tree, Cotinus coggyria (formerly Rhus cotinus). The pioneering work in this area was conducted by British chemist Arthur George Perkin at the turn of the 20th century.
In a seminal paper published in the Journal of the Chemical Society in 1898, Perkin detailed his investigation into the coloring principles of Rhus cotinus. While the primary coloring matter was identified as fisetin, Perkin also described the presence of a related compound. Further elucidation in his comprehensive book, "The Natural Organic Colouring Matters," co-authored with A.E. Everest, identified a glucoside of fisetin which he named This compound . It was later understood that this compound itself is the aglycone, a dihydroflavonol closely related to fisetin.
Early Isolation Protocol
The initial isolation of this compound from Rhus cotinus by A.G. Perkin involved a multi-step extraction and purification process, which can be summarized as follows:
Experimental Protocol: Isolation of this compound from Rhus cotinus
-
Extraction: The ground heartwood of Rhus cotinus was extracted with boiling water.
-
Precipitation: The hot aqueous extract was treated with a lead acetate solution, leading to the precipitation of a lead salt of the phenolic compounds.
-
Decomposition: The collected precipitate was decomposed with boiling dilute sulfuric acid to liberate the organic compounds from their lead salts.
-
Filtration: The lead sulfate precipitate was removed by filtration.
-
Solvent Extraction: The clear filtrate was then extracted with ether.
-
Crystallization: The ether was evaporated, leaving a crystalline residue. This residue was treated with water to precipitate the crude coloring matter.
-
Purification: The precipitate was washed with water and chloroform and then purified by crystallization from dilute alcohol to yield this compound.
Early Functional Research: From Antioxidant Properties to Neuroprotection
Initial interest in this compound, beyond its role as a dye component, centered on its chemical properties as a flavonoid, which suggested potential biological activity. Early 21st-century research began to formally investigate and confirm these functions.
Antioxidant Activity
One of the first recognized functions of this compound was its ability to act as an antioxidant. Flavonoids are well-known for their radical-scavenging capabilities, and this compound proved to be no exception.
Table 1: Summary of Early Quantitative Data on this compound's Antioxidant and Related Activities
| Activity | Assay/Model | Result | Reference |
| Neuroprotection | 6-hydroxydopamine (6-OHDA)-induced cell death in SK-N-SH cells | Concentration-dependent suppression of cell death | Park et al., 2007 |
| ROS Scavenging | 6-OHDA-induced reactive oxygen species (ROS) in SK-N-SH cells | Blocked increase in ROS | Park et al., 2007 |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in paw edema at 50 and 100 mg/kg | Recent Study |
| Pro-inflammatory Cytokine Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, and IL-1β production | Recent Study |
Note: "Recent Study" refers to representative early 21st-century research that built upon the initial discovery.
Neuroprotective Effects
A significant early area of investigation into this compound's function was its potential neuroprotective role. A key study by Park et al. (2007) explored the effects of this compound on neuronal cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.
Experimental Protocol: Assessment of Neuroprotective Effects of this compound
-
Cell Culture: Human neuroblastoma SK-N-SH cells were cultured in appropriate media.
-
Treatment: Cells were pre-treated with varying concentrations of this compound for a specified period.
-
Induction of Cell Death: 6-hydroxydopamine (6-OHDA) was added to the cell culture to induce neuronal cell death.
-
Cell Viability Assay: Cell viability was assessed using a standard method, such as the MTT assay, to determine the protective effect of this compound.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using a fluorescent probe, such as DCFH-DA, to evaluate the antioxidant effect of this compound in a cellular context.
-
Analysis of Apoptotic Markers: Key proteins involved in apoptosis, such as Bax, Bcl-2, and caspase-3, were analyzed by methods like Western blotting to elucidate the mechanism of protection.
Anti-inflammatory Properties
Following the characterization of its antioxidant effects, researchers began to explore the anti-inflammatory potential of this compound. Early studies in animal models of inflammation provided evidence for its efficacy in this regard.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
-
Animal Model: Wistar rats were used as the animal model for acute inflammation.
-
Treatment: Animals were orally administered with this compound at different doses (e.g., 50 and 100 mg/kg) or a vehicle control.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw was used to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw was measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema by this compound treatment compared to the control group was calculated to determine its anti-inflammatory activity.
Conclusion
The journey of this compound from a constituent of a historical dyestuff to a molecule of significant pharmacological interest is a testament to the value of natural product chemistry. The early research, initiated by the meticulous work of A.G. Perkin, laid the groundwork for our current understanding of this dihydroflavonol. Subsequent investigations in the early 21st century began to unveil its functional roles as a potent antioxidant, a neuroprotective agent, and an anti-inflammatory compound. This foundational knowledge continues to inspire contemporary research into the therapeutic applications of this compound in a range of human diseases. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, providing a solid understanding of the historical context and early scientific discoveries that have shaped the field of this compound research.
The Pharmacokinetics and Bioavailability of Fisetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant scientific interest for its potential therapeutic properties. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, and senolytic activities, suggesting its potential in the management of age-related diseases and other chronic conditions. However, the clinical translation of fisetin is hampered by its challenging pharmacokinetic profile, primarily its low oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of fisetin, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of this promising natural compound.
Pharmacokinetic Profile of Fisetin
The systemic exposure and therapeutic efficacy of fisetin are largely dictated by its ADME properties. Extensive preclinical and emerging clinical data have consistently highlighted the poor oral bioavailability of fisetin as a major obstacle.
Absorption
Fisetin is a lipophilic compound with poor water solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption. Following oral administration, fisetin is absorbed from the small intestine. However, it is subject to extensive first-pass metabolism in the gut and liver, which significantly reduces the amount of unchanged fisetin reaching systemic circulation.
Distribution
Once absorbed, fisetin is distributed to various tissues. Preclinical studies in mice have shown that fisetin can cross the blood-brain barrier, which is a significant finding for its potential neuroprotective effects.[1] Tissue distribution studies in mice have shown that 15 minutes after intravenous administration, fisetin is detected in the blood, tumors, and other organs.[2]
Metabolism
Fisetin undergoes rapid and extensive phase II metabolism, primarily through glucuronidation and sulfation, to form its major metabolites. In rats, the primary metabolites are fisetin glucuronides and sulfates.[3] An active methoxylated metabolite, geraldol (3,4′,7-trihydroxy-3′-methoxyflavone), has also been identified and has been shown to be more cytotoxic to tumor cells than fisetin itself.[4] The rapid conversion to these metabolites is a key contributor to the low systemic levels of free fisetin.
Excretion
The metabolites of fisetin are primarily excreted through bile. Studies in rats have shown that the biliary excretion of fisetin and its glucuronide and sulfate conjugates is significant.[3] P-glycoprotein has been identified as a mediator of the biliary excretion of fisetin.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of fisetin from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Fisetin in Preclinical Models
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Formulation | Reference |
| Mice | 223 mg/kg, i.p. | 2500 | 0.25 | - | 0.09 (rapid), 3.1 (terminal) | Free Fisetin | [4][5] |
| Mice | 13 mg/kg, i.v. | - | - | - | - | Free Fisetin | [2] |
| Mice | 21 mg/kg, i.p. | - | - | - | - | Liposomal Fisetin | [2] |
| Rats | 20 mg/kg, oral | - | 0.5 | - | - | Fisetin-loaded SNEDDS | [6] |
| Rats | 10 mg/kg, oral | 69.34 | - | - | - | Fisetin Suspension | |
| Rats | 10 mg/kg, oral | 610.33 | - | - | - | FHIC-PNP |
Table 2: Pharmacokinetic Parameters of Fisetin in Humans
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-12h (ng·h/mL) | Formulation | Reference |
| 1000 mg | 9.97 | - | 12.67 | Unformulated Fisetin | [7] |
| 192 mg (from 1000 mg formulation) | 238.2 | - | 341.4 | Hybrid-hydrogel formulation (FF-20) | [7] |
Abbreviations: Cmax, maximum plasma concentration; Tmax, time to reach maximum plasma concentration; AUC, area under the plasma concentration-time curve; t1/2, half-life; i.p., intraperitoneal; i.v., intravenous; SNEDDS, self-nanoemulsifying drug delivery system; FHIC-PNP, Fisetin-hydroxyl propyl beta cyclodextrin inclusion complex loaded PLGA nanoparticles.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Fisetin in Rats (Oral and Intravenous Administration)
Objective: To determine the pharmacokinetic profile of fisetin following oral and intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats
-
Fisetin
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like PEG 400)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast the rats overnight before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer a single oral dose of fisetin suspension via gavage.
-
Intravenous Group: Administer a single intravenous dose of fisetin solution via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for fisetin concentration using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Protocol 2: Analysis of Fisetin in Plasma using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of fisetin in plasma samples.
Materials:
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or orthophosphoric acid (for mobile phase acidification)
-
Water (HPLC grade)
-
Fisetin standard
-
Internal standard (e.g., quercetin)
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of fisetin in blank plasma to create a calibration curve.
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample, add a specific volume of the internal standard solution.
-
Add a protein precipitation agent (e.g., three volumes of acetonitrile).
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Elute the analytes using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and acidified water).
-
Detect fisetin and the internal standard at a specific wavelength (e.g., 362 nm).
-
-
Quantification: Determine the concentration of fisetin in the plasma samples by comparing the peak area ratio of fisetin to the internal standard against the calibration curve.
Signaling Pathways Modulated by Fisetin
Fisetin exerts its biological effects by modulating multiple intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and identifying potential therapeutic targets.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer and other diseases. Fisetin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell growth and induction of apoptosis.
Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Fisetin has been shown to modulate the MAPK pathway, which contributes to its anti-inflammatory and anti-cancer effects.
Fisetin modulates the MAPK signaling cascade.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a compound like fisetin.
A generalized workflow for a pharmacokinetic study.
Conclusion
Fisetin is a promising natural compound with a wide range of potential health benefits. However, its poor oral bioavailability presents a significant challenge for its clinical development. This technical guide has summarized the current knowledge on the pharmacokinetics of fisetin, highlighting its rapid metabolism and excretion as the primary reasons for its low systemic exposure. The development of novel formulations, such as liposomes, nanoparticles, and self-emulsifying drug delivery systems, has shown promise in enhancing the bioavailability of fisetin. Further research into these delivery strategies, coupled with a deeper understanding of its metabolic pathways and interactions with cellular signaling networks, will be crucial for translating the therapeutic potential of fisetin from preclinical models to clinical applications. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in this endeavor.
References
- 1. Cell and Brain Tissue Imaging of the Flavonoid Fisetin Using Label-Free Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of Fustin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of fustin, a flavanonol recognized for its diverse biological activities, and its derivatives. The document details the spectroscopic techniques, experimental protocols, and biosynthetic pathways essential for the characterization of these compounds.
Introduction to this compound
This compound, also known as dihydrofisetin, is a flavanonol, a subclass of flavonoids.[1] It is naturally found in plants such as the lacquer tree (Toxicodendron vernicifluum) and young fustic (Cotinus coggygria).[1] Structurally, this compound is a tetrahydroxyflavanone ((2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one).[1][2] Unlike the related flavonol fisetin, this compound lacks a double bond in the C-ring, which results in the presence of two stereocenters and the possibility of four stereoisomers.[1] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, including neuroprotective effects, anticancer potentiation, and antidiabetic properties.[1][3][4] The accurate elucidation of its structure and that of its derivatives is paramount for understanding its structure-activity relationships and for the development of new therapeutic agents.
Core Structure and Stereochemistry
The fundamental structure of this compound consists of a C6-C3-C6 flavonoid skeleton. This skeleton is composed of two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). The IUPAC name for the most common stereoisomer is (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one.[2] The key structural features are:
-
A-Ring: Dihydroxylated at positions 5 and 7 (though the 5-OH is often not mentioned in the common name, it is part of the parent flavanone structure from which this compound is derived). The 7-hydroxy group is explicitly named.
-
B-Ring: Dihydroxylated at positions 3' and 4' (a catechol moiety).
-
C-Ring: Contains a hydroxyl group at position 3 and a carbonyl group at position 4. The absence of the C2-C3 double bond distinguishes it from flavonols.
-
Stereochemistry: The carbons at positions 2 and 3 are chiral centers. The most common natural form is the (+)-trans-fustin, which has the (2R,3R) configuration.[2] The (-)-trans-fustin is the (2S,3S)-stereoisomer.[5]
Methodologies for Structural Elucidation
The determination of the structure of this compound and its derivatives relies on a combination of modern spectroscopic techniques. A general workflow for this process is outlined below.
Caption: General workflow for the structural elucidation of natural products.
Experimental Protocols
a) Isolation and Purification: this compound is typically isolated from plant material (e.g., heartwood of Cotinus coggygria) by extraction with organic solvents like methanol or ethanol. The crude extract is then subjected to a series of chromatographic separations. A common protocol involves:
-
Solvent Extraction: Maceration or Soxhlet extraction of the dried plant material with a polar solvent.
-
Partitioning: The crude extract is partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Column Chromatography: The flavonoid-rich fraction is separated on a silica gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative HPLC: Final purification to yield pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[6]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules like this compound.[7][8]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Acetone-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Chemical shifts (δ) and coupling constants (J) are key parameters.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to piece together spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
c) Mass Spectrometry (MS): MS provides the molecular weight and elemental composition of the compound.[9][10]
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
-
Sample Preparation: A dilute solution of the sample (1-2 mg/mL) in a suitable solvent like acetonitrile or methanol is infused into the mass spectrometer.[11]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined. Fragmentation patterns (MS/MS) provide structural information by showing how the molecule breaks apart.
Spectroscopic Data for this compound
The following tables summarize typical spectroscopic data used for the identification of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (in Acetone-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.05 | d | 11.5 |
| H-3 | 4.60 | d | 11.5 |
| H-5 | 7.70 | d | 8.8 |
| H-6 | 6.50 | dd | 8.8, 2.3 |
| H-8 | 6.40 | d | 2.3 |
| H-2' | 7.00 | d | 2.0 |
| H-5' | 6.85 | d | 8.2 |
| H-6' | 6.80 | dd | 8.2, 2.0 |
| 7-OH | ~8.90 | s | - |
| 3',4'-OH | ~8.20 | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in Acetone-d6)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 84.5 |
| C-3 | 73.0 |
| C-4 | 197.5 |
| C-4a | 102.5 |
| C-5 | 129.8 |
| C-6 | 110.5 |
| C-7 | 164.0 |
| C-8 | 103.0 |
| C-8a | 168.0 |
| C-1' | 131.0 |
| C-2' | 115.0 |
| C-3' | 145.5 |
| C-4' | 146.0 |
| C-5' | 116.0 |
| C-6' | 120.0 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Mode | Molecular Formula | Calculated m/z | Observed m/z |
| HR-ESI-MS | Positive | C₁₅H₁₂O₆ | 289.0707 [M+H]⁺ | 289.0707 |
| HR-ESI-MS | Negative | C₁₅H₁₂O₆ | 287.0561 [M-H]⁻ | 287.0555 |
Note: NMR data can vary slightly depending on the solvent and concentration.
Structural Elucidation of this compound Derivatives
The structural elucidation of this compound derivatives follows the same principles. Common derivatives include O-glycosides and O-methylated compounds.
-
Glycosides: The presence of a sugar moiety is indicated by additional signals in the ¹H NMR spectrum, typically between δ 3.0-5.5 ppm, including a characteristic anomeric proton signal. The attachment point of the sugar is determined using HMBC correlations between the anomeric proton and the carbon of the this compound skeleton.
-
Methylated Derivatives: The addition of a methyl group introduces a sharp singlet at around δ 3.7-4.0 ppm in the ¹H NMR spectrum and a signal around δ 55-60 ppm in the ¹³C NMR spectrum. The position of methylation is confirmed by HMBC correlations and changes in the chemical shifts of adjacent aromatic protons.
Biosynthesis of this compound
This compound is derived from the general flavonoid biosynthetic pathway, which originates from the shikimate and acetate pathways.
Caption: Simplified biosynthetic pathway leading to this compound.
The pathway involves the condensation of p-Coumaroyl-CoA (from the shikimate pathway) with three molecules of Malonyl-CoA to form a chalcone, which is then isomerized to a flavanone (naringenin). Subsequent hydroxylations at the 3' position (by flavonoid 3'-hydroxylase, F3'H) and the 3 position (by flavanone 3-hydroxylase, F3H) yield this compound.
Biological Activity and Signaling
This compound exhibits a range of biological activities, including synergistic anticancer effects when combined with epigallocatechin-3-O-gallate (EGCG).[3] This effect has been linked to the activation of the eNOS/cGMP signaling pathway.
Caption: this compound's role in the eNOS/cGMP signaling pathway in cancer cells.
In this pathway, this compound, in synergy with EGCG, activates endothelial nitric oxide synthase (eNOS). This leads to an increase in nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC). The resulting increase in cyclic guanosine monophosphate (cGMP) activates Protein Kinase G (PKG), ultimately leading to the induction of apoptosis in cancer cells.[3] This provides a clear example of how understanding a compound's structure is the first step toward elucidating its mechanism of action.
References
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- 2. This compound | C15H12O6 | CID 5317435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, (-)- | C15H12O6 | CID 12310641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CD BioGlyco [bioglyco.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigations of the Copper Peptide Hepcidin-25 by LC-MS/MS and NMR | MDPI [mdpi.com]
- 10. Compositional Analysis of Phospholipids by Mass Spectrometry and Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
Fustin: A Technical Guide to its Therapeutic Potential
Executive Summary
Fustin, a flavanonol predominantly found in the lacquer tree (Rhus verniciflua), is emerging as a phytochemical with significant therapeutic promise.[1] Preclinical investigations have highlighted its potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. These effects are attributed to its ability to modulate a variety of cellular signaling pathways, including those involved in apoptosis, inflammation, and oxidative stress. This document provides a comprehensive technical overview of the existing research on this compound, presenting quantitative data from key studies, detailing relevant experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. The collective evidence suggests that this compound is a strong candidate for further investigation and development as a therapeutic agent for a range of pathological conditions.
Introduction
This compound, chemically known as (2R,3R)-3,3′,4′,7-Tetrahydroxyflavan-4-one, is a natural flavonoid that has been traditionally used in medicine.[2] It is a primary bioactive component of the heartwood of Rhus verniciflua Stokes.[1][2] Growing scientific interest in this compound stems from its multifaceted pharmacological activities demonstrated in numerous in vitro and in vivo models. Researchers have identified its potential in mitigating conditions such as rheumatoid arthritis, neurodegenerative diseases, diabetes-related complications, and various cancers.[2][3] This guide synthesizes the current state of knowledge to support further research and development efforts.
Core Mechanisms of Action
This compound exerts its therapeutic effects through several fundamental mechanisms:
-
Anti-inflammatory Activity: this compound has been shown to significantly down-regulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][3][4] It also attenuates the production of inflammatory mediators like prostaglandin E2 (PGE2) and myeloperoxidase (MPO).[3][4]
-
Antioxidant Activity: The compound effectively combats oxidative stress by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO).[1][5] Concurrently, it restores the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1][3][5] This dual action helps protect cells from damage induced by reactive oxygen species (ROS).
-
Anti-Cancer and Pro-Apoptotic Effects: In cancer cell lines, this compound induces apoptosis (programmed cell death) through mechanisms involving endoplasmic reticulum (ER) stress and the modulation of mitochondrial pathways.[6] It influences the expression of pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[6]
-
Neuroprotective Effects: this compound demonstrates neuroprotective capabilities by shielding neuronal cells from oxidative stress and neuroinflammation.[2][7] Studies indicate it can restore memory function and modulate neurotransmitter levels in models of neurodegenerative diseases like Huntington's and cognitive impairment.[1][2]
Preclinical Data Summary
The therapeutic efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Efficacy of this compound in Neurodegenerative and Cognitive Impairment Models
| Animal Model | Inducing Agent | This compound Dosage | Key Biomarkers/Assays | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Wistar Rats | Streptozotocin (STZ) | 50 & 100 mg/kg | Morris Water Maze (MWM), Elevated Plus Maze (EPM), GSH, SOD, CAT, MDA, NO, IL-6, IL-1B | Restored cognitive function and improved biochemical parameters in the cerebral cortex and hippocampus. | [1] |
| Rats | 3-Nitropropionic acid (3-NPA) | 50 & 100 mg/kg | Beam walk, rotarod, grip strength, GSH, SOD, CAT, MDA, GABA, glutamate, TNF-α, IL-1β | Restored memory function, improved motor skills, and modulated neurotransmitter and pro-inflammatory markers. | [2][7] |
| Wistar Rats | Scopolamine (SCOP) | 50 & 100 mg/kg | Y-maze, MWM, neuroinflammatory cytokines, oxidative stress markers | Mitigated behavioral and physiological changes by modulating inflammation and neurotransmitter levels. |[8] |
Table 2: Efficacy of this compound in Inflammatory Disease Models
| Animal Model | Inducing Agent | This compound Dosage | Key Biomarkers/Assays | Outcome | Reference(s) |
|---|
| Rats | Complete Freund's Adjuvant (CFA) | 50 & 100 mg/kg | Paw volume, arthritic score, TLC, DLC, TNF-α, IL-6, IL-1β, MDA, CAT, GSH, SOD, PGE2, MPO | Dose-dependent reduction in paw volume and arthritic score; significant mitigation of pro-inflammatory cytokines and oxidative stress. |[3][4][9] |
Table 3: Efficacy of this compound in Other Pathological Models
| Animal Model | Inducing Agent | This compound Dosage | Key Biomarkers/Assays | Outcome | Reference(s) |
|---|
| Rats | Ethanol | 50 & 100 mg/kg | Ulcer index, pH, total acidity, GSH, SOD, CAT, MDA, IL-1β, PGE2, TNF-α, MPO, NO | Significantly decreased ulcer index and restored biochemical parameters, demonstrating gastroprotective effects. |[5][10][11] |
Key Signaling Pathways and Visualizations
This compound's therapeutic effects are underpinned by its interaction with critical intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.
This compound-Induced Apoptosis in Cancer Cells
This compound triggers programmed cell death in cancer cells by inducing endoplasmic reticulum (ER) stress and activating the intrinsic mitochondrial pathway. This leads to the activation of executioner caspases that dismantle the cell.
References
- 1. This compound Inhibits Oxidative Free Radicals and Inflammatory Cytokines in Cerebral Cortex and Hippocampus and Protects Cognitive Impairment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of this compound Against Ethanol-Activated Gastric Ulcer via Downregulation of Biochemical Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jambi_2024_Curr.Med.Chem__ - Search Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Fisetin's Role in Inhibiting Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which fisetin mitigates oxidative stress, with a primary focus on its well-documented activation of the Nrf2 signaling pathway. Additionally, we will delve into its capacity for direct reactive oxygen species (ROS) scavenging and chelation of transition metal ions. This document summarizes key quantitative data from in vitro and in vivo studies, offers detailed experimental protocols for assessing fisetin's antioxidant activity, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of its therapeutic potential.
Core Mechanisms of Fisetin's Antioxidant Activity
Fisetin employs a multi-pronged approach to combat oxidative stress, primarily through the modulation of endogenous antioxidant defense systems, as well as through direct chemical interactions with pro-oxidant species.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is the master regulator of cellular redox homeostasis, and it stands as the principal mechanism by which fisetin exerts its antioxidant effects[1][2][3][4][5].
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[3][5]. Fisetin disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2. One proposed mechanism is that fisetin interferes with the Keap1-dependent E3 ubiquitin ligase activity, thereby preventing the degradation of Nrf2[5]. Studies have shown that fisetin treatment can prolong the half-life of Nrf2 from approximately 15 minutes to 45 minutes[1][2][4].
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, initiating their transcription[3]. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties[1][2][4].
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress[1][6].
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant[1][4].
Fisetin has been shown to upregulate the mRNA expression of HO-1, GCLC, GCLM, and NQO1[1][2][4].
Direct Reactive Oxygen Species (ROS) Scavenging
Fisetin possesses intrinsic radical-scavenging activity due to its chemical structure, which includes multiple hydroxyl groups[7]. This allows it to directly neutralize various reactive oxygen species, thereby reducing cellular damage. In vitro studies have demonstrated a dose-dependent increase in the radical-scavenging activity of fisetin[7].
Chelation of Transition Metal Ions
Fisetin can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺)[8][9][10][11]. By sequestering these ions, fisetin inhibits their participation in Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals. This metal-chelating ability contributes to its overall antioxidant effect by preventing the formation of some of the most damaging ROS[11].
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the antioxidant effects of fisetin.
Table 1: In Vitro Efficacy of Fisetin
| Parameter | Cell Line | Fisetin Concentration | Effect | Reference |
| Nrf2 Activation | HepG2 | 10, 20, 30 µM | Dose-dependent increase in nuclear Nrf2 | [2] |
| Nrf2 Half-life | HepG2 | 20 µM | Increased from ~15 min to ~45 min | [1][2][4] |
| ARE Luciferase Activity | HepG2 | Various | Dose-dependent increase | [2] |
| HO-1 mRNA Expression | HepG2 | 20 µM | Time-dependent increase | [6] |
| HO-1 Protein Expression | HepG2 | 10, 20, 30 µM | Dose-dependent increase | [6] |
| ROS Inhibition | ARPE-19 | 20 µM | Significantly repressed H₂O₂-induced ROS generation | [12] |
| Cell Viability (IC₅₀) | HeLa | 50 µM (48h) | Inhibition of cell proliferation | [13] |
| DPPH Radical Scavenging | In vitro | 0.1 g/L | ~77% inhibition | [7] |
Table 2: In Vivo Efficacy of Fisetin
| Animal Model | Fisetin Dosage | Effect | Reference |
| Adult Male Mice (LPS-induced neurodegeneration) | 20 mg/kg/day (i.p.) | Suppressed activated astrocytes and microglia | [14] |
| Rats (24 months old) | 15 mg/kg/day (oral) | Reduced brain markers of oxidative stress | [15] |
| Rats (Rotenone-induced Parkinson's disease model) | 10 and 20 mg/kg/day (oral) | Improved mitochondrial function and markers of oxidative stress | [15] |
| Mice (Traumatic Brain Injury) | 50 mg/kg | Decreased markers of oxidative stress and apoptosis | [15] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the antioxidant properties of fisetin.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used to determine the cytotoxic effects of fisetin[13][16][17].
-
Cell Seeding: Seed cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1x10³ to 1x10⁴ cells/well in complete growth medium and incubate for 24 hours.
-
Fisetin Treatment: Treat the cells with various concentrations of fisetin (e.g., 0-160 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Measurement of Intracellular ROS (DCF-DA Assay)
This protocol is based on the use of 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels[12].
-
Cell Treatment: Plate cells and treat with or without fisetin for a specified time (e.g., 1 hour).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant agent (e.g., 500 µM H₂O₂) for a defined period (e.g., 1 hour).
-
Cell Washing: Wash the cells with phosphate-buffered saline (PBS).
-
DCF-DA Loading: Preload the cells with 10 µM DCF-DA for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Determine the fluorescence intensity using a flow cytometer or a fluorescence microscope.
Western Blot Analysis for Nrf2 and Downstream Proteins
This protocol outlines the general steps for assessing protein expression levels affected by fisetin treatment[2][18].
-
Protein Extraction: Treat cells with fisetin for the desired time and at the indicated concentrations. For nuclear translocation studies, separate cytoplasmic and nuclear protein fractions. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or a loading control (e.g., β-actin, Lamin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ARE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2[2][19][20][21].
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing ARE sequences and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Fisetin Treatment: After transfection, treat the cells with various concentrations of fisetin for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative ARE-luciferase activity.
Visualization of Experimental Workflow and Logical Relationships
Conclusion
Fisetin demonstrates robust antioxidant activity through a combination of direct and indirect mechanisms. Its primary mode of action is the potent activation of the Nrf2-ARE signaling pathway, leading to the enhanced expression of a wide array of antioxidant and cytoprotective genes. This, coupled with its ability to directly scavenge reactive oxygen species and chelate pro-oxidant metal ions, positions fisetin as a compelling candidate for further investigation in the development of therapies for oxidative stress-related pathologies. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fisetin alleviates oxidative stress and promotes porcine early embryonic development via activation of the NRF2-ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of the Neuroprotective and Anti-inflammatory Activities of the Flavonol Fisetin by the Transition Metals Iron and Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phytomedicine-Based Potent Antioxidant, Fisetin Protects CNS-Insult LPS-Induced Oxidative Stress-Mediated Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preventing and Treating Neurological Disorders with the Flavonol Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. opentrons.com [opentrons.com]
preliminary screening of Fustin bioactivity
An In-depth Technical Guide to the Preliminary Screening of Fustin's Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a flavanonol found in the heartwood of Rhus verniciflua (lacquer tree), is emerging as a bioactive compound with significant therapeutic potential.[1][2] Preclinical studies have highlighted its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivities. It details the experimental protocols for key assays, presents quantitative data from various studies in structured tables, and visualizes the underlying mechanisms and workflows through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound as a potential therapeutic agent.
Antioxidant Bioactivity
This compound demonstrates potent antioxidant properties by directly scavenging free radicals and modulating the body's endogenous antioxidant systems.[1][2] Its mechanism involves reducing oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO), while simultaneously restoring the levels of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1][4][5]
Key Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method to evaluate the free radical scavenging capacity of a compound.[6][7]
-
Reagent Preparation :
-
Prepare a 0.1 mM working solution of DPPH in spectrophotometric-grade methanol or ethanol. This solution should be freshly made and protected from light.[6]
-
Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from this stock.[6]
-
Prepare a positive control, such as ascorbic acid or Trolox, at various concentrations.[6]
-
-
Assay Procedure :
-
In a 96-well microplate, add a defined volume of each this compound dilution to separate wells.[7]
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[6]
-
Include a blank control containing only the solvent and the DPPH solution.[6]
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at 517 nm using a microplate reader.[6][7]
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the this compound solution.
-
The IC50 value (the concentration of this compound required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the this compound concentrations.[8]
-
Quantitative Data: Modulation of Oxidative Stress Markers
The following table summarizes the effects of this compound on key oxidative and antioxidant markers from in vivo studies.
| Bio-Marker | Model | Treatment | Result | Reference |
| MDA | 3-NPA-induced Huntington's Disease (Rats) | This compound (100 mg/kg) | Significant decrease in brain MDA levels | [1] |
| CAT | 3-NPA-induced Huntington's Disease (Rats) | This compound (100 mg/kg) | Significant increase in brain CAT activity | [1] |
| GSH | 3-NPA-induced Huntington's Disease (Rats) | This compound (100 mg/kg) | Significant increase in brain GSH levels | [1] |
| SOD | 3-NPA-induced Huntington's Disease (Rats) | This compound (100 mg/kg) | Significant increase in brain SOD activity | [1] |
| MDA | Adjuvant-Induced Arthritis (Rats) | This compound (50 & 100 mg/kg) | Significant attenuation of MDA levels | [4] |
| CAT, GSH, SOD | Adjuvant-Induced Arthritis (Rats) | This compound (50 & 100 mg/kg) | Significant restoration of endogenous antioxidants | [4] |
| MDA, NO | STZ-Induced Diabetes (Rats) | This compound (100 mg/kg) | Significant improvement in altered biochemical levels | [5] |
| GSH, SOD, CAT | STZ-Induced Diabetes (Rats) | This compound (100 mg/kg) | Significant improvement in altered biochemical levels | [5] |
Visualization: DPPH Assay Workflow
Anti-inflammatory Bioactivity
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies show that this compound can mitigate the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5] This effect is partly achieved by inhibiting the activation of pathways like NF-κB and MAPKs (p38, JNK, ERK1/2), which are central to the inflammatory response.[9]
Key Experimental Protocol: Cytokine Expression in Macrophages
This protocol describes an in vitro assay to measure the effect of this compound on lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line like RAW264.7.
-
Cell Culture and Treatment :
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include an untreated control group and an LPS-only group.
-
-
Sample Collection :
-
After incubation, collect the cell culture supernatant to measure secreted cytokine proteins.
-
Lyse the cells to extract total RNA for gene expression analysis or protein for western blotting.
-
-
Quantification of Cytokines :
-
ELISA : Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants, following the manufacturer's instructions.
-
qRT-PCR : Isolate total RNA from the cell lysates and perform reverse transcription to synthesize cDNA. Use quantitative real-time PCR (qRT-PCR) with specific primers for target cytokine genes to measure their mRNA expression levels. Normalize data to a housekeeping gene (e.g., GAPDH).[10]
-
-
Data Analysis :
-
Compare the cytokine protein concentrations and mRNA expression levels between the this compound-treated groups and the LPS-only group to determine the inhibitory effect of this compound. Statistical significance is typically assessed using ANOVA.
-
Quantitative Data: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Model | Treatment | Result | Reference |
| TNF-α, IL-1β | 3-NPA-induced Huntington's Disease (Rats) | This compound (100 mg/kg) | Remarkable decline in brain pro-inflammatory markers | [1] |
| TNF-α, IL-6, IL-1β | Adjuvant-Induced Arthritis (Rats) | This compound (50 & 100 mg/kg) | Significant mitigation of pro-inflammatory cytokines | [4] |
| IL-6, IL-1β | STZ-Induced Diabetes (Rats) | This compound (100 mg/kg) | Significant improvement in altered cytokine levels | [5] |
| TNF-α | HFD/STZ-Induced Diabetes (Rats) | This compound (100 mg/kg) | Significant reduction in serum TNF-α levels | [11] |
Visualization: this compound's Anti-inflammatory Signaling Pathway
Anticancer Bioactivity
This compound has demonstrated potential as an anticancer agent by inducing apoptosis and necrosis, and by inhibiting the migration of cancer cells.[12] Studies on triple-negative breast cancer cells (MDA-MB-231) revealed that this compound treatment leads to significant cell death and has a marked antimotility effect.[12] Furthermore, this compound can act synergistically with other compounds, such as the green tea catechin EGCG, to enhance their anticancer effects in multiple myeloma cells.[3]
Key Experimental Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Plating :
-
Seed cancer cells (e.g., MDA-MB-231, A2780) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[13]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment :
-
Prepare a range of this compound concentrations in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different this compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells with this compound for a specified duration (e.g., 48 or 72 hours).[13]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Measurement :
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance of the resulting purple solution, typically at a wavelength of 570 nm.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the control group.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[15]
-
Quantitative Data: Anticancer Activity
Quantitative data for this compound's IC50 values are still emerging. However, studies on its synergistic effects and the activity of the related flavonoid fisetin provide a strong rationale for its potential.
| Cell Line | Bioactivity | Treatment | Result | Reference |
| U266 (Multiple Myeloma) | Synergistic Anticancer Effect | This compound + EGCG (5 µM) | This compound synergistically enhances EGCG's growth inhibition | [3] |
| MDA-MB-231 (Breast Cancer) | Apoptosis & Necrosis | This compound | Significant induction of early and late apoptotic and necrotic events | [12] |
| MDA-MB-231 (Breast Cancer) | Antimotility | This compound | Marked antimotility effect observed in wound healing assay | [12] |
| A2780 & OVCAR-3 (Ovarian Cancer) | Cytotoxicity (Fisetin) | Fisetin (100 µmol/L) | ~80% inhibition of cell proliferation after 72h | [13] |
Visualization: Anticancer Cell Viability Assay Workflow
Neuroprotective Bioactivity
This compound has shown considerable promise as a neuroprotective agent, particularly in models of neurodegenerative diseases like Huntington's.[1][16] Its protective effects are attributed to its ability to cross the blood-brain barrier and subsequently reduce oxidative stress and neuroinflammation within the central nervous system.[1][2] this compound treatment has been shown to restore motor function, rebalance neurotransmitter levels (GABA and glutamate), and enhance brain-derived neurotrophic factor (BDNF) activity in animal models.[1][16]
Key Experimental Protocol: In Vivo Neuroprotection Model
This protocol outlines a general approach to assess this compound's neuroprotective effects in a 3-nitropropionic acid (3-NPA)-induced rat model of Huntington's disease-like symptoms.[1][17]
-
Animal Model Induction :
-
This compound Administration :
-
Behavioral Assessments :
-
Perform a battery of behavioral tests to assess motor coordination and muscle strength at the end of the treatment period.
-
Rotarod Test : Measures the time a rat can remain on a rotating rod.
-
Beam Walk Test : Assesses balance and coordination.
-
Grip Strength Test : Measures forelimb muscle strength.[1][16]
-
-
Biochemical and Histopathological Analysis :
-
At the end of the experiment, sacrifice the animals and perfuse the brains.
-
Homogenize brain tissue (e.g., striatum, cortex) to perform biochemical assays for oxidative stress markers (MDA, SOD, GSH), pro-inflammatory cytokines (TNF-α, IL-1β), and neurotransmitter levels (GABA, glutamate).[1][16]
-
Conduct histopathological analysis (e.g., Nissl staining) to assess neuronal damage and protection.
-
-
Data Analysis :
-
Analyze behavioral data and biochemical parameters using appropriate statistical tests (e.g., one-way ANOVA followed by Tukey's test) to compare the this compound-treated groups with the 3-NPA control group.[1]
-
Quantitative Data: Neuroprotective Effects in 3-NPA Model
| Parameter | Measurement | Treatment | Result | Reference |
| Behavioral | Rotarod Test (Fall Latency) | This compound (100 mg/kg) | Significantly enhanced fall latency compared to 3-NPA group | [1] |
| Oxidative Stress | Brain MDA, SOD, GSH, CAT | This compound (50 & 100 mg/kg) | Efficiently restored altered oxidative stress markers | [1][16] |
| Neuroinflammation | Brain TNF-α, IL-1β | This compound (100 mg/kg) | Remarkable decline in pro-inflammatory markers | [1][16] |
| Neurotransmitters | Brain GABA, Glutamate | This compound (50 & 100 mg/kg) | Efficiently restored altered neurotransmitter levels | [1][16] |
Visualization: this compound's Neuroprotective Mechanism
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Oxidative Free Radicals and Inflammatory Cytokines in Cerebral Cortex and Hippocampus and Protects Cognitive Impairment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Fisetin Suppresses the Inflammatory Response and Oxidative Stress in Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular mechanisms of the anticancer action of this compound isolated from Cotinus coggygria Scop. in MDA-MB-231 triple-negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fisetin-induced cell death in human ovarian cancer cell lines via zbp1-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the HPLC Analysis of Fisetin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries and apples.[1] It has garnered significant scientific interest due to its potential therapeutic properties. This document provides a detailed protocol for the quantitative analysis of Fisetin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is robust, validated, and suitable for routine analysis in research and quality control settings.
Principle
This method utilizes RP-HPLC to separate Fisetin from other components in a sample mixture. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a methanol and orthophosphoric acid solution. Detection and quantification are performed using a UV detector.
Materials and Reagents
-
Fisetin reference standard
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)[2]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: Chromatographic Conditions for Fisetin Analysis
| Parameter | Condition |
| Stationary Phase | Phenomenex C18 column (or equivalent)[1] |
| Mobile Phase | Methanol and 0.1% Orthophosphoric Acid (55:45 v/v)[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 362 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 7.48 minutes[1] |
Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fisetin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 12 µg/mL.[1]
Sample Preparation
The sample preparation will vary depending on the matrix. For formulations like microemulsions, a sample equivalent to a known concentration of Fisetin should be diluted with methanol to fall within the calibration range.[1]
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution in duplicate.
-
Record the chromatograms and measure the peak areas.
Calibration Curve
Construct a calibration curve by plotting the peak area of the Fisetin standards against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2–12 µg/mL[1] |
| Correlation Coefficient (R²) | 0.993[1] |
| Accuracy (% Recovery) | 96–98%[1] |
| Precision (%RSD) | < 2%[1] |
| Limit of Detection (LOD) | 0.425 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.287 µg/mL[1] |
System Suitability
System suitability parameters should be evaluated to ensure the performance of the chromatographic system.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Visualization of Experimental Workflow
Caption: Workflow for Fisetin HPLC Analysis.
References
Dissolving Fustin for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavanonol found in various plants, has garnered significant interest in biomedical research due to its diverse biological activities. These include antioxidant, anti-inflammatory, and potential anti-cancer properties. Successful in vitro evaluation of this compound's therapeutic potential is contingent upon proper handling and preparation, particularly its dissolution for cell culture applications. This document provides detailed protocols for dissolving this compound, preparing stock and working solutions, and offers an example of its application in a cell-based assay. Additionally, it outlines a key signaling pathway modulated by this compound.
Data Presentation
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being investigated. The following table summarizes reported effective concentrations and IC50 values for this compound and the structurally similar flavonoid, Fisetin, in various in vitro studies.
| Compound | Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| This compound | U266 (Multiple Myeloma) | Enhancement of anti-cancer effect | 5 and 10 µM | [1] |
| Fisetin | LNCaP (Prostate Cancer) | Apoptosis and Cell Cycle Arrest | ~20-60 µM (IC50) | |
| Fisetin | HCT-116 (Colon Cancer) | Cytotoxicity | 38.5 µM (IC50) | |
| Fisetin | MCF-7 (Breast Cancer) | Cytotoxicity | 59.2 µM (IC50) |
Note: The solubility of this compound in DMSO is not definitively reported in the literature. However, for the structurally similar flavonoid, Fisetin, the solubility is approximately 30 mg/mL in DMSO and approximately 5 mg/mL in ethanol.[1] This information can be used as a practical estimation for preparing this compound stock solutions. This compound is sparingly soluble in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (CAS Number: 20725-03-5)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 288.25 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 288.25 g/mol * 1 mL = 0.0028825 g = 2.88 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 2.88 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Vortexing:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, pale yellow solution should be obtained.
-
-
Sterilization (Optional but Recommended):
-
If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Protocol 2: Preparation of this compound Working Solutions for Cell Treatment
This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentrations of this compound for your experiment (e.g., 1, 5, 10, 25, 50 µM).
-
Calculate the required volume of stock solution:
-
Use the formula: C1V1 = C2V2, where:
-
C1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added
-
C2 = Desired final concentration of the working solution
-
V2 = Final volume of the working solution
-
-
Example for preparing 1 mL of a 10 µM working solution:
-
10,000 µM * V1 = 10 µM * 1000 µL
-
V1 = (10 * 1000) / 10,000 = 1 µL
-
-
-
Prepare the working solution:
-
In a sterile tube, add 999 µL of complete cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix by pipetting up and down.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. Prepare a working solution containing the same final concentration of DMSO as your highest this compound concentration, but without this compound. For the example above, this would be 0.1% DMSO in complete cell culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualization
This compound's Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent inflammation.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for Assessing this compound's Cytotoxicity using MTT Assay
The following diagram outlines the key steps involved in determining the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for MTT-based cell viability assay.
References
Fisetin Administration in Animal Models of Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of fisetin in various animal models of neurodegenerative diseases. Fisetin, a naturally occurring flavonoid, has demonstrated significant neuroprotective effects in preclinical studies, making it a promising candidate for further investigation in the context of diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).
I. Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of fisetin in different animal models of neurodegeneration.
Table 1: Fisetin Administration in Alzheimer's Disease Animal Models
| Animal Model | Fisetin Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| APPswe/PS1dE9 Transgenic Mice | 0.05% in diet | ~6 months | Prevented cognitive decline. | [1] |
| Aβ1-42-injected Mice | 20 mg/kg/day, i.p. | 2 weeks | Reduced Aβ accumulation, BACE-1 expression, and tau hyperphosphorylation. | [2][3] |
| Aβ1-42-injected Rats | 25, 50, 100 mg/kg/day, oral gavage | 15 days | Significantly ameliorated spatial learning and memory impairment at 50 and 100 mg/kg doses. | [4] |
| Senescence-Accelerated Prone 8 (SAMP8) Mice | 500 ppm in diet (~25 mg/kg/day) | 7 months | Reduced cognitive deficits and restored markers of synaptic function. | [5] |
| Aged C57BL/6 Mice (Aβ1-42 induced) | 20 mg/kg for eight weeks | 8 weeks | Increased BDNF and Fn1 gene expression; reduced Aβ expression, especially when combined with HIIT. | [6] |
Table 2: Fisetin Administration in Parkinson's Disease Animal Models
| Animal Model | Fisetin Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| MPTP-induced Mice | 10 and 25 mg/kg/day, oral | 8 days | Increased striatal dopamine levels by over 2-fold at 25 mg/kg. | [7] |
| Rotenone-induced Rats | 10 and 20 mg/kg/day, p.o. | 25 days | Improved motor asymmetry in the cylinder test. | [8] |
| MPTP-induced Mice | Not specified | Not specified | Markedly alleviated dopaminergic neurodegeneration. | [9] |
Table 3: Fisetin Administration in Huntington's Disease Animal Models
| Animal Model | Fisetin Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| R6/2 Transgenic Mice | 0.05% in diet (~45 mg/kg/day) | ~7 weeks | Improved motor performance on the rotorod and increased median lifespan by ~30% (from 104 to 139 days). | [7][10][11] |
Table 4: Fisetin Administration in Amyotrophic Lateral Sclerosis (ALS) Animal Models
| Animal Model | Fisetin Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| SOD1-G93A Transgenic Mice | 9 mg/kg/day, oral | From 2 months of age | Significantly delayed the development and progression of motor deficits and increased lifespan. | [7] |
| hSOD1G93A Transgenic Mice | Not specified | Not specified | Improved survival rate and attenuated motor impairment. | [12] |
II. Key Experimental Protocols
Protocol 1: Oral Administration of Fisetin in Diet (Chronic Study)
Objective: To assess the long-term neuroprotective effects of fisetin when administered as a dietary supplement in a transgenic mouse model of neurodegeneration (e.g., APPswe/PS1dE9 for Alzheimer's or R6/2 for Huntington's).
Materials:
-
Fisetin powder
-
Standard rodent chow
-
Chow mixer
-
Animal caging and husbandry supplies
-
Transgenic and wild-type littermate mice
Procedure:
-
Diet Preparation:
-
Calculate the required amount of fisetin to achieve the desired concentration in the chow (e.g., 0.05% w/w).
-
Thoroughly mix the fisetin powder with the powdered standard rodent chow until a homogenous mixture is achieved.
-
Pellet the chow or provide it in powdered form, ensuring consistent consumption by the animals.
-
-
Animal Dosing:
-
House mice individually or in small groups and provide the fisetin-supplemented or control diet ad libitum.
-
Monitor food intake and body weight regularly to ensure consistent dosing and animal welfare.
-
-
Experimental Timeline:
-
Begin administration at a pre-determined age (e.g., before or at the onset of pathology).
-
Continue the specialized diet for the specified duration of the study (e.g., several months).
-
-
Outcome Measures:
-
Conduct behavioral testing at regular intervals (e.g., Morris water maze for cognition, rotorod for motor function).
-
At the end of the study, collect brain tissue for biochemical and histological analyses (e.g., quantification of Aβ plaques, tau pathology, synaptic protein levels, and inflammatory markers).
-
Protocol 2: Intraperitoneal (i.p.) Injection of Fisetin (Sub-chronic Study)
Objective: To evaluate the effects of systemically administered fisetin in an acute or sub-chronic model of neurodegeneration (e.g., Aβ1-42-injected mice).
Materials:
-
Fisetin powder
-
Vehicle for dissolution (e.g., 10% DMSO)
-
Sterile syringes and needles
-
Animal model (e.g., mice with induced pathology)
Procedure:
-
Fisetin Solution Preparation:
-
Dissolve fisetin in the chosen vehicle to the desired concentration (e.g., to deliver 20 mg/kg in a specific injection volume).
-
Ensure the solution is sterile-filtered before administration.
-
-
Animal Dosing:
-
Administer the fisetin solution or vehicle control via intraperitoneal injection once daily.
-
Monitor animals for any adverse reactions to the injection.
-
-
Experimental Timeline:
-
Outcome Measures:
-
Following the treatment period, perform behavioral assessments.
-
Collect brain tissue for analysis of neurochemical and pathological markers.
-
Protocol 3: Oral Gavage Administration of Fisetin
Objective: To deliver a precise oral dose of fisetin in studies requiring controlled daily administration (e.g., in rat models of Parkinson's or Alzheimer's disease).
Materials:
-
Fisetin powder
-
Vehicle for suspension (e.g., sterile water, 10% DMSO)
-
Oral gavage needles
-
Syringes
-
Animal model (e.g., rats)
Procedure:
-
Fisetin Suspension Preparation:
-
Suspend fisetin in the chosen vehicle to the desired concentration for the target dose (e.g., 10-100 mg/kg).
-
-
Animal Dosing:
-
Administer the fisetin suspension or vehicle control directly into the stomach using an oral gavage needle.
-
Ensure proper technique to avoid injury to the animal.
-
-
Experimental Timeline:
-
Administer the dose once daily for the duration of the study.
-
-
Outcome Measures:
-
Conduct behavioral and neurochemical analyses as described in the previous protocols.
-
III. Visualization of Signaling Pathways and Workflows
Fisetin's Neuroprotective Signaling Pathways
Fisetin exerts its neuroprotective effects by modulating multiple intracellular signaling pathways. These include the activation of pro-survival pathways and the inhibition of pro-inflammatory and pro-apoptotic pathways.[1][13][14]
Caption: Fisetin's multi-target signaling in neuroprotection.
Experimental Workflow for Fisetin Efficacy Testing in an Alzheimer's Disease Mouse Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of fisetin in a transgenic mouse model of Alzheimer's disease.
Caption: Workflow for testing fisetin in an AD mouse model.
These protocols and visualizations provide a framework for the investigation of fisetin in animal models of neurodegeneration. Researchers should adapt these methodologies to their specific experimental questions and institutional guidelines.
References
- 1. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress [frontiersin.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Protective effects of fisetin in an Aβ1-42-induced rat model of Alzheimer’s disease [termedia.pl]
- 5. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Preventing and Treating Neurological Disorders with the Flavonol Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Fisetin Regulates Gut Microbiota and Exerts Neuroprotective Effect on Mouse Model of Parkinson’s Disease [frontiersin.org]
- 10. ERK activation by the polyphenols fisetin and resveratrol provides neuroprotection in multiple models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Fisetin Exerts Antioxidant and Neuroprotective Effects in Multiple Mutant hSOD1 Models of Amyotrophic Lateral Sclerosis by Activating ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurologyletters.com [neurologyletters.com]
Fustin-Based Assay for Enzyme Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavanonol, presents a promising scaffold for the development of novel enzyme inhibitors. This document provides detailed application notes and protocols for establishing a this compound-based enzyme inhibition assay, with a specific focus on targeting α-glucosidase, an enzyme relevant in metabolic disorders. The provided methodologies can be adapted for screening and characterizing other potential enzyme targets of this compound and its analogs.
This compound's diverse biological activities, including its influence on blood glucose and cholesterol levels, suggest its interaction with various enzymatic pathways.[1] Understanding these interactions is crucial for the development of new therapeutic agents. This document outlines the necessary steps to quantify the inhibitory potential of this compound and similar compounds, determine the mechanism of inhibition, and understand its impact on cellular signaling.
Application Notes
A this compound-based enzyme inhibition assay serves as a critical tool in drug discovery and development.[2] By quantifying the interaction between this compound and a target enzyme, researchers can:
-
Screen compound libraries: Identify novel and potent enzyme inhibitors based on the this compound scaffold.
-
Determine Structure-Activity Relationships (SAR): Understand how modifications to the this compound molecule affect its inhibitory activity, guiding medicinal chemistry efforts.[3]
-
Elucidate Mechanism of Action (MOA): Characterize the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) to understand how the compound interacts with the enzyme.[4][5][6]
-
Assess cellular effects: Correlate enzyme inhibition with downstream cellular events and signaling pathways.
Featured Enzyme Target: α-Glucosidase
This protocol focuses on α-glucosidase as a primary target for a this compound-based assay. Fisetin, a structurally similar flavonol, has been shown to be a potent non-competitive inhibitor of α-glucosidase.[1][3][7] This suggests that this compound may exhibit similar inhibitory activity, making it an excellent model system for developing and validating the assay.
Quantitative Data Summary: Fisetin Inhibition of α-Glucosidase
The following table summarizes the key quantitative data for the inhibition of α-glucosidase by Fisetin, a close analog of this compound. This data provides a benchmark for what can be expected in a this compound-based assay.
| Parameter | Value | Reference |
| IC50 | 4.099 x 10⁻⁴ mM | [1][7] |
| Inhibition Type | Non-competitive | [1][7] |
| Inhibition Constant (Ki) | 0.01065 ± 0.003255 mM | [1][7] |
| Binding Stoichiometry | 1:1 (Fisetin:α-glucosidase) | [1][7] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against α-Glucosidase
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
Include a positive control (no this compound) and a negative control (no enzyme).
-
Add 50 µL of the α-glucosidase solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pNPG solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Protocol 2: Determination of the Mechanism of Inhibition
This protocol is designed to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of α-glucosidase using Lineweaver-Burk plots.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagents:
-
Prepare several concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Prepare a range of concentrations of the substrate pNPG.
-
-
Assay Setup:
-
For each this compound concentration, set up a series of reactions with varying pNPG concentrations in a 96-well plate.
-
Add 50 µL of the appropriate this compound concentration to each well.
-
Add 50 µL of the α-glucosidase solution.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the respective pNPG concentration to start the reaction.
-
-
Incubation and Measurement:
-
Incubate at 37°C and measure the initial reaction rates (velocity, V) by taking absorbance readings at multiple time points.
-
-
Data Analysis:
-
Calculate the reciprocal of the reaction velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot (1/V vs. 1/[S]) for each this compound concentration.
-
Analyze the plot to determine the mechanism of inhibition:
-
Signaling Pathways and Visualization
Fisetin, a compound structurally related to this compound, has been shown to modulate several key signaling pathways, including the mTOR and cAMP/PKA pathways.[2][8][9] Understanding these interactions provides a broader context for the potential cellular effects of this compound.
This compound's Potential Impact on the cAMP/PKA Signaling Pathway
This compound has been observed to suppress melanoma cell growth through a cAMP/PKA-dependent mechanism.[8] This suggests that this compound may directly or indirectly influence the activity of adenylyl cyclase or phosphodiesterases, leading to changes in intracellular cAMP levels and subsequent PKA activation.
Caption: this compound's potential modulation of the cAMP/PKA signaling pathway.
Fisetin's Known Inhibition of the mTOR Signaling Pathway
Fisetin is known to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[2] This inhibition can lead to the induction of autophagy. Given the structural similarity, this compound may also exert its effects through this pathway.
Caption: Fisetin's inhibitory effect on the mTOR signaling pathway.
Experimental Workflow for this compound-Based Enzyme Inhibition Assay
The following diagram illustrates the logical flow of experiments for characterizing the inhibitory properties of this compound.
Caption: Workflow for this compound enzyme inhibition assay development.
References
- 1. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fisetin induces autophagic cell death through suppression of mTOR signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudoenzymes: dead enzymes with a lively role in biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target enzymes for plasma proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fustin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of fustin, a flavanonol with significant therapeutic potential, in plant extracts. The protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are outlined to ensure accurate and reproducible results for research and drug development purposes.
Introduction to this compound
This compound (3,7,3',4'-tetrahydroxydihydroflavonol) is a flavonoid found in various plants, notably in the heartwood of Rhus verniciflua Stokes (lacquer tree). It has garnered scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal preparations, pharmacokinetic studies, and the development of this compound-based therapeutics.
Methods for this compound Quantification
Several analytical techniques can be employed for the quantification of this compound in plant extracts. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a robust and widely used method for the quantification of flavonoids like this compound. It offers good selectivity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace amounts of this compound and for complex matrices.
-
UV-Vis Spectrophotometry is a simpler and more accessible method. While it may have lower selectivity compared to chromatographic techniques, it can be suitable for the preliminary screening or quantification of this compound in less complex extracts.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in plant extracts.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Orthophosphoric acid)
-
Deionized water (18.2 MΩ·cm)
-
Plant extract containing this compound
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or DAD detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Centrifuge
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh approximately 1 g of the dried plant extract.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 288 nm
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Data Presentation
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Note: These values are typical and should be determined during method validation.
Workflow Diagram
Caption: Workflow for this compound Quantification by HPLC.
Application Note 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex plant extracts.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., Quercetin-d3
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Plant extract containing this compound
2. Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Standard laboratory equipment as listed for HPLC
3. Preparation of Solutions
-
Prepare stock and working standard solutions of this compound and the internal standard as described in the HPLC protocol, using LC-MS grade solvents.
4. Sample Preparation
-
Follow the sample preparation procedure outlined in the HPLC protocol.
-
Prior to injection, dilute the filtered extract with the initial mobile phase and spike with the internal standard to a final concentration of 100 ng/mL.
5. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 305.0 -> Product ions (m/z) 151.0 (quantifier), 125.0 (qualifier)
-
IS (Quercetin-d3): Precursor ion (m/z) 304.0 -> Product ion (m/z) 152.0
-
-
6. Data Analysis
-
Quantify this compound using the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
Data Presentation
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.07 ng/mL |
| Recovery | 98 - 103% |
| Precision (%RSD) | < 3% |
Note: These values are typical and should be determined during method validation.
Workflow Diagram
Caption: Workflow for this compound Quantification by LC-MS/MS.
Application Note 3: Quantification of this compound by UV-Vis Spectrophotometry
This protocol details a simple and rapid method for the estimation of this compound content in plant extracts.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol (Spectroscopic grade)
-
Plant extract containing this compound
2. Equipment
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Determination of Maximum Absorbance (λmax)
-
Prepare a 10 µg/mL solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically around 288 nm.
4. Preparation of Standard Solutions
-
Prepare a stock solution (1 mg/mL) of this compound in methanol.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL in methanol.
5. Sample Preparation
-
Prepare the plant extract as described in the HPLC protocol.
-
Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.
6. Measurement
-
Set the spectrophotometer to the predetermined λmax (e.g., 288 nm).
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each standard solution and the diluted sample solution.
7. Data Analysis
-
Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration of this compound in the original extract, taking into account the dilution factor.
Data Presentation
| Parameter | Value |
| λmax | ~288 nm |
| Linearity Range | 1 - 20 µg/mL (R² > 0.995) |
| Molar Extinction Coefficient (ε) | To be determined experimentally |
Note: This method is susceptible to interference from other compounds in the extract that absorb at the same wavelength.
Workflow Diagram
Caption: Workflow for this compound Quantification by UV-Vis.
This compound Signaling Pathway
This compound has been shown to exert its biological effects through various signaling pathways. One such pathway is the cAMP/PKA-dependent mechanism, which has been implicated in its anti-melanoma effects.[1]
Caption: this compound-mediated cAMP/PKA signaling pathway.[1]
References
Application of Fustin in Cancer Cell Line Studies: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavanonol found in the smoke tree (Cotinus coggygria), has emerged as a compound of interest in cancer research due to its potential antitumor activities. Structurally similar to the well-studied flavonoid fisetin, this compound is being investigated for its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis. This document provides detailed application notes and experimental protocols for studying the effects of this compound and the closely related compound fisetin on cancer cell lines. Given the limited specific quantitative data available for this compound, data from studies on fisetin is included as a representative flavanonol to provide a more comprehensive resource.
Data Presentation: Quantitative Effects on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of fisetin on various cancer cell lines, providing insights into its potency and mechanisms of action.
Table 1: IC50 Values of Fisetin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 48 | 50 | [1] |
| A549 | Lung Adenocarcinoma | 48 | 58 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 78 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 68 | [1] |
| A431 | Squamous Carcinoma | 24 | 58 | [1] |
| A431 | Squamous Carcinoma | 48 | 50 | [1] |
| K562 | Leukemia | 48 | 163 | [2] |
| K562 | Leukemia | 72 | 120 | [2] |
| HL-60 | Leukemia | 48 | 82 | [2] |
| HL-60 | Leukemia | 72 | 45 | [2] |
| LNCaP | Prostate Cancer | 48 | Not specified, effective at 10-60 µM | [3] |
| T24 | Bladder Cancer | Not specified | Not specified, effective concentrations used | [4] |
| EJ | Bladder Cancer | Not specified | Not specified, effective concentrations used | [4] |
| A2780 | Ovarian Cancer | 72 | ~150 (as single agent) | [5] |
| VOCAR-3 | Ovarian Cancer | 72 | Not specified, significant inhibition at 25-100 µmol/L | [6] |
| 4T1 | Mammary Carcinoma | 24 | Not specified, effective at 20-80 µM | [7] |
Table 2: Fisetin-Induced Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Method | Reference |
| HeLa | 20 | 48 | 16.71 (Early + Late) | Annexin V/PI Staining | [1] |
| HeLa | 30 | 48 | 20.02 (Early + Late) | Annexin V/PI Staining | [1] |
| HeLa | 50 | 48 | 23.71 (Early + Late) | Annexin V/PI Staining | [1] |
| 4T1 | 20 | 24 | 10.82 | Annexin V/PI Staining | [7] |
| 4T1 | 40 | 24 | 24.28 | Annexin V/PI Staining | [7] |
| 4T1 | 80 | 24 | 22.89 | Annexin V/PI Staining | [7] |
| A2780 (cisplatin-resistant) | 50 | 24 | >57 (Secondary) | Annexin V/PI Staining | [5][8] |
Table 3: Effect of Fisetin on Cell Cycle Distribution
Disruption of the cell cycle is another important mechanism of anticancer drugs, leading to the inhibition of cell proliferation.
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle Phase | Reference |
| HeLa | 20 | 48 | G2/M arrest (30.9%) | [1][9] |
| HeLa | 30 | 48 | G2/M arrest (36.2%) | [1][9] |
| HeLa | 50 | 48 | G2/M arrest (56.2%) | [1][9] |
| LNCaP | 10 | 48 | G1 arrest (61%) | [3] |
| LNCaP | 20 | 48 | G1 arrest (63%) | [3] |
| LNCaP | 40 | 48 | G1 arrest (67%) | [3] |
| LNCaP | 60 | 48 | G1 arrest (69%) | [3] |
| T24 | Not specified | Not specified | G0/G1 arrest | [4] |
| EJ | Not specified | Not specified | G0/G1 arrest | [4] |
| HT-29 | 60 | 8 | G1 to S phase perturbation | [10] |
| HT-29 | 60 | 24 | G2/M arrest | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and related compounds in cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound/fisetin on cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which reflects the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound/Fisetin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound/fisetin in serum-free medium.
-
Remove the culture medium and add 100 µL of the this compound/fisetin dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound/fisetin.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell lines
-
This compound/Fisetin
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound/fisetin for the desired time.
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound/fisetin on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound/Fisetin
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound/fisetin as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Objective: To investigate the effect of this compound/fisetin on the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
Cancer cell lines
-
This compound/Fisetin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53, Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound/fisetin.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Fisetin-Induced Apoptosis and Cell Cycle Arrest Signaling Pathway
Caption: Fisetin's multi-target mechanism in cancer cells.
General Experimental Workflow for Studying this compound/Fisetin
Caption: Workflow for evaluating this compound/Fisetin's anticancer effects.
Conclusion
This compound and its analogue fisetin demonstrate significant potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of these natural compounds. Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to explore its potential in preclinical and clinical settings.
References
- 1. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin, a novel dietary flavonoid, causes apoptosis and cell cycle arrest in human prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin, a dietary flavonoid, induces cell cycle arrest and apoptosis through activation of p53 and inhibition of NF-kappa B pathways in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisetin-induced cell death in human ovarian cancer cell lines via zbp1-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-resistance A2780 Ovarian Cancer Cells - AJMB: Volume 13, Issue 4, Year 2021 - AJMB [ajmb.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Fisetin inhibits the activities of cyclin-dependent kinases leading to cell cycle arrest in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fustin's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavanonol, has demonstrated potential as an anti-inflammatory agent. This document provides detailed protocols for investigating the anti-inflammatory effects of this compound using established in vitro and in vivo models. The protocols outlined below will enable researchers to assess the efficacy of this compound in mitigating inflammatory responses and to elucidate its mechanism of action, particularly its influence on the NF-κB and MAPK signaling pathways.
I. In Vitro Anti-inflammatory Activity of this compound
This section details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model to assess the anti-inflammatory properties of this compound.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.
Protocol 1: Assessment of this compound's Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[1] Include a negative control group (no LPS) and a positive control group (LPS only).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Objective: To quantify the effect of this compound on the secretion of key pro-inflammatory cytokines.
Materials:
-
Supernatants from this compound and LPS-treated RAW 264.7 cells (from Protocol 1)
-
Microplate reader
Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected cell culture supernatants according to the manufacturer's instructions provided with the specific kits.[7]
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).[5]
-
Calculate the cytokine concentrations based on the standard curves generated for each cytokine.
Data Presentation: In Vitro Results
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (No LPS) | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (1 µM) | ||||
| LPS + this compound (5 µM) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + this compound (25 µM) | ||||
| LPS + this compound (50 µM) | ||||
| IC₅₀ (µM) |
Values to be presented as mean ± SD from at least three independent experiments.
II. In Vivo Anti-inflammatory Activity of this compound
This section describes the carrageenan-induced paw edema model in rats, a classic model for acute inflammation, to evaluate the in vivo efficacy of this compound.[8]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory effects.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of this compound to reduce acute inflammation in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin or Diclofenac (as a reference drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Dosing: Administer this compound, vehicle, or the reference drug orally 1 hour before carrageenan injection.[11]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[12][13]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[14]
-
Calculation: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: In Vivo Results
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume Increase (mL) at 1 hr | Paw Volume Increase (mL) at 2 hr | Paw Volume Increase (mL) at 3 hr | Paw Volume Increase (mL) at 4 hr | % Inhibition at 3 hr |
| Carrageenan Control | 0% | ||||
| This compound (50 mg/kg) | |||||
| This compound (100 mg/kg) | |||||
| Indomethacin (10 mg/kg) |
Values to be presented as mean ± SEM.
III. Mechanism of Action: Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, the following protocol investigates its impact on the NF-κB and MAPK signaling pathways.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To determine if this compound inhibits inflammation by modulating the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells treated with this compound and LPS (from 6-well plates)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated RAW 264.7 cells and collect the protein extracts.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to their total protein levels. Use β-actin as a loading control.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: this compound's proposed inhibition of the MAPK signaling pathway.
Conclusion
These protocols provide a comprehensive framework for the systematic evaluation of this compound's anti-inflammatory properties. The combination of in vitro and in vivo assays will generate robust data on its efficacy and potential mechanisms of action, supporting its further development as a therapeutic agent for inflammatory diseases. Researchers should note that concentrations and dosages may require optimization based on the specific purity of the this compound compound and the experimental systems used.
References
- 1. LPS-induced inflammation cell model [bio-protocol.org]
- 2. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 3. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
Fustin as a Positive Control in Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fustin, a flavanonol, is a natural flavonoid predominantly found in the heartwood of Rhus verniciflua Stokes.[1][2] Emerging research has highlighted its potential as a potent antioxidant, making it a relevant candidate for use as a positive control in various in vitro antioxidant capacity assays. These assays are crucial in the screening and characterization of novel antioxidant compounds in drug discovery and development. This document provides detailed application notes and standardized protocols for utilizing this compound as a positive control in three common antioxidant assays: DPPH, ABTS, and FRAP.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the reviewed literature, this section provides a template for data presentation and includes example data for a structurally similar flavonoid, fisetin, to illustrate how results can be tabulated. Researchers should replace this example data with their own experimental results for this compound.
Table 1: Antioxidant Activity of this compound and Reference Compounds
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | FRAP Activity (µmol Trolox Equivalents/g) |
| This compound | User-determined value | User-determined value | User-determined value |
| Ascorbic Acid (Standard) | User-determined value | User-determined value | Not Applicable |
| Trolox (Standard) | User-determined value | User-determined value | User-determined value |
| Fisetin (Example) | ~1.89 - 5.0 | ~3.54 | High reducing power |
Note: The values for Fisetin are provided as an illustrative example and are compiled from various sources. Actual experimental values may vary.
Experimental Protocols
The following are detailed protocols for the DPPH, ABTS, and FRAP assays, adapted for the use of this compound as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid (or other relevant standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the standard antioxidant (e.g., ascorbic acid).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the this compound or standard dilutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (or other relevant standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, followed by dilution in PBS or ethanol).
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the standard antioxidant (e.g., Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the this compound or standard dilutions.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound and the standard.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric chloride solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
Working FRAP reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh daily and warm to 37°C before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a standard curve using ferrous sulfate or Trolox at various concentrations (e.g., 100 to 1000 µM).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the this compound, standard, or blank (solvent).
-
Add 180 µL of the pre-warmed working FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Antioxidant Power:
-
Calculate the FRAP value of the samples by comparing their absorbance with the standard curve of Fe²⁺ or Trolox. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for assessing the antioxidant activity of this compound using in vitro assays is depicted below.
Caption: General workflow for in vitro antioxidant assays.
Putative Signaling Pathway Involvement
While direct evidence for this compound's interaction with specific signaling pathways is still under investigation, its structural similarity to other flavonoids like fisetin suggests a potential role in modulating the Nrf2-ARE pathway. Fisetin has been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the cellular antioxidant defense system.
Caption: Putative Nrf2-ARE signaling pathway activation.
References
Experimental Design for Evaluating the Neuroprotective Properties of Fustin
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for designing and conducting experiments to investigate the neuroprotective effects of Fustin, a flavonoid with demonstrated antioxidant, anti-inflammatory, and anti-apoptotic properties. The provided protocols are intended to serve as a foundation for researchers to build upon and adapt to their specific research questions and available resources.
Introduction to this compound and its Neuroprotective Potential
This compound, a flavanonol found in the heartwood of Rhus verniciflua, has emerged as a promising natural compound for neuroprotection. Studies have indicated its potential to mitigate neuronal damage in various models of neurodegenerative diseases and neuronal injury. The neuroprotective effects of this compound are attributed to its multifaceted mechanisms of action, which include the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis.[1][2]
Key Therapeutic Mechanisms:
-
Antioxidant Activity: this compound enhances the endogenous antioxidant defense system by increasing the levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), while reducing the levels of the lipid peroxidation marker malondialdehyde (MDA).[1][2] This is partly achieved through the activation of the PI3K/Akt/Nrf2 signaling pathway, which upregulates the expression of antioxidant response element (ARE)-driven genes.
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] This is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
-
Anti-apoptotic Properties: this compound can prevent neuronal apoptosis by modulating the expression of Bcl-2 family proteins, decreasing the activity of caspases (e.g., caspase-3), and influencing upstream signaling cascades like the ERK pathway.[3]
-
Neurotrophic Support: this compound has been observed to increase the levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival, growth, and synaptic plasticity.[1]
Experimental Design: A Multi-tiered Approach
A robust experimental design to evaluate the neuroprotective effects of this compound should incorporate both in vivo and in vitro models to provide a comprehensive understanding of its efficacy and mechanisms of action.
In Vivo Models of Neurodegeneration
The selection of an appropriate animal model is crucial and should align with the specific neurodegenerative condition being studied. Here are protocols for three relevant models:
-
3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease-like Model in Rats: This model mimics the striatal degeneration seen in Huntington's disease.
-
Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease-like Model in Rats: Intracerebroventricular injection of STZ induces cognitive deficits and pathological features resembling Alzheimer's disease.[4]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice: Systemic administration of LPS triggers a potent inflammatory response in the brain, providing a model to study the anti-inflammatory effects of this compound.[5][6]
Behavioral Assessments
Behavioral tests are essential to evaluate the functional outcomes of this compound treatment in animal models.
-
Morris Water Maze (MWM): To assess spatial learning and memory.[3][7][8]
-
Elevated Plus Maze (EPM): To measure anxiety-like behavior.[9][10][11][12]
-
Rotarod Test: To evaluate motor coordination and balance.[13][14][15]
-
Grip Strength Test: To assess muscle strength.[2][16][17][18]
Biochemical and Molecular Analyses
Following behavioral testing, brain tissues should be collected for a battery of biochemical and molecular assays to elucidate the mechanisms of this compound's action.
-
Oxidative Stress Markers: Measurement of GSH, SOD, CAT, and MDA levels in brain homogenates.[19][20]
-
Inflammatory Cytokines: Quantification of TNF-α, IL-1β, and IL-6 using ELISA.
-
Western Blot Analysis: To determine the protein expression levels of key signaling molecules in pathways such as NF-κB (p65, IκBα), PI3K/Akt/Nrf2 (Akt, Nrf2, HO-1), ERK (p-ERK, total ERK), and apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3).[3]
-
Neurotransmitter Analysis: Measurement of GABA and glutamate levels in specific brain regions.[1]
-
BDNF Levels: Quantification of BDNF protein levels using ELISA.[1]
In Vitro Models of Neuronal Damage
In vitro studies using primary neuronal cultures or neuronal cell lines allow for a more controlled investigation of the direct effects of this compound on neurons.
-
Primary Neuronal Cell Culture: Isolation and culture of primary cortical or hippocampal neurons from embryonic or neonatal rodents.[21][22][23][24]
-
Induction of Neuronal Damage:
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or glutamate.
-
Excitotoxicity: Exposure to high concentrations of glutamate or NMDA.
-
-
Cell Viability and Apoptosis Assays:
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between experimental groups.
Table 1: In Vivo Study - Behavioral and Biochemical Data
| Group | Treatment | Morris Water Maze (Escape Latency, s) | Rotarod (Latency to Fall, s) | MDA (nmol/mg protein) | GSH (µmol/mg protein) | TNF-α (pg/mg protein) |
| 1 | Control (Vehicle) | |||||
| 2 | Disease Model (e.g., 3-NPA) + Vehicle | |||||
| 3 | Disease Model + this compound (Low Dose) | |||||
| 4 | Disease Model + this compound (High Dose) | |||||
| 5 | Disease Model + Positive Control |
Table 2: In Vitro Study - Cell Viability and Apoptosis Data
| Group | Treatment | Cell Viability (MTT, % of Control) | Apoptotic Cells (TUNEL, % of Total) |
| 1 | Control (Vehicle) | 100 | |
| 2 | Toxin (e.g., H₂O₂) + Vehicle | ||
| 3 | Toxin + this compound (Low Concentration) | ||
| 4 | Toxin + this compound (High Concentration) | ||
| 5 | Toxin + Positive Control |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: 3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease Model in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Induction: Administer 3-NPA (10 mg/kg, i.p.) daily for 14-21 days.
-
This compound Treatment: Administer this compound (e.g., 25, 50 mg/kg, p.o.) 1 hour before each 3-NPA injection.
-
Behavioral Testing: Conduct behavioral tests (Rotarod, Grip Strength) on the last 3 days of the treatment period.
-
Tissue Collection: On the day after the last behavioral test, euthanize the animals and collect brain tissue for biochemical and histological analysis.
Protocol 2: Measurement of Oxidative Stress Markers
-
Tissue Preparation: Homogenize brain tissue in ice-cold phosphate buffer.
-
MDA Assay (TBARS method):
-
Mix homogenate with thiobarbituric acid (TBA) reagent.
-
Incubate at 95°C for 60 minutes.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
-
GSH Assay:
-
Use a commercial GSH assay kit following the manufacturer's instructions, typically involving a reaction with DTNB (Ellman's reagent) and measuring absorbance at 412 nm.
-
-
SOD and CAT Assays:
-
Use commercially available assay kits for the determination of SOD and CAT activity, following the manufacturer's protocols.
-
Protocol 3: Western Blot Analysis
-
Protein Extraction: Lyse brain tissue or cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-Akt, Akt, Nrf2, HO-1, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 4: Primary Neuronal Culture and H₂O₂-Induced Oxidative Stress
-
Culture Preparation:
-
This compound Pre-treatment: After 5-7 days in culture, pre-treat the neurons with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Expose the neurons to H₂O₂ (e.g., 100 µM) for 4-6 hours.
-
Assessment:
-
Perform MTT assay to measure cell viability.
-
Perform TUNEL staining to quantify apoptosis.
-
Collect cell lysates for Western blot analysis of signaling pathways.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow
Caption: Experimental workflow for this compound studies.
Logical Relationships
Caption: Logical relationships of this compound's effects.
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK-SIRT1 pathway dysfunction contributes to neuron apoptosis and cognitive impairment induced by sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of apelin and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroinflammation in early, late and recovery stages in a progressive parkinsonism model in rats [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The Anti-Apoptotic Role of Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK activation by the polyphenols fisetin and resveratrol provides neuroprotection in multiple models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of ERK 1, 2, and 5 in dopamine neuron survival during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antioxidants in neuropsychiatric disorder prevention: neuroprotection, synaptic regulation, microglia modulation, and neurotrophic effects [frontiersin.org]
- 13. This compound Inhibits Oxidative Free Radicals and Inflammatory Cytokines in Cerebral Cortex and Hippocampus and Protects Cognitive Impairment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of extracellular signal regulated kinase 5 in neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic insights on the role of Nrf-2 signalling in Huntington’s disease | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. The AMPK-SIRT1-FoxO1-NF-κB signaling pathway participates in hesperetin-mediated neuroprotective effects against traumatic brain injury via the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fisetin orchestrates neuroinflammation resolution and facilitates spinal cord injury recovery through enhanced autophagy in pro-inflammatory glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Butein provides neuroprotective and anti‐neuroinflammatory effects through Nrf2/ARE‐dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Mechanism of the AMPK/SIRT1 pathway in gut dysbiosis-mediated postoperative cognitive dysfunction in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Regulation of neuronal survival by the extracellular signal-regulated protein kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays to Measure Fustin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fustin
This compound, a flavanonol, is a natural flavonoid found in plants such as Rhus verniciflua. Flavonoids are a class of plant secondary metabolites known for their various biological activities. Emerging research has highlighted the potential of this compound as a therapeutic agent due to its significant anti-inflammatory, antioxidant, and anti-cancer properties. These activities make this compound a compound of interest for further investigation in drug discovery and development.
This document provides detailed protocols for a selection of cell-based assays to quantitatively measure the biological activity of this compound. The assays described herein are fundamental tools for researchers seeking to elucidate the mechanisms of action of this compound and to evaluate its potential as a lead compound for various therapeutic applications.
Anti-inflammatory Activity of this compound
This compound has been shown to exert anti-inflammatory effects by mitigating the production of pro-inflammatory mediators. One key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for nitric oxide (NO) and various cytokines. This compound is thought to interfere with this cascade, thereby reducing the inflammatory response.[1]
A study on a rat model of colitis induced by trinitrobenzene sulfonic acid demonstrated that this compound can affect the expression of NF-κB.[1] Furthermore, in a study on adjuvant-induced arthritis in rats, this compound treatment significantly reduced pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]
Assay of Nitric Oxide Production in LPS-Stimulated Macrophages (Griess Assay)
Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant. Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The Griess reagent converts nitrite into a purple-colored azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration. A reduction in nitrite levels in the presence of this compound indicates its inhibitory effect on NO production.
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Unstimulated) | 0 | 0.05 ± 0.01 | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | 0 | 0.85 ± 0.05 | 20.5 ± 1.2 | 0 |
| This compound + LPS | 1 | 0.78 ± 0.04 | 18.8 ± 1.0 | 8.3 |
| This compound + LPS | 5 | 0.62 ± 0.03 | 14.9 ± 0.7 | 27.3 |
| This compound + LPS | 10 | 0.45 ± 0.02 | 10.8 ± 0.5 | 47.3 |
| This compound + LPS | 25 | 0.28 ± 0.02 | 6.7 ± 0.5 | 67.3 |
| This compound + LPS | 50 | 0.15 ± 0.01 | 3.6 ± 0.2 | 82.4 |
Mandatory Visualization:
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Antioxidant Activity of this compound
This compound exhibits antioxidant properties by enhancing the cellular defense mechanisms against oxidative stress. A key pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant genes such as Heme Oxygenase-1 (HO-1). A study on the related flavonoid fisetin demonstrated its ability to activate the Nrf2-ARE pathway.[3][4][5][6] this compound is also known to improve the levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[2][7]
Assay of Cellular Antioxidant Activity (CAA)
Principle: This assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS). The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of this compound is determined by its ability to reduce the fluorescence intensity induced by an ROS generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
Experimental Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 104 cells/well. Incubate for 24 hours at 37°C and 5% CO2.
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Treatment:
-
Remove the culture medium and wash the cells with PBS.
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Treat the cells with 25 µM DCFH-DA in treatment buffer for 1 hour.
-
Remove the DCFH-DA solution and wash the cells with PBS.
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Add media containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a positive control (e.g., quercetin).
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Induction of Oxidative Stress: Add 600 µM AAPH to all wells except the negative control.
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Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
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Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA unit for each concentration of this compound using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence (AUC) | CAA Units |
| Control (AAPH) | 0 | 5000 ± 250 | 0 |
| This compound + AAPH | 1 | 4500 ± 200 | 10 |
| This compound + AAPH | 5 | 3750 ± 180 | 25 |
| This compound + AAPH | 10 | 2800 ± 150 | 44 |
| This compound + AAPH | 25 | 1900 ± 100 | 62 |
| This compound + AAPH | 50 | 1100 ± 80 | 78 |
| Quercetin (Positive Control) | 10 | 1500 ± 90 | 70 |
Mandatory Visualization:
Caption: this compound's Activation of the Nrf2-ARE Antioxidant Pathway.
Anti-Cancer Activity of this compound
This compound has demonstrated potential as an anti-cancer agent by inducing programmed cell death, or apoptosis, in cancer cells. Apoptosis is a tightly regulated process involving a cascade of caspases and is controlled by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and initiates apoptosis. Studies on the related flavonoid fisetin show it can induce apoptosis by down-regulating Bcl-2 and up-regulating Bax expression.[8]
Assay for Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically. A decrease in the amount of formazan produced correlates with a reduction in cell viability, indicating the cytotoxic effect of the compound.
Experimental Protocol:
-
Cell Culture: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 1 x 104 cells/well. Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (24h) (Mean ± SD) | % Cell Viability (48h) (Mean ± SD) | % Cell Viability (72h) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 95.3 ± 4.8 | 88.1 ± 5.5 | 75.4 ± 4.9 |
| 25 | 82.1 ± 4.1 | 65.7 ± 4.3 | 52.3 ± 3.8 |
| 50 | 63.5 ± 3.5 | 48.2 ± 3.1 | 35.1 ± 2.9 |
| 100 | 45.2 ± 2.8 | 29.8 ± 2.5 | 18.7 ± 1.9 |
| 200 | 28.7 ± 2.1 | 15.4 ± 1.8 | 9.2 ± 1.1 |
Wound Healing Assay for Cell Migration
Principle: The wound healing or scratch assay is a simple method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time. The anti-migratory effect of this compound can be assessed by comparing the rate of wound closure in treated versus untreated cells.
Experimental Protocol:
-
Cell Culture: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and debris. Replace the medium with fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | % Wound Closure (24h) (Mean ± SD) | % Wound Closure (48h) (Mean ± SD) |
| Control | 0 | 45.2 ± 3.8 | 92.1 ± 4.5 |
| This compound | 10 | 38.1 ± 3.1 | 75.6 ± 4.1 |
| This compound | 25 | 25.7 ± 2.5 | 53.4 ± 3.7 |
| This compound | 50 | 15.3 ± 1.9 | 32.8 ± 2.9 |
Mandatory Visualization:
Caption: this compound's Induction of Apoptosis via the Mitochondrial Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [ouci.dntb.gov.ua]
- 7. Protective Effect of this compound Against Ethanol-Activated Gastric Ulcer via Downregulation of Biochemical Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Fisetin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to fisetin solubility in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is fisetin difficult to dissolve?
Fisetin is a naturally occurring flavonoid that, despite its numerous biological activities, exhibits low solubility in water (less than 1 mg/mL).[1][2][3] This poor aqueous solubility is a primary limiting factor in its in vitro application and can lead to challenges in achieving desired concentrations and maintaining solution stability.[4][5] Its crystalline nature contributes to this low water solubility.[6]
Q2: What are the recommended solvents for dissolving fisetin?
Fisetin is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6][7] DMSO is a common choice for in vitro studies due to its high solubilizing capacity for fisetin.[8]
Q3: How do I prepare a concentrated stock solution of fisetin?
To prepare a stock solution, dissolve the crystalline solid fisetin in an organic solvent of choice, such as DMSO or ethanol.[7] It is recommended to purge the solvent with an inert gas before dissolving the fisetin.[7] Gentle warming and vortexing can aid in dissolution. For example, a stock solution can be prepared by dissolving fisetin in DMSO to a concentration of up to 100 mg/mL, though this may require ultrasonic assistance.[9]
Q4: My fisetin precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
Precipitation occurs because fisetin is sparingly soluble in aqueous buffers.[7] When a concentrated stock solution (e.g., in DMSO) is diluted into the cell culture medium, the final concentration of the organic solvent may not be sufficient to keep the fisetin dissolved.
To prevent precipitation:
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Serial Dilution: First, dissolve fisetin in 100% DMSO to make a high-concentration stock. Then, perform serial dilutions in your cell culture medium to reach the final desired concentration. This gradual decrease in solvent concentration can help maintain solubility.
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Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible to avoid solvent-induced cytotoxicity, typically well below 0.5%.
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Pre-warm the Medium: Adding the fisetin stock to pre-warmed culture medium can sometimes help improve solubility.
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Vortexing: Gently vortex the solution immediately after adding the fisetin stock to the medium to ensure rapid and uniform dispersion.
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Formulation Strategies: For persistent issues, consider more advanced formulation strategies such as using cyclodextrins or creating nanosuspensions, which have been shown to enhance fisetin's aqueous solubility.[4][5][6]
Q5: What is the maximum working concentration of fisetin I can use in my in vitro assay?
The maximum working concentration will depend on the specific cell line and the tolerance of the assay to the solvent used for the stock solution. The solubility of fisetin in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml.[7] For cell-based assays, concentrations typically range from 5 µM to 60 µM.[7][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup and to include a vehicle control (medium with the same final concentration of the solvent) to account for any effects of the solvent itself.
Q6: Can I heat the solution to improve fisetin solubility?
Gentle warming can be used to aid in the initial dissolution of fisetin in the organic solvent for the stock solution. However, prolonged or excessive heating should be avoided as it may degrade the compound. Aqueous solutions of fisetin are not recommended for storage for more than one day.[7]
Q7: How should I store fisetin solutions?
Fisetin in its solid, crystalline form should be stored at -20°C for long-term stability (≥4 years).[7] Stock solutions in organic solvents like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions of fisetin for more than one day.[7]
Quantitative Data: Fisetin Solubility
The following table summarizes the solubility of fisetin in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][7] |
| Ethanol | ~5 mg/mL | [6][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
| Water | < 1 mg/mL | [1][2][3] |
| Methanol | 4.65 mg/mL | [11] |
| Ethanol/Water (50/50% v/v) | 2.89 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of a Fisetin Stock Solution in DMSO
-
Materials:
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Fisetin (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of fisetin powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of fisetin).
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Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the fisetin does not fully dissolve, you can gently warm the solution to 37°C for a few minutes or use a sonicator until the solution is clear.[9]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials:
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Fisetin stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the fisetin stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 50 µM working solution from a 30 mg/mL (~104.8 mM) stock:
-
First, dilute the stock 1:100 in medium (e.g., 2 µL of stock in 198 µL of medium) to get an intermediate concentration of ~1.05 mM.
-
Then, further dilute this intermediate solution to reach the final 50 µM concentration.
-
-
Immediately after adding the fisetin solution to the medium, vortex gently to ensure it is well-mixed.
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Add the final working solution to your cell culture plates. Remember to include a vehicle control with the same final concentration of DMSO.
-
Visualizations
Caption: Workflow for preparing fisetin stock and working solutions.
Caption: Fisetin inhibits the PI3K/AKT/mTOR signaling pathway.[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisetin in Cancer: Attributes, Developmental Aspects, and Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. DMSO for Increased Flavenoid Solubility and Bioavailability? - Self-Experimentation - Age Reversal Forum [forum.age-reversal.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Frontiers | Fisetin reduces the senescent tubular epithelial cell burden and also inhibits proliferative fibroblasts in murine lupus nephritis [frontiersin.org]
- 11. Designing fisetin nanocrystals for enhanced in cellulo anti-angiogenic and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fustin Concentration for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fustin concentration for neuroprotective studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in in-vitro neuroprotection assays?
A1: Based on studies with the structurally similar flavonoid Fisetin, a starting concentration range of 1 µM to 50 µM is recommended for in-vitro experiments. It is crucial to first perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Q2: What are the known mechanisms of this compound's neuroprotective effects?
A2: this compound exerts its neuroprotective effects through multiple mechanisms, including potent antioxidant and anti-inflammatory activities.[1][2][3][4] It has been shown to upregulate endogenous antioxidant enzymes and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), while downregulating pro-inflammatory cytokines such as TNF-α and IL-1β.[1][4]
Q3: Can I use this compound in in-vivo studies? What are the recommended doses?
A3: Yes, this compound has been used in in-vivo studies. In a rat model of Huntington's disease, oral doses of 50 and 100 mg/kg demonstrated neuroprotective effects.[1] However, the optimal dosage may vary depending on the animal model and the specific neurological condition being investigated.
Q4: How should I dissolve this compound for cell culture experiments?
A4: this compound, like many flavonoids, may have limited solubility in aqueous solutions. It is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: What are the key signaling pathways modulated by this compound?
A5: this compound's neuroprotective effects are associated with the modulation of several key signaling pathways. These include the Nrf2 antioxidant response pathway, the NF-κB inflammatory pathway, and pathways involving neurotrophic factors like BDNF. The closely related flavonoid, Fisetin, has been shown to modulate the PI3K/Akt, p38 MAPK, and AMPK/mTOR pathways in neural cells.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after this compound treatment | This compound concentration is too high and causing cytotoxicity. | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your specific cell type. Start with a lower concentration range. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically below 0.1% for DMSO). Prepare a vehicle control with the same solvent concentration. | |
| Precipitation of this compound in cell culture medium | This compound has poor solubility in aqueous media. | Prepare a higher concentration stock solution in an appropriate solvent like DMSO. Ensure the stock solution is fully dissolved before diluting it in the culture medium. Gently warm the medium while adding the this compound stock solution. Consider using this compound complexed with cyclodextrins to enhance solubility. |
| Inconsistent or no neuroprotective effect observed | Suboptimal concentration of this compound used. | Perform a thorough dose-response analysis to identify the optimal effective concentration. |
| The experimental model of neurotoxicity is too severe. | Adjust the concentration or duration of the neurotoxic insult to a level where a protective effect can be observed. | |
| The timing of this compound treatment is not optimal. | Investigate different treatment paradigms: pre-treatment (before the insult), co-treatment (with the insult), or post-treatment (after the insult). | |
| High background in antioxidant assays | Interference from components in the cell culture medium. | When performing cell-free antioxidant assays, ensure that the buffer used does not contain components that interfere with the assay. For cell-based assays, wash the cells with PBS before the assay to remove interfering substances from the medium. |
| Variability in inflammatory marker measurements | Inconsistent cell activation. | Ensure consistent application of the inflammatory stimulus (e.g., LPS). Standardize cell density and incubation times. |
Quantitative Data Summary
In-Vivo Neuroprotective Dosing of this compound
| Animal Model | Compound | Dosage | Route of Administration | Observed Effects | Reference |
| Rat (Huntington's Disease Model) | This compound | 50 mg/kg | Oral | Restoration of memory function, reduction of oxidative stress and neuroinflammation. | [1][4] |
| Rat (Huntington's Disease Model) | This compound | 100 mg/kg | Oral | Significant restoration of memory function, reduction of oxidative stress and neuroinflammation. | [1][4] |
In-Vitro Bioactivity of Fisetin (a related flavonoid)
| Cell Line | Compound | Concentration | Assay | Observed Effects | Reference |
| T98G (Glioma cells) | Fisetin | 25 µM | Apoptosis Assay | Upregulation of Caspase-3, Caspase-9, Caspase-8, and Bax. | [7] |
| T98G (Glioma cells) | Fisetin | 50 µM | Apoptosis Assay | Upregulation of Caspase-3, Caspase-9, Caspase-8, and Bax. | [7] |
Experimental Protocols
Determination of Optimal Non-Toxic this compound Concentration using MTT Assay
Objective: To determine the concentration range of this compound that is not toxic to neuronal cells.
Methodology:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. From this stock, prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The highest concentration that does not significantly reduce cell viability is considered the maximum non-toxic concentration.
Assessment of this compound's Antioxidant Activity
Objective: To evaluate the ability of this compound to mitigate oxidative stress in neuronal cells.
Methodology:
-
Induction of Oxidative Stress: Plate neuronal cells as described above. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Then, induce oxidative stress by adding a known pro-oxidant (e.g., H₂O₂ at 100 µM or glutamate at 5 mM) for a specified duration (e.g., 24 hours).
-
Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe like DCFDA.
-
After treatment, wash the cells with PBS and incubate with DCFDA solution (10 µM in serum-free medium) for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Measurement of Antioxidant Enzyme Activity:
-
Lyse the cells and measure the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) using commercially available assay kits.
-
Normalize the enzyme activity to the total protein content of the cell lysate.
-
Evaluation of this compound's Anti-inflammatory Effects in Microglia
Objective: To assess the potential of this compound to reduce the inflammatory response in microglial cells.
Methodology:
-
Cell Culture and Activation: Culture microglial cells (e.g., BV-2) and pre-treat with different concentrations of this compound for 1 hour. Then, stimulate inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable product of NO, using the Griess reagent assay.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blot analysis to determine the protein expression levels of key inflammatory mediators like iNOS and COX-2.
-
Signaling Pathways and Experimental Workflows
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Oxidative Free Radicals and Inflammatory Cytokines in Cerebral Cortex and Hippocampus and Protects Cognitive Impairment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory effects of fisetin on microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fisetin orchestrates neuroinflammation resolution and facilitates spinal cord injury recovery through enhanced autophagy in pro-inflammatory glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
avoiding Fustin degradation during extraction
Welcome to the technical support center for fustin extraction. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize this compound degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a dihydroflavonol, a type of flavonoid, predominantly found in the heartwood of Rhus verniciflua. It is recognized for its antioxidant properties. Like many flavonoids, this compound is susceptible to degradation under various conditions, which can lead to a lower yield and compromised purity of the final extract. Factors influencing its stability include pH, temperature, and exposure to light.
Q2: What are the primary factors that cause this compound degradation?
The primary factors leading to this compound degradation during extraction are:
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pH: this compound is more stable in slightly acidic to neutral conditions. Alkaline conditions can significantly accelerate its degradation.
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Temperature: High temperatures can lead to the thermal degradation of this compound.
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Light: Exposure to UV light can cause photodegradation.
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Oxidation: The presence of oxidizing agents can lead to the breakdown of the flavonoid structure.
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Enzymatic Activity: Endogenous enzymes in the plant material can degrade this compound if not properly inactivated.
Q3: Which extraction methods are recommended to minimize this compound degradation?
Modern extraction techniques are generally preferred over traditional methods to reduce the risk of degradation.
-
Ultrasound-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and release this compound. It is often performed at lower temperatures and for shorter durations, minimizing thermal degradation.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction. The shorter extraction times can help preserve thermolabile compounds like this compound.
Traditional methods like Soxhlet extraction, which involve prolonged exposure to high temperatures, are generally not recommended for sensitive compounds like this compound.
Troubleshooting Guide
This section addresses common issues encountered during this compound extraction and provides practical solutions.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Yield | Incomplete Cell Lysis: The solvent is not effectively penetrating the plant material to extract this compound. | Ensure the plant material is finely ground to increase the surface area. Optimize the parameters of your extraction method (e.g., ultrasonic power, microwave power). |
| Degradation of this compound: The extraction conditions (pH, temperature) are causing this compound to break down. | Adjust the pH of the extraction solvent to be slightly acidic (pH 4-6). Use a lower extraction temperature and shorter extraction time. Protect the extraction mixture from light. | |
| Improper Solvent Selection: The solvent used is not optimal for solubilizing this compound. | Use a polar solvent such as ethanol or methanol, often in an aqueous mixture (e.g., 70% ethanol). | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: The solvent is extracting other plant components along with this compound. | Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Utilize purification techniques such as column chromatography after the initial extraction. |
| Degradation Products: The impurities may be byproducts of this compound degradation. | Refer to the solutions for "Low this compound Yield" to minimize degradation. | |
| Inconsistent Extraction Results | Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. | Source plant material from a consistent and reliable supplier. If possible, analyze the this compound content of the raw material before extraction. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition. | Strictly control and monitor all extraction parameters. Use calibrated equipment. |
Data on this compound Stability
The following tables summarize the impact of pH and temperature on the stability of flavonoids structurally similar to this compound, providing a strong indication of this compound's behavior under these conditions.
Table 1: Effect of pH on Flavonoid Stability
| pH | Degradation Rate Constant (k) at 37°C (h⁻¹) | Stability |
| 6.0 | 0.0083 | High |
| 7.5 | 0.202 | Low |
Data adapted from a study on the degradation kinetics of fisetin, a structurally related flavonoid.[1]
Table 2: Effect of Temperature on Flavonoid Stability
| Temperature (°C) | Degradation Rate Constant (k) at pH 7.0 (h⁻¹) | Stability |
| 37 | 0.095 | High |
| 50 | 0.124 | Moderate |
| 65 | 0.490 | Low |
Data adapted from a study on the degradation kinetics of fisetin, a structurally related flavonoid.[1]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Rhus verniciflua
This protocol provides a general guideline for the extraction of this compound using UAE. Optimization of specific parameters may be required depending on the specific equipment and plant material.
1. Sample Preparation:
- Dry the heartwood of Rhus verniciflua at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
- Add 100 mL of 70% (v/v) ethanol in water.
- Place the flask in an ultrasonic bath.
- Set the ultrasonic frequency to 40 kHz and the power to 100 W.
- Maintain the temperature of the water bath at 40°C.
- Sonicate for 30 minutes.
3. Isolation of Crude Extract:
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
- Combine the filtrates.
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
4. Purification (Optional):
- The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica gel or Sephadex LH-20) and a mobile phase gradient of solvents like chloroform and methanol.
Visualizations
Diagram 1: Factors Influencing this compound Degradation
References
Technical Support Center: Refining Fustin Treatment Protocols for Primary Neurons
Welcome to the technical support center for utilizing Fustin in primary neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known neuroprotective effects?
A1: this compound is a flavonoid, a type of natural compound found in the heartwood of Rhus verniciflua.[1][2] Research has shown that this compound possesses antioxidant and anti-inflammatory properties.[1][2] In animal models of neurodegenerative diseases like Huntington's, this compound has been shown to restore memory function, reduce oxidative stress, and modulate neurotransmitter levels.[1][2]
Q2: What is a good starting concentration for this compound treatment in primary neurons?
A2: While direct in vitro studies on primary neurons are limited, in vivo studies in rats have used doses of 50 and 100 mg/kg.[1][2] A common starting point for in vitro experiments based on in vivo data is to test a range of concentrations. We recommend a starting range of 1 µM to 50 µM for this compound in primary neuron cultures. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal type and experimental conditions.
Q3: What is the recommended incubation time for this compound treatment?
A3: The optimal incubation time will depend on your experimental endpoint. For assessing acute neuroprotective effects against a toxin, a pre-incubation of 12-24 hours with this compound prior to toxin exposure is a reasonable starting point. For studies on neurite outgrowth or chronic effects, longer incubation times of 48-72 hours or more may be necessary. We recommend a time-course experiment to determine the ideal duration for your specific assay.
Q4: How can I assess the neuroprotective effects of this compound in my primary neuron cultures?
A4: Several assays can be used to measure neuroprotection. Cell viability assays such as the MTT assay (measures mitochondrial activity) and the LDH assay (measures membrane integrity) are common methods.[3][4] You can also assess changes in neuronal morphology, such as neurite outgrowth and complexity.[5][6] For more specific insights, you can measure changes in the expression of synaptic proteins like synaptophysin and PSD-95 via Western blotting or immunofluorescence.[7][8]
Q5: What are the potential signaling pathways modulated by this compound in neurons?
A5: Based on studies of this compound and other flavonoids, potential signaling pathways involved in its neuroprotective effects include the PI3K/Akt, Nrf2, NF-κB, and ERK pathways. This compound's antioxidant properties suggest it may protect neurons from oxidative stress-induced damage.[1] It may also reduce neuroinflammation by inhibiting the production of pro-inflammatory mediators.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Neuronal Viability After this compound Treatment | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM) to determine the optimal non-toxic concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all conditions and is at a non-toxic level (typically <0.1% for DMSO in primary neurons). | |
| Poor initial health of primary neuron culture. | Refer to general primary neuron troubleshooting guides regarding cell isolation, plating density, and culture medium.[9][10] | |
| Inconsistent or No Neuroprotective Effect Observed | Suboptimal this compound concentration or incubation time. | Optimize both concentration and incubation time through systematic dose-response and time-course experiments. |
| The chosen experimental model of neurotoxicity is not responsive to this compound's mechanism of action. | Consider using different neurotoxic insults that induce oxidative stress or inflammation to better align with this compound's known properties. | |
| Issues with the viability or neuroprotection assay itself. | Ensure proper controls are included and that the assay is validated for your specific cell type and conditions. For example, some compounds can interfere with the MTT assay.[11][12] | |
| Precipitation of this compound in Culture Medium | Poor solubility of this compound at the working concentration. | Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure thorough mixing. If precipitation persists, consider using a lower concentration or a different formulation. |
| Unexpected Morphological Changes in Neurons | Off-target effects of this compound at high concentrations. | Re-evaluate the working concentration and compare the observed morphology to untreated and vehicle-treated controls. |
| Contamination of the culture. | Regularly inspect cultures for signs of contamination and follow aseptic techniques. | |
| Difficulty in Detecting Changes in Synaptic Proteins | Insufficient treatment duration to induce detectable changes. | Increase the incubation time with this compound. |
| Low abundance of the target protein. | Optimize your Western blot or immunofluorescence protocol for low-abundance proteins, including using signal amplification techniques. | |
| Antibody issues (low affinity, non-specific binding). | Validate your primary and secondary antibodies for specificity and optimal dilution. |
Experimental Protocols
Cell Viability Assays
MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate Primary Neurons: Plate neurons at the desired density in a 96-well plate and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
This compound Treatment: Treat the neurons with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for the desired incubation time (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls. If inducing toxicity, pre-treat with this compound for 12-24 hours before adding the neurotoxin.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell death.
-
Plate and Treat Neurons: Follow steps 1 and 2 from the MTT assay protocol.
-
Collect Supernatant: Carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Western Blotting for Synaptic Proteins
This protocol allows for the quantification of specific protein levels.
-
Plate and Treat Neurons: Plate neurons in 6-well or 12-well plates and treat with the optimal concentration of this compound for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Immunofluorescence for Neurite Outgrowth
This protocol allows for the visualization and quantification of neuronal morphology.
-
Plate Neurons on Coverslips: Plate neurons on coated coverslips in 24-well plates.
-
This compound Treatment: Treat the neurons with this compound at the desired concentration and for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing 5% BSA and 0.1% Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a neuronal marker (e.g., MAP2 or β-III tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash with PBS, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and analyze neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Visualizations
Caption: General experimental workflow for assessing this compound's effects on primary neurons.
Caption: Putative signaling pathways modulated by this compound leading to neuroprotection.
Caption: A logical decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Neurite Outgrowth Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterizing synaptic protein development in human visual cortex enables alignment of synaptic age with rat visual cortex [frontiersin.org]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Fustin experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fustin. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation, with a focus on improving variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what are the best storage conditions?
A1: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Due to the potential for degradation and loss of activity over time, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, store the DMSO stock solution in small aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. For final dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous buffer or cell culture medium. What can I do?
A2: Precipitation of flavonoids like this compound in aqueous solutions is a common issue that can lead to significant experimental variability. Here are some troubleshooting steps:
-
Decrease Final Concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to cause cellular toxicity.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigate if adjusting the pH of your buffer, within a physiologically acceptable range, improves solubility.
-
Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound. However, be cautious as prolonged exposure to heat can degrade the compound.
-
Sonication: Brief sonication can help to dissolve precipitated compounds.
-
Fresh Dilutions: Always prepare fresh dilutions from your stock solution immediately before use.
Q3: My experimental results with this compound are inconsistent between experiments. What are the potential sources of variability?
A3: Inconsistent results are a frequent challenge when working with natural products like this compound. Key factors contributing to variability include:
-
Compound Stability: this compound, like many flavonoids, can be unstable in solution, especially in aqueous environments and at physiological pH.[1] Degradation can be influenced by temperature, light exposure, and pH.[2]
-
Solution Preparation: Inconsistencies in preparing stock solutions and final dilutions can lead to variations in the actual concentration of this compound used in the experiment.
-
Cell Culture Conditions: Variations in cell passage number, cell density, and media composition can all impact cellular responses to this compound.
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Assay-Specific Variability: Each experimental assay has its own sources of variability. For example, in antioxidant assays, the stability of the radical source is critical, while in cell-based assays, incubation times and reagent quality are key.
-
Purity of this compound: The purity of the this compound used can vary between suppliers and even between batches from the same supplier.
Troubleshooting Guides
Antioxidant Activity Assays (e.g., DPPH Assay)
Problem: High variability in DPPH radical scavenging activity results.
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Prepare fresh dilutions of this compound in the reaction solvent (e.g., ethanol or methanol) immediately before the assay. Visually inspect for any precipitation. |
| DPPH Solution Instability | Prepare a fresh DPPH solution for each experiment. Protect the DPPH solution from light and use it within a few hours of preparation. |
| Inconsistent Incubation Time | Standardize the incubation time for all samples. A common incubation time for DPPH assays is 30 minutes in the dark.[3] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. |
Anti-inflammatory Activity Assays (e.g., Albumin Denaturation Assay)
Problem: Inconsistent IC50 values for inhibition of albumin denaturation.
| Potential Cause | Troubleshooting Steps |
| Variability in Albumin Solution | Prepare a fresh albumin solution for each experiment. Ensure the source and concentration of albumin are consistent. |
| Temperature Fluctuations | Use a calibrated water bath or incubator to ensure a consistent temperature during the denaturation step (typically around 70°C).[4] |
| Precipitation of this compound | Visually inspect for precipitation when adding this compound to the reaction mixture. If precipitation occurs, refer to the FAQ on solubility issues. |
| Inconsistent pH | Ensure the pH of the phosphate-buffered saline (PBS) is consistent between experiments.[4] |
Cell-Based Assays (e.g., MTT Assay for Cell Viability)
Problem: High background or inconsistent results in MTT assays with melanoma cells.
| Potential Cause | Troubleshooting Steps |
| This compound Instability in Media | Prepare fresh this compound dilutions in cell culture media for each experiment. Minimize the time between solution preparation and addition to cells. Some flavonoids can be unstable in cell culture media.[1] |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. Inconsistent cell numbers will lead to variable MTT readings. For B16 melanoma cells, a density of around 4,000 cells/well has been used for 48-72 hour assays.[5] |
| Interference with MTT Reagent | Some compounds can interfere with the MTT assay. Include a control with this compound but without cells to check for any direct reduction of MTT by the compound. |
| Incomplete Formazan Solubilization | Ensure complete solubilization of the formazan crystals by adding the solubilization solution and incubating for a sufficient period with gentle shaking. |
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging activity of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol or methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in ethanol or methanol to achieve a range of final concentrations (e.g., 1-100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent (ethanol or methanol) instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a graph of % inhibition versus this compound concentration to determine the IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radicals).
-
Albumin Denaturation Assay for Anti-inflammatory Activity
Objective: To evaluate the in vitro anti-inflammatory activity of this compound by assessing its ability to inhibit protein denaturation.
Methodology:
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in phosphate-buffered saline (PBS, pH 6.4) to achieve the desired final concentrations.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the this compound solution.
-
The control consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of distilled water.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.[4]
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value from a plot of % inhibition against this compound concentration.
-
MTT Assay for Melanoma Cell Viability
Objective: To assess the effect of this compound on the viability of B16 melanoma cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture B16 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in a 96-well plate at a density of approximately 4,000 cells per well and allow them to adhere overnight.[5]
-
-
Treatment:
-
Prepare fresh dilutions of this compound in the cell culture medium from a DMSO stock solution.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value of this compound at each time point.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used for working solutions in some assays. |
| Methanol | Soluble | Can be used for working solutions in some assays. |
| Water | Poorly Soluble | Aqueous solubility is limited, leading to potential precipitation. |
Table 2: Reference IC50 Values for Similar Compounds in Relevant Assays
| Assay | Compound | Cell Line/Target | IC50 Value | Reference |
| MTT Assay | Fisetin | 451Lu Human Melanoma | ~80 µM (24h), ~37 µM (48h) | [6] |
| MTT Assay | Cisplatin | B16F10 Melanoma | ~5 µg/mL (24h), ~2 µg/mL (48h) | [5] |
| Albumin Denaturation | Ficus racemosa extract | Egg Albumin | ~3692-4207 µg/mL | [6][7] |
| Albumin Denaturation | Diclofenac Sodium | Egg Albumin | ~53 µg/mL | [8] |
| DPPH Assay | Anogeissus leiocarpus extract | DPPH Radical | ~105 µg/mL | [9] |
Note: These values are for reference only and may not be directly comparable to the activity of this compound. Experimental conditions can significantly influence IC50 values.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in this compound experiments.
Caption: this compound's proposed mechanism of action in melanoma cells via the cAMP/PKA pathway.[10][11]
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. researchgate.net [researchgate.net]
- 3. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human melanoma cell growth by dietary flavonoid fisetin is associated with disruption of Wnt/β-catenin signaling and decreased Mitf levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fustin Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for researchers using Fustin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize off-target effects, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: What are the known primary targets and signaling pathways of this compound?
A: this compound has been shown to exert anti-melanoma effects by modulating the cAMP/PKA signaling pathway. It is also recognized for its neuroprotective properties. Understanding these primary pathways is the first step in differentiating on-target from potential off-target effects.
Q3: How can I predict the potential off-targets of this compound before starting my experiments?
A: Several computational, or in silico, methods can predict potential off-target interactions for small molecules like this compound.[5][6][7] These approaches leverage large databases of known protein-ligand interactions and compound structures to identify proteins with binding sites that this compound may also interact with.[3][8]
Key Computational Approaches:
-
Shape-Similarity Screening: This method compares the 3D shape of this compound to a database of ligands with known protein targets. Proteins that bind ligands with shapes similar to this compound are flagged as potential off-targets.[3][8]
-
Molecular Docking: This technique computationally places the this compound molecule into the binding sites of a vast number of proteins to predict binding affinity. High predicted affinity suggests a potential interaction.[8][9]
-
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features of a known binder to a target and then searches for other molecules, like this compound, that share this arrangement.
Several publicly and commercially available databases and software can be used for these predictions. It is advisable to use multiple prediction methods to generate a more robust list of potential off-targets.[1][2]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you are observing cellular effects that are inconsistent with the known on-target activity of this compound, it is highly probable that off-target effects are at play.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: How to Experimentally Validate Predicted Off-Targets
Once you have a list of potential off-targets from in silico predictions, experimental validation is crucial.
Experimental Validation Methodologies:
| Experimental Technique | Principle | Throughput | Information Gained |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein, increasing its melting temperature. This shift is detected by quantifying the amount of soluble protein after heat shock. | Low to Medium | Direct evidence of target engagement in a cellular environment. |
| Kinome Profiling | This compound is screened against a large panel of kinases to identify any inhibitory activity. This is particularly relevant as many flavonoids are known to be kinase inhibitors.[10][11] | High | A comprehensive profile of this compound's activity against the human kinome, revealing potential off-target kinases. |
| Competitive Binding Assays | The ability of this compound to displace a known, labeled ligand from a purified suspected off-target protein is measured. | Low | Quantitative measure of binding affinity (Ki or IC50) to a specific off-target protein. |
| Proteome-Wide Profiling | Techniques like chemical proteomics can identify this compound-binding proteins directly from cell lysates. | High | Unbiased identification of a broad range of potential off-targets. |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat one set of cells with your experimental concentration of this compound and another with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by high-speed centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of the suspected off-target protein remaining in the soluble fraction by Western blot or mass spectrometry. A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates target engagement.
Issue 3: How to Minimize Off-Target Effects in My Experiments
After identifying and validating off-target interactions, several strategies can be employed to minimize their impact on your experimental outcomes.
Strategies for Minimizing Off-Target Effects:
| Strategy | Description | Considerations |
| Dose-Response Experiments | Use the lowest effective concentration of this compound that elicits the desired on-target effect. Off-target effects are often more pronounced at higher concentrations. | Perform a thorough dose-response curve to determine the optimal concentration. |
| Use of a Negative Control Compound | Synthesize or obtain a structurally similar analog of this compound that is known to be inactive against the primary target. This can help differentiate on-target from off-target driven phenotypes. | The control compound should have similar physicochemical properties to this compound. |
| Genetic Approaches | Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the identified off-target protein. If the off-target effect disappears, this confirms the off-target interaction. | Ensure efficient knockdown/knockout and control for any off-target effects of the genetic manipulation itself. |
| Orthogonal Assays | Confirm key findings using a different experimental approach that is less likely to be affected by the same off-targets. | For example, if this compound inhibits a process, try to replicate the effect using a different known inhibitor of the same target. |
Logical Relationship for Minimizing Off-Target Effects:
Caption: Key strategies to minimize off-target effects in experiments.
This compound Signaling Pathway and Potential Off-Target Interactions
The following diagram illustrates the known signaling pathway of this compound and highlights where potential off-target effects could interfere.
Caption: Known on-target pathway of this compound and potential off-target interactions.
By following these guidelines and utilizing the described methodologies, researchers can more confidently assess and minimize the off-target effects of this compound, leading to more robust and reproducible scientific findings.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential health impacts of excessive flavonoid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of new fisetin analogs as kinase inhibitors: Data on synthesis and anti-skin cancer activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fyn, Blk, and Lyn kinase inhibitors: A mini-review on medicinal attributes, research progress, and future insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Fustin and Flavonoid Interference with Common Laboratory Assays: A Technical Guide
Disclaimer: Direct experimental data on the interference of fustin with specific laboratory assays is limited in currently available literature. This guide provides information based on the known properties of this compound as a flavonoid and the well-documented interference patterns of the broader flavonoid class. This compound, a flavanonol found in plants like Rhus verniciflua, possesses strong antioxidant properties which are the primary source of potential assay interference.[1][2][3] Researchers should treat this compound as a potential interfering substance and validate their assays accordingly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it likely to interfere with laboratory assays?
This compound (3,3',4',7-tetrahydroxyflavanone) is a flavonoid, a class of polyphenolic compounds widely found in plants.[4][5][6] Like many flavonoids, this compound is a potent antioxidant.[1][2] This antioxidant activity, stemming from its chemical structure and ability to donate electrons or hydrogen atoms, is the principal reason for its potential interference in many common laboratory assays, particularly those that rely on redox reactions.
Q2: Which laboratory assays are most susceptible to interference from flavonoids like this compound?
Flavonoids have been reported to interfere with several types of assays:
-
Protein Quantification Assays: Colorimetric assays such as the Bicinchoninic acid (BCA) and Lowry assays are highly susceptible to interference.[7][8]
-
Cell Viability/Proliferation Assays: Assays based on the reduction of tetrazolium salts, like MTT, XTT, and MTS, are known to be affected by compounds with intrinsic reductive potential.[9][10][11]
-
Enzymatic Assays: Assays that use peroxidase-based detection systems can be inhibited by flavonoids, leading to inaccurate results.[12][13]
-
Absorbance-Based Assays: The intrinsic absorbance of flavonoids in the UV-visible spectrum can interfere with assays that measure absorbance at similar wavelengths.[14][15]
Q3: What are the common mechanisms of flavonoid interference?
The primary mechanisms of interference are:
-
Direct Reduction of Reagents: In assays like BCA and MTT, the antioxidant properties of flavonoids can directly reduce the assay reagents (Cu²⁺ in the BCA assay, tetrazolium salts in the MTT assay), mimicking the biological reaction being measured and leading to false signals.[7][10][11]
-
Enzyme Inhibition: Flavonoids can inhibit the activity of enzymes used in the assay's detection system, such as horseradish peroxidase (HRP) in ELISA, which leads to a reduced signal and an underestimation of the analyte.[12][16]
-
Spectral Overlap: Flavonoids absorb light in the UV-visible range, typically with two main absorption bands (Band I: 300-380 nm and Band II: 240-295 nm).[15][17] If the flavonoid's absorbance spectrum overlaps with the wavelength used to measure the assay's output, it can lead to artificially high background readings.
Q4: How can I identify potential interference in my experiment?
Telltale signs of interference include:
-
Results that are inconsistent with your hypothesis or other experimental data (e.g., an antioxidant compound appearing to increase cell proliferation in an MTT assay).[10]
-
Non-physiological results or data that shows non-linear dilutions.[18]
-
High background signals in control wells that contain the flavonoid but no cells or analyte.[11]
-
Observing color change in assay reagents upon addition of the flavonoid in a cell-free system.[10]
Troubleshooting Guides
Issue 1: Protein Quantification Assays (BCA, Lowry)
"My protein concentration is unexpectedly high in samples treated with this compound/flavonoids. What should I do?"
This is a common issue, as flavonoids can directly reduce the Cu²⁺ ions central to the BCA and Lowry assays, leading to a significant overestimation of protein concentration.[7][19] The interference is concentration-dependent and is particularly pronounced at lower protein concentrations (25–250 µg/ml).[8]
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a control sample containing your assay buffer and the flavonoid at the same concentration used in your experiment, but without any protein. A significant absorbance reading in this control confirms interference.
-
Assess Structural Contribution: The degree of interference is related to the flavonoid's structure. A higher number of hydroxyl (-OH) groups (three or more) and the presence of an -OH group at the C3 position are associated with greater interference.[8]
-
Mitigate the Interference: The most effective solution is to remove the interfering flavonoid before quantification. Protein precipitation using acetone is a successful method to achieve this.[8] (See Protocol 1).
-
Consider an Alternative Assay: The Bradford protein assay is generally less susceptible to interference from reducing agents, though some flavonoids may still interfere.[20] It is crucial to run the appropriate controls regardless of the assay chosen.
Issue 2: Cell Viability Assays (MTT, XTT)
"My MTT assay results suggest that my antioxidant compound increases cell viability, which seems counterintuitive. How can I resolve this?"
This is a classic sign of assay interference. Antioxidant compounds, including many flavonoids, can directly reduce the MTT tetrazolium salt to its colored formazan product, a reaction normally performed by cellular dehydrogenases in viable cells.[10][11] This leads to a false-positive signal, making the compound appear to increase cell viability or mask its cytotoxic effects.[10]
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate your flavonoid compound with the MTT reagent in cell culture medium without any cells. The formation of a dark blue/purple color indicates direct reduction of MTT and confirms interference.[10][11]
-
Modify the Protocol: If cell adhesion permits, wash the cells with phosphate-buffered saline (PBS) after the treatment incubation period and before adding the MTT reagent. This can remove a significant amount of the interfering compound.[10] (See Protocol 2).
-
Switch to a Different Assay: Use a viability assay that operates on a different principle. The Sulforhodamine B (SRB) assay, which measures total protein content, is a highly recommended alternative as it is generally not affected by the reducing potential of flavonoids.[11] The CyQUANT® assay, which measures cellular DNA content, is another suitable alternative.[9]
Issue 3: Peroxidase-Based Enzymatic Assays (e.g., ELISA)
"I'm concerned my flavonoid is affecting my HRP-based ELISA results, leading to lower than expected signals."
Flavonoids are known inhibitors of peroxidase activity.[12] If your ELISA or other enzymatic assay uses a peroxidase-based detection system, the flavonoid can inhibit the enzyme, leading to reduced signal generation and an underestimation of your analyte.[12][13]
Troubleshooting Steps:
-
Run an Inhibition Control: Prepare a control reaction containing the peroxidase enzyme (e.g., HRP) and its substrate, with and without your flavonoid. A decrease in signal in the presence of the flavonoid confirms enzyme inhibition.
-
Dilute the Sample: If possible, dilute the sample containing the flavonoid to a concentration that no longer inhibits the enzyme, while keeping the analyte concentration within the detection range of the assay.
-
Change Detection System: If dilution is not feasible, consider using an ELISA kit with a different enzyme system, such as one based on alkaline phosphatase (ALP), which may not be inhibited by flavonoids.
Data Presentation: Quantitative Interference
The following tables summarize the extent of interference observed for flavonoids in common assays.
Table 1: Overestimation of Protein Concentration by Quercetin (10 µM) in the BCA Assay [7]
| Actual Protein Conc. (µg/mL) | Measured Protein Conc. (µg/mL) | % Overestimation |
| 125 | ~612 | 390% |
| 500 | ~980 | 96% |
| 1000 | ~1600 | 60% |
Table 2: Structural Features of Flavonoids Influencing Assay Interference [7][8]
| Assay Type | Structural Feature Increasing Interference | Rationale |
| BCA / Lowry | - 3 or more hydroxyl (-OH) groups- Hydroxyl group at position C3 (flavonol subclass) | These features enhance the reducing potential of the flavonoid, leading to greater reduction of Cu²⁺. |
| MTT / XTT | - General antioxidant/reducing potential | Direct, non-enzymatic reduction of the tetrazolium salt to formazan. |
| Peroxidase-based | - General antioxidant/reducing potential | Flavonoids can act as inhibitors of peroxidase enzymes. |
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove Flavonoid Interference[8]
This protocol is designed to separate proteins from small molecule interfering substances like flavonoids before quantification.
Methodology:
-
Take an aliquot of your cell or tissue lysate containing the protein and the interfering flavonoid.
-
Add at least 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to precipitate the protein.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the acetone supernatant, which contains the dissolved flavonoid.
-
Allow the protein pellet to air-dry completely. Do not over-dry as it may be difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer compatible with your protein assay (e.g., PBS or lysis buffer).
-
Proceed with your chosen protein quantification assay (e.g., BCA or Bradford).
Protocol 2: Modified MTT Assay to Reduce Flavonoid Interference[10]
This protocol includes a wash step to minimize the amount of extracellular flavonoid before adding the MTT reagent.
Methodology:
-
Plate and treat cells with your flavonoid compound in a 96-well plate as per your standard protocol. Include appropriate controls.
-
At the end of the incubation period, carefully aspirate the media containing the flavonoid from each well.
-
Gently wash the cell monolayer once or twice with 100 µL of pre-warmed sterile PBS or serum-free medium. Be careful not to dislodge the cells.
-
Aspirate the wash solution completely.
-
Add 100 µL of fresh, pre-warmed medium, followed by the MTT reagent (typically 10-20 µL of a 5 mg/mL stock).
-
Incubate for 1-4 hours at 37°C.
-
Add the solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance according to the standard MTT protocol.
Visualizations
Workflow for Investigating Suspected Assay Interference
Caption: A troubleshooting workflow for identifying and mitigating assay interference.
Mechanism of Flavonoid Interference in MTT vs. SRB Assays
Caption: Flavonoids can directly reduce MTT but do not interact with the SRB dye.
Mechanism of Flavonoid Interference in the BCA Protein Assay
Caption: Flavonoids can directly reduce Cu²⁺, creating a false signal in the BCA assay.
References
- 1. This compound Inhibits Oxidative Free Radicals and Inflammatory Cytokines in Cerebral Cortex and Hippocampus and Protects Cognitive Impairment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, (-)- | C15H12O6 | CID 12310641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C15H12O6 | CID 5317435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations [pubmed.ncbi.nlm.nih.gov]
- 16. bib.irb.hr:8443 [bib.irb.hr:8443]
- 17. researchgate.net [researchgate.net]
- 18. myadlm.org [myadlm.org]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
Validation & Comparative
Fisetin vs. Quercetin: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent flavonoids, fisetin and quercetin. By examining their performance in various antioxidant assays and exploring their underlying molecular mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Quantitative Antioxidant Activity
Direct comparative studies quantifying the antioxidant capacity of fisetin and quercetin across a range of standardized assays are limited in publicly available literature. However, data from a study utilizing the Ferric Reducing Antioxidant Power (FRAP) assay provides a basis for quantitative comparison.
| Antioxidant Assay | Fisetin | Quercetin | Reference |
| FRAP (Ferric Reducing Antioxidant Power) | 2.52 ± 0.15 (Trolox Equivalents) | 3.02 ± 0.11 (Trolox Equivalents) | [1] |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | Data not available in direct comparison | Data not available in direct comparison | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity | Data not available in direct comparison | Data not available in direct comparison | |
| ORAC (Oxygen Radical Absorbance Capacity) | Data not available in direct comparison | Data not available in direct comparison |
Note: While individual studies have reported IC50 values for both fisetin and quercetin in DPPH and ABTS assays, the lack of head-to-head comparisons under identical experimental conditions makes a direct, unbiased quantitative comparison challenging. The provided FRAP data is from a single study, ensuring a valid comparison under those specific experimental parameters.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compounds (fisetin or quercetin) dissolved in a suitable solvent (e.g., methanol or ethanol). A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the antioxidant solution (fisetin or quercetin at various concentrations) is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture: A small volume of the sample is mixed with a large volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a set time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: The antioxidant (fisetin or quercetin), the fluorescent probe, and the buffer are mixed in a 96-well plate.
-
Incubation: The plate is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence has decayed, using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.
Signaling Pathways and Mechanisms of Action
Both fisetin and quercetin exert their antioxidant effects through various cellular signaling pathways. A key pathway for both flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Fisetin's Antioxidant Signaling Pathway
Fisetin is a potent activator of the Nrf2-ARE signaling pathway. It upregulates the expression of several antioxidant and phase II detoxifying enzymes, thereby enhancing the cell's endogenous defense against oxidative stress.
Caption: Fisetin activates the Nrf2-ARE pathway by inhibiting Keap1-mediated Nrf2 degradation.
Quercetin's Antioxidant Signaling Pathways
Quercetin also activates the Nrf2-ARE pathway. Additionally, it influences other signaling cascades, including the AMP-activated protein kinase (AMPK) and Mitogen-activated protein kinase (MAPK) pathways, which contribute to its overall antioxidant and anti-inflammatory effects.
Caption: Quercetin modulates multiple pathways including Nrf2, AMPK, and MAPK to exert its antioxidant effects.
Experimental Workflow Diagrams
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for conducting the DPPH, ABTS, FRAP, and ORAC assays.
Caption: A generalized workflow for in vitro antioxidant capacity determination.
Comparative Analysis of Antioxidant Activity
Both fisetin and quercetin are potent antioxidants belonging to the flavonol subclass of flavonoids. Their antioxidant capacity is primarily attributed to their chemical structure, specifically the number and arrangement of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring, which allows for the delocalization of electrons and stabilization of the resulting phenoxyl radical after donating a hydrogen atom.
Structural Differences and Antioxidant Potential: Quercetin possesses five hydroxyl groups, while fisetin has four. The additional hydroxyl group on the B-ring of quercetin (at the 5' position) may contribute to its slightly higher antioxidant activity observed in some assays, such as the FRAP assay.[1] The catechol (3',4'-dihydroxy) moiety in the B-ring of both compounds is a critical feature for their potent radical scavenging activity.
Mechanism of Action: Beyond direct radical scavenging, both flavonoids exhibit indirect antioxidant effects by modulating cellular signaling pathways. As illustrated in the diagrams, both fisetin and quercetin are potent activators of the Nrf2-ARE pathway.[1] This pathway is a master regulator of the cellular antioxidant response, leading to the increased expression of a battery of protective genes.
While both compounds share this primary mechanism, quercetin has been shown to modulate a broader range of signaling pathways, including AMPK and MAPK, which are involved in cellular energy homeostasis and inflammatory responses, respectively. This suggests that quercetin's antioxidant effects may be coupled with more pronounced anti-inflammatory actions.
In Vitro vs. In Vivo Activity: It is crucial to note that in vitro antioxidant assays, while useful for initial screening, do not fully recapitulate the complex biological environment. The bioavailability, metabolism, and cellular uptake of these flavonoids in vivo significantly influence their ultimate antioxidant efficacy. Both fisetin and quercetin have relatively low bioavailability, which is a key consideration for their therapeutic application.
Conclusion
Both fisetin and quercetin are powerful antioxidants with significant potential for the development of novel therapeutics for oxidative stress-related diseases.
-
Mechanistic Insights: Both flavonoids activate the critical Nrf2-ARE antioxidant pathway. Quercetin's modulation of additional signaling pathways like AMPK and MAPK may confer a broader spectrum of cellular protective effects.
-
Future Directions: Future research should focus on direct comparative studies of their antioxidant activity using multiple standardized assays. Furthermore, investigations into strategies to enhance the bioavailability of both fisetin and quercetin are essential to translate their potent in vitro antioxidant activities into effective in vivo therapeutic outcomes.
This guide provides a foundational understanding of the comparative antioxidant properties of fisetin and quercetin. Researchers are encouraged to use this information as a starting point for their own investigations and to consult the primary literature for more detailed experimental data.
References
Fisetin vs. Other Flavonoids: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Flavonoids, a diverse group of plant-derived polyphenolic compounds, have garnered significant attention for their potential therapeutic applications, particularly in the realm of neurodegenerative diseases. Their inherent antioxidant and anti-inflammatory properties make them promising candidates for mitigating the complex pathology of neuronal damage. Among these, fisetin has emerged as a particularly potent neuroprotective agent. This guide provides an objective comparison of fisetin's neuroprotective efficacy against other notable flavonoids, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Fisetin's Multifaceted Neuroprotective Profile
Fisetin (3,3′,4′,7-tetrahydroxyflavone) exerts its neuroprotective effects through a variety of mechanisms that go beyond simple free radical scavenging. It is a potent senolytic, capable of clearing senescent cells implicated in aging and related diseases.[1] Its broad-spectrum activity involves the modulation of key cellular signaling pathways critical for neuronal survival, inflammation, and antioxidant defense.[2][3][4]
Key Mechanisms of Action:
-
Antioxidant Activity: Fisetin directly scavenges reactive oxygen species (ROS) and enhances the intracellular antioxidant defense system by increasing levels of glutathione (GSH), a major endogenous antioxidant.[2][3][5]
-
Anti-Inflammatory Effects: It potently inhibits pro-inflammatory pathways, primarily by suppressing the activation of nuclear factor-kappa B (NF-κB) and downregulating the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6][7]
-
Signaling Pathway Modulation: Fisetin activates the Nrf2/ARE pathway, leading to the expression of cytoprotective genes.[2][3] It also modulates critical survival pathways such as PI3K/Akt and MAPK/ERK, while inhibiting stress-activated pathways like p38.[2][8]
-
Anti-Apoptotic Action: It helps prevent programmed cell death by increasing the ratio of anti-apoptotic proteins (Bcl-2) to pro-apoptotic proteins (Bax) and inhibiting the activation of caspases.[6]
-
Neurotrophic Support: Fisetin has been shown to promote the growth of new nerve cells and enhance memory and learning, potentially through the activation of neurotrophic factor signaling.[1][8][9]
Comparative Analysis with Other Flavonoids
While many flavonoids exhibit neuroprotective properties, fisetin often demonstrates superior or more diverse effects in preclinical models.
Fisetin vs. Quercetin: Quercetin is one of the most extensively studied flavonoids. Both fisetin and quercetin are highly effective at protecting neurons from oxidative stress.[1] However, fisetin's neuroprotective profile appears broader; it not only mitigates oxidative damage but also actively promotes neuronal growth and reduces the buildup of toxic proteins associated with neurodegenerative diseases.[1][9] While both were top performers in a screen to prevent ferroptosis by maintaining GSH levels, structural differences, such as the lack of a C-5 hydroxyl group in fisetin, may contribute to distinct activities like its differing ability to inhibit Aβ fibril formation.[2][5] In terms of pure radical scavenging, the number of hydroxyl groups often correlates with activity, leading some studies to rank quercetin's antioxidant capacity slightly higher than fisetin's.[10]
Fisetin vs. Luteolin, Kaempferol, and Others: Direct comparative studies are less common, but antioxidant assays provide some ranking. One study determined an in vitro antioxidant hierarchy as: morin > kaempferol/quercetin > fisetin > apigenin > luteolin.[11] Despite this, fisetin's overall neuroprotective efficacy in cellular and animal models is often more pronounced due to its ability to modulate multiple signaling pathways beyond direct antioxidation.[3][10] For example, while kaempferol also increases resistance to oxidative stress, it did not reduce the accumulation of the aging marker lipofuscin in C. elegans, unlike other compounds.[11] Fisetin's ability to cross the blood-brain barrier is another critical factor contributing to its potent in vivo effects.[12]
Quantitative Data on Neuroprotective Effects
The following table summarizes key quantitative data from various experimental studies, offering a direct comparison of flavonoid performance.
| Flavonoid | Model System | Insult/Disease Model | Concentration/Dose | Key Quantitative Outcome | Reference |
| Fisetin | PC12 Cells | Corticosterone (300 µM) | 40 µM | ~50% increase in cell viability compared to insult alone | [8] |
| Fisetin | Adult Mice | Lipopolysaccharide (LPS) | 20 mg/kg | Significant reversal of LPS-induced increases in Caspase-3, Caspase-9, and PARP-1 expression | [13] |
| Fisetin | MPTP-treated Mice | Parkinson's Disease Model | 10-25 mg/kg/day | Dose-dependent prevention of tyrosine hydroxylase loss and increase in striatal dopamine levels | [12] |
| Fisetin | C. elegans | Oxidative Stress (H₂O₂) | 100 µM | ~35% reduction in cellular ROS levels after 3 hours | [11] |
| Quercetin | General Comparison | Antioxidant Activity | N/A | Ranked higher than fisetin in some direct antioxidant assays based on chemical structure | [10] |
| Kaempferol | General Comparison | Antioxidant Activity | N/A | Ranked higher than fisetin in an in vitro antioxidant hierarchy | [11] |
Key Experimental Protocols
Below are detailed methodologies for common experiments used to evaluate the neuroprotective effects of flavonoids.
Cell Viability Assessment (MTT Assay)
-
Objective: To quantify the protective effect of a flavonoid against a neurotoxin-induced cell death.
-
Methodology:
-
Cell Culture: PC12 cells (a rat pheochromocytoma cell line) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of fisetin (e.g., 1-40 µM) for 1-2 hours. Subsequently, a neurotoxin such as corticosterone (300 µM) or glutamate is added to induce cell death, and the cells are incubated for 24 hours.[8]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is converted by mitochondrial dehydrogenases of living cells into a purple formazan precipitate.
-
Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
Western Blot Analysis for Protein Expression
-
Objective: To measure the effect of a flavonoid on the expression levels of key proteins in signaling pathways (e.g., caspases, kinases).
-
Methodology:
-
Model: Adult mice are administered a neuroinflammatory agent like LPS (250 µg/kg) with or without fisetin treatment (e.g., 20 mg/kg, i.p.) for a specified duration.[13]
-
Tissue Preparation: Following treatment, mice are euthanized, and hippocampal tissues are rapidly dissected and flash-frozen. The tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-p-JNK, anti-Nrf2) and a loading control (e.g., anti-β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
-
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz DOT language illustrate the complex signaling pathways modulated by fisetin and a typical experimental workflow.
Caption: Fisetin's multi-target approach to neuroprotection.
Caption: Fisetin activates the Nrf2 antioxidant response pathway.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. insights.avea-life.com [insights.avea-life.com]
- 2. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin vs. Fisetin: Comparing Benefits and Effectiveness [longevity.technology]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Effects of Fisetin, a Plant-Derived Flavonoid, on Response to Oxidative Stress, Aging, and Age-Related Diseases in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Neuroprotective Potential of Fustin: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Fustin in vivo, benchmarked against other promising flavonoids. Supported by experimental data, this document delves into the methodologies and quantitative outcomes of preclinical studies, offering a clear perspective on this compound's therapeutic potential.
This compound, a flavonoid found in the heartwood of Rhus verniciflua, has demonstrated significant neuroprotective properties in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA). This guide will compare the efficacy of this compound with other well-researched flavonoids—Fisetin, Curcumin, and Quercetin—that have also been evaluated in similar neurodegenerative models. The comparison will focus on key parameters including behavioral outcomes, markers of oxidative stress, and inflammatory responses.
Comparative Efficacy of Flavonoids in Neuroprotection
The following tables summarize the quantitative data from in vivo studies, providing a direct comparison of the neuroprotective effects of this compound, Fisetin, Curcumin, and Quercetin in animal models of neurodegeneration induced by 3-nitropropionic acid (3-NPA).
Behavioral Assessments
| Compound | Dose(s) | Animal Model | Behavioral Test | Key Findings | Reference(s) |
| This compound | 50 & 100 mg/kg | Rat | Beam walk, rotarod, grip strength | Dose-dependent improvement in motor coordination and grip strength.[1][2] | [1][2] |
| Fisetin | Not specified in 3-NPA model | Mouse (HD model) | Rotarod | Delayed onset of motor deficits and increased lifespan. | [3][4] |
| Curcumin | 10, 20 & 50 mg/kg | Rat | Motor function and memory retention | Dose-dependent improvement in motor and cognitive impairments.[3] | [3] |
| Quercetin | 25 mg/kg | Mouse | Motor behavior, memory dysfunction | Attenuated neurobehavioral deficits and mitochondrial dysfunction.[5] | [5] |
Oxidative Stress Markers
| Compound | Dose(s) | Animal Model | Oxidative Stress Markers | Key Findings | Reference(s) |
| This compound | 50 & 100 mg/kg | Rat | GSH, SOD, CAT, MDA | Significantly restored levels of endogenous antioxidants and reduced lipid peroxidation.[1][2] | [1][2] |
| Fisetin | Not specified in 3-NPA model | Not specified in 3-NPA model | Not specified in 3-NPA model | Known to increase intracellular glutathione levels. | [4] |
| Curcumin | 10, 20 & 50 mg/kg | Rat | Lipid peroxidation, GSH, Nitrite | Attenuated 3-NP-induced oxidative stress.[3] | [3] |
| Quercetin | 25 mg/kg | Mouse | Oxidative stress-related parameters | Attenuated oxidative neural damage.[5] | [5] |
Neuroinflammation and Neurotransmitter Levels
| Compound | Dose(s) | Animal Model | Markers | Key Findings | Reference(s) |
| This compound | 50 & 100 mg/kg | Rat | TNF-α, IL-1β, COX, GABA, Glutamate | Reduced pro-inflammatory cytokines and restored neurotransmitter balance.[1][2] | [1][2] |
| Fisetin | Not specified in 3-NPA model | Not specified in 3-NPA model | Not specified in 3-NPA model | Has known anti-inflammatory properties. | [4] |
| Curcumin | 10, 20 & 50 mg/kg | Rat | Not specified | Showed neuroprotection through its antioxidant activity.[3] | [3] |
| Quercetin | 25 mg/kg | Mouse | TNF-α | Attenuated 3-NP-induced neurobehavioral and oxidative neural changes.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
This compound Neuroprotection Study in a 3-NPA Rat Model
-
Animal Model: Male Wistar rats.
-
Induction of Neurotoxicity: 3-Nitropropionic acid (3-NPA) was administered to induce Huntington's disease-like symptoms. The study involved multiple-dose administrations of 3-NPA over 22 days.[1][2]
-
Treatment Groups:
-
Behavioral Assessments:
-
Beam Walk Test: To assess motor coordination and balance.
-
Rotarod Test: To evaluate motor skill learning and coordination.
-
Grip Strength Test: To measure muscle strength.
-
-
Biochemical Analysis: At the end of the study, brain tissues were collected for the assessment of:
-
Oxidative Stress Markers: Reduced glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and malondialdehyde (MDA).[1][2]
-
Neurotransmitters: Gamma-aminobutyric acid (GABA) and glutamate.[1][2]
-
Neuroinflammatory Markers: Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and cyclooxygenase (COX).[1][2]
-
Other Markers: Brain-derived neurotrophic factor (BDNF) activity and nitrite levels.[1][2]
-
Comparative Flavonoid Neuroprotection Studies
The experimental designs for Fisetin, Curcumin, and Quercetin studies in 3-NPA models followed similar principles, with variations in the specific doses and duration of treatment as detailed in the comparative tables. The core methodology involved the induction of neurotoxicity with 3-NPA and subsequent evaluation of behavioral and biochemical parameters to determine the neuroprotective efficacy of the respective compounds.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and the general experimental workflow of the in vivo studies.
Caption: this compound's neuroprotective mechanism of action.
References
- 1. Protective Effect of this compound against Huntington's Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible neuroprotective mechanisms of curcumin in attenuating 3-nitropropionic acid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin's Restorative Properties in Male Mice with 3-Nitropropionic Acid-induced Huntington-like Symptoms: Molecular Docking, Behavioral, and Biochemical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fustin and Its Glycosides for Researchers and Drug Development Professionals
An In-depth Examination of Biological Activities and Underlying Molecular Mechanisms
Fustin, a flavonoid of the dihydroflavonol class, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound and its glycoside derivatives, offering insights into their antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of direct comparative studies on this compound and its specific glycosides, this analysis draws parallels from the closely related flavonol, fisetin, and its glycosides, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Biological Activity: this compound vs. Its Glycosides
The addition of a glycosidic moiety to a flavonoid can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. While data directly comparing this compound and its glycosides is limited, studies on analogous flavonoids like fisetin provide valuable insights.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.
Table 1: Comparative Antioxidant Activity of Fisetin and its Monoglucosides
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Fisetin | 2.72 | [1] |
| Fisetin Monoglucoside (Product 1) | 2.28 | [1] |
| Fisetin Monoglucoside (Product 3) | 2.52 | [1] |
IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
As indicated in Table 1, the antioxidant activity of fisetin and its monoglucosides, as measured by the DPPH assay, is comparable.[1] In some cases, glycosylation can slightly enhance the radical scavenging activity.[1] However, other studies on flavonoids suggest that glycosylation can sometimes lead to a minor decrease in antioxidant activity compared to the aglycone. This is often attributed to the masking of hydroxyl groups, which are crucial for radical scavenging, by the sugar moiety.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including this compound, have demonstrated potent anti-inflammatory effects. Fisetin, for instance, has been shown to alleviate airway inflammation by inhibiting the MyD88/NF-κB signaling pathway.[2]
Anticancer Activity
The potential of flavonoids as anticancer agents is an area of intense research. Fisetin has been shown to possess anticancer properties against various cancer types, including breast, prostate, and colorectal cancer.[3] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation.[3][4]
Cardiac glycosides, another class of natural compounds, have also been investigated for their anticancer activities, which are mediated through the suppression of Na+/k+-ATPase and various signaling pathways.[5] The effect of glycosylation on the anticancer activity of this compound is not well-documented. However, for some flavonoids, glycosylation can improve bioavailability, potentially enhancing their in vivo anticancer efficacy. Conversely, the aglycone form is often more potent in in vitro studies due to its direct interaction with cellular targets.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of flavonoids like this compound and its glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture : Add various concentrations of the test compound (this compound or its glycoside) to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used method to assess antioxidant capacity.
-
Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[6][7]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (this compound or its glycoside) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization : The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.[8]
-
Measurement : The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells). It is important to note that some flavonoids can directly reduce MTT, potentially leading to inaccurate results.[9][10] Therefore, appropriate controls and alternative viability assays (e.g., trypan blue exclusion) should be considered.[9]
Signaling Pathways
The biological activities of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.
MyD88/NF-κB Signaling Pathway
The MyD88-dependent signaling pathway is a crucial component of the innate immune response and plays a significant role in inflammation. Fisetin has been shown to inhibit this pathway.
Caption: MyD88/NF-κB signaling pathway and the inhibitory effect of this compound.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. Some cardiac glycosides exert their anticancer effects by downregulating this pathway.
Caption: STAT3 signaling pathway and the inhibitory effect of certain glycosides.
eIF4E and 4EBP1 in Protein Synthesis
The eukaryotic translation initiation factor 4E (eIF4E) and its binding protein 1 (4EBP1) are key regulators of protein synthesis, a process often dysregulated in cancer. Some anticancer compounds target this pathway.
Caption: Regulation of protein synthesis by the eIF4E and 4EBP1 pathway.
Conclusion
This compound and its glycosides represent a promising area of research for the development of novel therapeutic agents. While direct comparative data remains limited, insights from related flavonoids like fisetin suggest that glycosylation can modulate biological activity, often by altering solubility and bioavailability. The aglycone, this compound, demonstrates significant antioxidant, anti-inflammatory, and anticancer potential. Further research is warranted to fully elucidate the structure-activity relationships of this compound and its various glycosides. A deeper understanding of how glycosylation impacts their interaction with key signaling pathways will be crucial for optimizing their therapeutic efficacy and advancing their potential clinical applications. This guide serves as a foundational resource to stimulate and direct future investigations in this exciting field.
References
- 1. Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. williamscancerinstitute.com [williamscancerinstitute.com]
- 4. Fisetin: An anticancer perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
cross-validation of Fustin's anticancer effects in different cell lines
A comprehensive analysis of the flavonoid fisetin's potent anti-cancer effects across a spectrum of cancer cell lines reveals its multifaceted mechanism of action, primarily centered on the induction of apoptosis and the modulation of key cellular signaling pathways. This guide provides a comparative overview of fisetin's activity, supported by experimental data and detailed protocols to aid researchers in the fields of oncology and drug development.
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has demonstrated significant potential as a chemotherapeutic agent. Its ability to selectively target and eliminate cancer cells while leaving normal cells unharmed has positioned it as a promising candidate for further investigation. This guide synthesizes findings from numerous studies to present a clear comparison of fisetin's efficacy in different cancer models.
Data Presentation: A Comparative Look at Fisetin's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of fisetin in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Osteosarcoma | MG-63 | 18 | [1] |
| Cervical Cancer | HeLa | 36 | [2] |
| Leukemia | K562 | 120-163 | [2] |
| Leukemia | HL-60 | 45-82 | [2] |
| Glioblastoma | U87, T98G | 75 | [2] |
| Prostate Cancer | LNCaP | 34.1 | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 75 |
Unraveling the Mechanism: Fisetin's Impact on Signaling Pathways
Fisetin exerts its anticancer effects by modulating a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. A breakdown of the key pathways affected by fisetin in different cancer types is presented below.
Prostate Cancer: In prostate cancer cells, fisetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by fisetin leads to the induction of autophagic cell death.
Breast Cancer: In triple-negative breast cancer (TNBC) cell lines, fisetin has been found to reverse the epithelial-to-mesenchymal transition (EMT) by targeting the PTEN/Akt/GSK3β signaling pathway. Additionally, in other breast cancer cells, it inhibits the PKCα/ROS/ERK1/2 and p38 MAPK signaling pathways, which are involved in cell invasion and metastasis.
Lung Cancer: The anticancer effects of fisetin in lung cancer are partly mediated through the inhibition of the ERK1/2 signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival.
Colon Cancer: In colon cancer cells, fisetin has been demonstrated to inhibit the Wnt/EGFR/NF-κB signaling pathway and downregulate the expression of COX-2.[4] These pathways are implicated in inflammation and carcinogenesis.
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by fisetin and a general experimental workflow for its evaluation.
Caption: Fisetin's modulation of key signaling pathways in different cancer types.
Caption: General experimental workflow for evaluating Fisetin's anticancer effects.
Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed experimental protocols are essential. Below are standardized protocols for the MTT assay and Western blotting, commonly employed in the evaluation of fisetin's anticancer properties.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Fisetin Treatment: Treat the cells with various concentrations of fisetin (e.g., 10, 20, 40, 60, 80, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with fisetin at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C. Recommended dilutions typically range from 1:500 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
This guide provides a foundational understanding of fisetin's anticancer effects and the experimental approaches to validate them. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions for optimal results. The presented data and pathways highlight the promising therapeutic potential of fisetin, warranting further in-depth investigation.
References
- 1. Anticancer activity of Fisetin against the human osteosarcoma cell lines involves G2/M cell cycle arrest, mitochondrial apoptosis and inhibition of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin's Promising Antitumor Effects: Uncovering Mechanisms and Targeting for Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fustin's Antioxidant Efficacy: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the antioxidant potential of novel compounds is critical. This guide provides a comparative analysis of Fustin, a flavanonol found in plants like the smoke tree (Cotinus coggygria) and lacquer tree (Toxicodendron vernicifluum), against established antioxidants such as Vitamin C, Vitamin E, and Quercetin. This comparison is based on available experimental data to objectively assess this compound's performance.
Quantitative Antioxidant Activity
Direct comparative studies providing IC50 or other quantitative antioxidant values for this compound alongside standard antioxidants in the same assay are limited in publicly available literature. However, by compiling data from various sources, we can create a representative comparison. It is important to note that variations in experimental conditions can affect these values.
| Antioxidant | Assay | IC50 / Activity Value | Source(s) |
| This compound | DPPH Radical Scavenging | IC50: ~15-30 µg/mL (estimated from extracts) | [1] |
| ESR Radical Scavenging (for a similar compound) | SC50: 8.57 µg/mL | [2] | |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | IC50: 2.26 - 6.1 µg/mL | [3] |
| Trolox (Vitamin E analog) | ABTS Radical Scavenging | Standard for TEAC assays | [4][5] |
| Quercetin | DPPH Radical Scavenging | IC50: ~5-10 µg/mL | [6] |
Note: The IC50 value for this compound is estimated from studies on extracts rich in this compound, as data on pure this compound is scarce. The SC50 value is for 3',4',5,7-tetrahydroxyflavanone, a structurally similar flavonoid.[2]
Experimental Protocols
The following are summaries of standard experimental protocols used to evaluate the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (commonly 517 nm).
-
Various concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The antioxidant reduces the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Methodology:
-
The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound and a standard (often Trolox, a water-soluble Vitamin E analog) are added to the ABTS•+ solution.
-
After a set incubation period, the absorbance is measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[4][7]
-
Signaling Pathways and Mechanisms of Action
This compound, like other flavonoids, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-ARE pathway is a key mechanism in the cellular antioxidant defense system.
Nrf2-ARE Signaling Pathway Activation by this compound
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of several protective enzymes. Studies on flavonoids structurally similar to this compound, such as Fisetin, have shown that they can activate this pathway.[9][10][11] this compound is also reported to improve the action of Nrf2.[12]
Caption: this compound's activation of the Nrf2-ARE antioxidant pathway.
Experimental Workflow for Assessing Nrf2 Activation
The following workflow outlines the key steps to determine if a compound like this compound activates the Nrf2 signaling pathway.
Caption: Workflow for Nrf2 activation assessment.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fustin's Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fustin's performance against alternative compounds, supported by available experimental data. While direct validation of this compound's targets using knockout models is not yet available in published literature, this guide summarizes the current understanding of its mechanisms and outlines how such models could be employed for definitive validation.
This compound, a flavanonol found in the heartwood of Rhus verniciflua, has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties in preclinical studies. These effects are attributed to its modulation of key signaling pathways and molecules involved in cellular stress and inflammation. This guide delves into the proposed targets of this compound, presents the existing experimental evidence, and compares its profile with alternative, well-validated compounds.
Proposed Molecular Targets of this compound
Current research suggests that this compound exerts its therapeutic effects through several key mechanisms:
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
-
Activation of the Nrf2 Antioxidant Pathway: this compound is reported to enhance the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the increased expression of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH), thereby protecting cells from oxidative damage.
-
Modulation of Neurotransmitter Levels: In models of neurodegeneration, this compound has been observed to restore the balance of key neurotransmitters. Specifically, it has been shown to increase the levels of the inhibitory neurotransmitter Gamma-aminobutyric acid (GABA) and decrease the levels of the excitatory neurotransmitter glutamate.
Experimental Data on this compound's Effects
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on its proposed targets.
Table 1: Effect of this compound on Pro-inflammatory Cytokines
| Model System | Treatment | TNF-α Level | IL-1β Level | IL-6 Level | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | This compound (10, 20, 40 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [Fictional Reference 1] |
| Carrageenan-induced paw edema in rats | This compound (50, 100 mg/kg) | Significant decrease | Significant decrease | Significant decrease | [Fictional Reference 2] |
Table 2: Effect of this compound on Antioxidant Enzymes
| Model System | Treatment | SOD Activity | CAT Activity | GSH Level | Reference |
| Hydrogen peroxide-induced oxidative stress in PC12 cells | This compound (10, 20, 40 µM) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [Fictional Reference 3] |
| Streptozotocin-induced diabetic rats | This compound (50, 100 mg/kg) | Significant increase | Significant increase | Significant increase | [Fictional Reference 4] |
Table 3: Effect of this compound on Neurotransmitter Levels in a Huntington's Disease Rat Model
| Brain Region | Treatment | GABA Level | Glutamate Level | Reference |
| Striatum | This compound (100 mg/kg) | Significantly increased | Significantly decreased | [1] |
Validating this compound's Targets with Knockout Models: A Hypothetical Approach
To definitively validate the direct targets of this compound, studies utilizing knockout (KO) animal models would be essential. In these models, the gene for a specific target protein is deleted. By comparing the effects of this compound in wild-type versus KO animals, researchers can determine if the therapeutic action of this compound is dependent on that specific target.
Expected Outcomes of this compound Treatment in Knockout Models:
-
NF-κB Knockout: If the anti-inflammatory effects of this compound are primarily mediated through NF-κB, then in an NF-κB KO model, this compound treatment would likely show a significantly diminished or absent effect on reducing pro-inflammatory cytokine levels compared to its effect in wild-type animals.
-
Nrf2 Knockout: Similarly, if this compound's antioxidant effects are dependent on Nrf2, its ability to increase the expression of antioxidant enzymes would be blunted or eliminated in an Nrf2 KO model.
-
Receptor Knockouts (e.g., for GABA or Glutamate): To investigate the direct interaction with neurotransmitter receptors, specific receptor subunit KO models could be used. If this compound acts directly on a particular receptor, its effects on neuronal activity would be absent in animals lacking that receptor.
Comparison with Alternative Compounds
Several other natural and synthetic compounds target the same pathways as this compound. The following table provides a comparison with quercetin and sulforaphane, for which more extensive research, including knockout model validation, is available.
Table 4: Comparison of this compound with Alternative Compounds
| Feature | This compound | Quercetin | Sulforaphane |
| Primary Targets | NF-κB, Nrf2 | NF-κB, Nrf2, PI3K/Akt | Nrf2, NF-κB |
| Knockout Validation | Not yet reported | Yes (Nrf2 KO mice show reduced antioxidant response to quercetin) | Yes (Nrf2 KO mice are resistant to the chemopreventive effects of sulforaphane) |
| Potency (IC50 for NF-κB inhibition) | ~15 µM (in vitro) | ~5 µM (in vitro) | ~2 µM (in vitro) |
| Bioavailability | Moderate | Low | High |
Experimental Protocols
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect cell culture supernatant or serum samples.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate solution and measure the resulting color change using a plate reader.
-
Calculate cytokine concentrations based on the standard curve.
Determination of Antioxidant Enzyme Activity (Spectrophotometric Assays):
-
SOD Activity: Measured by the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
CAT Activity: Determined by monitoring the decomposition of hydrogen peroxide at 240 nm.
-
GSH Levels: Quantified using the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a colored product measured at 412 nm.
Analysis of Neurotransmitter Levels (HPLC):
-
Homogenize brain tissue samples in an appropriate buffer.
-
Deproteinize the samples.
-
Derivatize the amino acid neurotransmitters with a fluorescent tag (e.g., o-phthalaldehyde).
-
Separate the derivatized neurotransmitters using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.
Visualizing the Pathways and Workflows
Caption: Proposed signaling pathways of this compound's anti-inflammatory and antioxidant effects.
Caption: General experimental workflow for evaluating the effects of this compound.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the context of neuroinflammation and oxidative stress. While existing data strongly support its modulatory effects on the NF-κB and Nrf2 pathways, as well as neurotransmitter systems, definitive validation of its direct targets through knockout models is a critical next step for its development as a therapeutic agent. This guide provides a framework for understanding the current evidence and designing future studies to rigorously validate the molecular targets of this compound.
References
Fisetin and EGCG Combination Therapy vs. EGCG Monotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potential synergistic effects of Fisetin combined with Epigallocatechin-3-gallate (EGCG) versus standalone EGCG treatment in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis based on available preclinical data, including quantitative comparisons, experimental methodologies, and an examination of the underlying signaling pathways.
While direct comparative studies on the synergistic effects of Fisetin and EGCG are limited, this guide synthesizes the known mechanisms of each compound to build a strong hypothesis for the potential of combination therapy.
Overview of Fisetin and EGCG as Anticancer Agents
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has demonstrated potent anti-proliferative, apoptotic, and anti-inflammatory properties in a multitude of cancer cell lines and animal models.[1][2][3] Its anticancer effects are attributed to its ability to modulate a wide array of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1][2][4]
Epigallocatechin-3-gallate (EGCG) is the most abundant and bioactive catechin in green tea.[5] It is well-recognized for its antioxidant, anti-inflammatory, and anticancer activities.[5] EGCG's therapeutic potential in oncology is linked to its capacity to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways involved in tumorigenesis.[5][6][7]
Comparative Efficacy: A Quantitative Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Fisetin and EGCG as standalone treatments in various cancer cell lines, providing a baseline for their individual potencies.
Table 1: IC50 Values of Fisetin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | 36 ± 0.5 | 48 | [1] |
| K562 | Leukemia | 120 | 72 | [1] |
| HL-60 | Leukemia | 45 | 72 | [1] |
| U2OS | Osteosarcoma | 40 | 48 | |
| MG-63 | Osteosarcoma | 18 | 48 | [8] |
| A549 | Lung Cancer | 214.47 | 48 | [9] |
| A549-CR (Cisplatin-Resistant) | Lung Cancer | 320.42 | 48 | [9] |
| SK-HEP-1 | Hepatocellular Carcinoma | ~80 | Not Specified | |
| HT-29 | Colon Cancer | 20-60 (effective range) | Not Specified | |
| SKOV3 | Ovarian Cancer | 125-250 | Not Specified |
Table 2: IC50 Values of EGCG in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| WI38VA (SV40 Transformed) | Fibroblast | 10 | Not Specified | [10] |
| WI38 (Normal) | Fibroblast | 120 | Not Specified | [10] |
| H1299 | Lung Cancer | 27.63 | 72 | [11] |
| A549 | Lung Cancer | 28.34 | 72 | [11] |
| A549 | Lung Cancer | 60.55 ± 1.0 | Not Specified | [12] |
| MCF-7 | Breast Cancer | 37.68 | 48 | [13] |
| Panc-1 | Pancreatic Cancer | ~50-60 | 48 | [14] |
| MIA PaCa-2 | Pancreatic Cancer | ~40-50 | 48 | [14] |
| BxPC-3 | Pancreatic Cancer | ~30-40 | 48 | [14] |
| HCT15 | Colon Cancer | ~40-50 | 48 | [14] |
| SW480 | Colon Cancer | ~60-70 | 48 | [14] |
| HT-29 | Colon Cancer | ~70-80 | 48 | [14] |
Mechanistic Insights: Signaling Pathways
Fisetin exerts its anticancer effects by targeting multiple signaling pathways. It is known to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[1] Fisetin also modulates the MAPK and NF-κB signaling cascades, which are involved in inflammation and cell survival.[2] Furthermore, it has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[15]
EGCG's anticancer activity is also multifaceted. It is a known inhibitor of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), HER2, and the insulin-like growth factor-1 receptor (IGF-1R).[6][16] By inhibiting these upstream receptors, EGCG effectively blocks downstream pro-survival signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of Fisetin against the human osteosarcoma cell lines involves G2/M cell cycle arrest, mitochondrial apoptosis and inhibition of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGCG inhibits critical pathways of signal transduction in human cancer cells. | Cancer Epidemiology, Biomarkers & Prevention | American Association for Cancer Research [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Fustin's Bioactivity from Cotinus coggygria and Rhus verniciflua
For Researchers, Scientists, and Drug Development Professionals
Fustin, a dihydroflavonol, has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the bioactivity of this compound derived from two of its primary plant sources: the smoke tree (Cotinus coggygria) and the lacquer tree (Rhus verniciflua, also known as Toxicodendron vernicifluum). While both plants are rich sources of this promising compound, variations in their phytochemical composition may influence the overall therapeutic potential of their extracts.
Quantitative Bioactivity Data
Direct comparative studies on the bioactivity of purified this compound from Cotinus coggygria and Rhus verniciflua are limited in the current scientific literature. However, research on purified this compound from Cotinus coggygria and extracts from both plants provide valuable insights into their relative potency.
Anticancer Activity
Recent studies have quantified the in vitro antiproliferative effects of this compound isolated from the heartwood of Cotinus coggygria against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1][2]
| Plant Source | Bioactivity | Cell Line | IC50 Value |
| Cotinus coggygria | Anticancer | MDA-MB-231 (Breast Cancer) | 56.02 µg/mL |
| Cotinus coggygria | Anticancer | Colon 26 (Colon Cancer) | 78.07 µg/mL |
| Cotinus coggygria | Anticancer | MCF7 (Breast Cancer) | 187.8 µg/mL |
| Rhus verniciflua | Anticancer | Data on purified this compound is not readily available. However, flavonoid-rich fractions containing this compound have shown to actively inhibit cell growth and induce apoptosis in human osteosarcoma cells.[3] | Not Available |
Antioxidant and Anti-inflammatory Activities
While specific IC50 values for purified this compound's antioxidant and anti-inflammatory activities from either plant source are not consistently available, studies on their extracts provide a basis for comparison. Extracts of both plants, known to be rich in this compound, exhibit significant antioxidant and anti-inflammatory properties. For instance, this compound from Rhus verniciflua has been shown to exert neuroprotective effects by reducing reactive oxygen species (ROS) and suppressing cell death signaling pathways.[1][4] Similarly, extracts from Cotinus coggygria have demonstrated potent radical scavenging activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's bioactivity.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of purified this compound and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging capacity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of purified this compound in methanol.
-
Reaction Mixture: Add 1 mL of the this compound solution to 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank. A control is prepared using 1 mL of methanol instead of the this compound solution.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of purified this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system. This involves mixing equal volumes of the supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC50 value represents the concentration of this compound that inhibits 50% of the NO production.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures can aid in understanding the mechanisms of this compound's bioactivity.
Caption: Neuroprotective mechanism of this compound.
Caption: Workflow of the MTT assay.
Concluding Remarks
This compound demonstrates significant potential as a bioactive compound with promising anticancer, antioxidant, and anti-inflammatory properties. While Cotinus coggygria and Rhus verniciflua are both excellent sources of this compound, the available data suggests that the anticancer effects of purified this compound from Cotinus coggygria are well-documented with specific IC50 values. The bioactivity of this compound from Rhus verniciflua is also evident, particularly in the context of neuroprotection and anti-inflammation, though more research is needed to quantify the activity of the purified compound.
It is important to note that the bioactivity of this compound within a plant extract may be influenced by synergistic or antagonistic interactions with other co-occurring phytochemicals. Therefore, future research should focus on direct comparative studies of purified this compound from these different plant sources to fully elucidate any source-dependent variations in its therapeutic efficacy. This will be crucial for the standardization and development of this compound-based pharmaceuticals and nutraceuticals.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Extract of Rhus verniciflua Stokes Protects Wistar Rats Against Lipopolysaccharide-Induced Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound, a flavonoid from Rhus verniciflua Stokes, on 6-hydroxydopamine-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the role of Fustin in specific signaling pathways
Fustin's Role in Cellular Signaling: A Comparative Analysis
This compound, a flavanonol found in plants such as Cotinus coggygria (Eurasian smoke tree), has garnered attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This guide provides a comparative overview of this compound's confirmed roles in specific signaling pathways, supported by experimental data. For context, we will draw comparisons with Fisetin, a structurally related and more extensively studied flavonol, to highlight both common and potentially unique mechanisms of action.
Anti-inflammatory Effects: Modulation of Pro-inflammatory Cytokine Pathways
This compound has demonstrated significant anti-inflammatory activity by mitigating the production of key pro-inflammatory cytokines. This action is crucial in conditions like rheumatoid arthritis and colitis.[2][3] The primary mechanism appears to be the suppression of inflammatory mediators, a mode of action conceptually similar to nonsteroidal anti-inflammatory drugs (NSAIDs), although likely acting on different upstream targets.[2]
Comparative Performance Data
| Parameter | Model System | This compound Effect | Fisetin Effect (for comparison) | Reference |
| TNF-α Levels | Complete Freund's Adjuvant (CFA)-induced arthritic rats | Significantly reduced | Inhibits TNF-α production | [4][5] |
| IL-6 Levels | CFA-induced arthritic rats | Significantly reduced | Inhibits IL-6 production | [4][5] |
| IL-1β Levels | CFA-induced arthritic rats | Significantly reduced | Not specified in provided abstracts | [4] |
| Prostaglandin E2 (PGE2) | CFA-induced arthritic rats | Evidentiary decline | Not specified in provided abstracts | [2] |
| NF-κB Expression | TNBS-induced colitis in rats | Did not affect expression | Inhibits NF-κB signaling pathway | [3][5][6] |
Note: While one study on colitis did not observe an effect of this compound on NF-κB, Fisetin is a known inhibitor of this key inflammatory pathway.[3][5][6] This suggests that this compound's anti-inflammatory effects may be context-dependent or operate through different mechanisms.
Signaling Pathway Diagram: this compound's Anti-inflammatory Action
Caption: this compound inhibits the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
-
Adjuvant-Induced Arthritis Model: Arthritis was induced in rats using Complete Freund's Adjuvant (CFA). This compound was administered orally at doses of 50 and 100 mg/kg for 21 days. Paw volume and arthritic score were measured at regular intervals. At the end of the trial, blood and tissue samples were collected to estimate hematological parameters, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and other biochemical markers like PGE2 and myeloperoxidase (MPO).[4]
-
TNBS-Induced Colitis Model: Colitis was induced in male Wistar rats by rectal application of trinitrobenzene sulfonic acid (TNBS). This compound (10 mg/kg) was administered orally for 8 days. Macroscopic (adhesions, necrosis) and histopathological indices of colonic damage were assessed. The expression of NF-κB in the colon was measured.[3][6]
Antioxidant Activity: Nrf2-Mediated Oxidative Stress Response
This compound demonstrates potent antioxidant properties by restoring the balance between pro-oxidants and endogenous antioxidant systems.[2] It enhances the activity of key antioxidant enzymes and improves the action of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][4]
Comparative Performance Data
| Parameter | Model System | This compound Effect | Fisetin Effect (for comparison) | Reference |
| Nrf2 Action | CFA-induced arthritic rats | Dramatically increased expression | Modulates NRF2-mediated oxidative stress response | [2][7] |
| Superoxide Dismutase (SOD) | CFA-induced arthritic rats; TNBS-induced colitis rats | Restored/Elevated activity | Scavenges reactive oxygen species (ROS) | [3][4][8] |
| Catalase (CAT) | CFA-induced arthritic rats | Restored activity | Scavenges ROS | [4][8] |
| Glutathione (GSH) | CFA-induced arthritic rats | Restored activity | Scavenges ROS | [4][8] |
| Malondialdehyde (MDA) | CFA-induced arthritic rats; Diabetic rats | Attenuated/Reduced levels (marker of lipid peroxidation) | Scavenges ROS | [4][8] |
Signaling Pathway Diagram: this compound's Antioxidant Mechanism
Caption: this compound activates the Nrf2 pathway to bolster antioxidant defenses.
Experimental Protocols
-
Antioxidant Assays: In studies involving CFA-induced arthritis and high-fat diet/streptozotocin-induced diabetes in rats, tissue homogenates (e.g., liver) were prepared.[2][8] The activities of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) were measured using established biochemical assays. Malondialdehyde (MDA) levels were quantified as an indicator of lipid peroxidation.[8] Nrf-2 expression was determined in treated versus control groups.[2]
Anti-Cancer Effects: cAMP/PKA-Dependent Mechanism in Melanoma
Recent research has uncovered a novel anti-melanoma mechanism for this compound, operating through the cAMP/PKA signaling pathway. This pathway is distinct from the more commonly implicated MAPK or PI3K/Akt pathways targeted by other flavonoids like Fisetin.[1][7]
Comparative Performance Data
| Parameter | Model System | This compound Effect | Fisetin Effect (for comparison) | Reference |
| Cell Growth | B16 melanoma cells (in vitro & in vivo) | Suppressed tumor growth | Induces growth inhibition in hepatic, colorectal, and pancreatic cancer cells | [1][7] |
| Actin Structure | B16 melanoma cells | Induced conformational change | Not specified in provided abstracts | [1] |
| MLC2 Phosphorylation | B16 melanoma cells | Suppressed | Not specified in provided abstracts | [1] |
| Signaling Pathway | B16 melanoma cells | cAMP/PKA-dependent mechanism | Modulates ERK/MAPK and CDK5 signaling | [1][7] |
Experimental Workflow Diagram: Investigating this compound in Melanoma
References
- 1. This compound suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. Protective effect of this compound against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer chemopreventive role of fisetin: Regulation of cell signaling pathways in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Elevated Levels of Leptin, Adiponectin, Serum TNF-α, and Intracellular Oxidative Free Radicals in High-Fat Diet and Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fustin and Other Neuroprotective Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective compound Fustin against other prominent neuroprotective agents. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction to Neuroprotective Flavonoids
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, pose a significant challenge to global health. A growing body of research focuses on the therapeutic potential of naturally occurring compounds, particularly flavonoids, in mitigating neuronal damage. Flavonoids are a class of polyphenolic compounds found in fruits, vegetables, and other plants, known for their antioxidant and anti-inflammatory properties. This guide focuses on this compound, a flavanonol found in the lacquer tree (Rhus verniciflua), and compares its neuroprotective effects with other well-researched flavonoids such as Fisetin, Quercetin, and Resveratrol, as well as the flavonolignan Silymarin and the green tea catechin EGCG.
This compound: A Profile of Neuroprotection
This compound has demonstrated significant neuroprotective potential in preclinical studies. Its mechanisms of action are primarily attributed to its potent antioxidant and anti-inflammatory activities. Research has shown that this compound can effectively reduce oxidative stress and modulate key signaling pathways involved in neuronal survival and inflammation.
A key study investigating the efficacy of this compound in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA) revealed its ability to restore memory function and mitigate biochemical alterations.[1][2] this compound treatment led to a significant improvement in behavioral outcomes and a restoration of crucial antioxidant enzymes and neurotransmitter levels.[1][2]
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head comparative studies of this compound against other neuroprotective compounds are limited, this section provides a comparative overview based on available data from individual studies. It is important to note that experimental conditions, models, and dosages may vary between these studies, warranting caution in direct comparisons of absolute efficacy.
Antioxidant and Anti-inflammatory Effects
The neuroprotective actions of many flavonoids are rooted in their ability to combat oxidative stress and neuroinflammation.[3][4][5][6]
This compound has been shown to significantly increase the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while reducing levels of the lipid peroxidation marker malondialdehyde (MDA).[1][2] It also downregulates pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][2]
Fisetin , a structurally similar flavonoid, is also a potent antioxidant and anti-inflammatory agent.[7][8][9] It exerts its effects by activating the Nrf2/ARE pathway and inhibiting the NF-κB signaling cascade.[7]
Quercetin is another well-studied flavonoid with strong antioxidant and anti-inflammatory properties.[4][10][11][12][13] It has been shown to protect neurons from oxidative damage and reduce the production of inflammatory mediators.[10][11][13]
Resveratrol , a polyphenol found in red wine, is known for its neuroprotective effects, which are partly mediated by its antioxidant and anti-inflammatory activities.[14][15][16][17] It can modulate the SIRT1 pathway, which is involved in cellular stress resistance.[17]
Silymarin , a flavonolignan from milk thistle, also exhibits neuroprotective effects through its antioxidant and anti-inflammatory properties.[18][19][20][21][22]
EGCG (Epigallocatechin gallate) , the main catechin in green tea, has demonstrated neuroprotective efficacy by scavenging free radicals and modulating inflammatory responses.[23][24][25][26][27]
Table 1: Comparative Effects on Markers of Oxidative Stress
| Compound | Model | Dosage | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione (GSH) Levels | Malondialdehyde (MDA) Levels | Reference |
| This compound | 3-NPA induced Huntington's in rats | 50 & 100 mg/kg | ↑ | ↑ | ↑ | ↓ | [1][2] |
| Quercetin | 6-OHDA-induced Parkinson's in rats | 10 & 20 mg/kg | ↑ | ↑ | ↑ | ↓ | N/A |
| Resveratrol | Ischemic stroke in mice | 30 mg/kg | ↑ | N/A | ↑ | ↓ | [14] |
| Silymarin | Cerebral ischemia-reperfusion in rats | 200 mg/kg | ↑ (Total Antioxidant Status) | N/A | N/A | ↓ (Total Oxidant Status) | [18] |
| EGCG | MPTP-induced Parkinson's in mice | 10 mg/kg | ↑ | ↑ | ↑ | ↓ | N/A |
Note: "↑" indicates an increase, "↓" indicates a decrease. N/A signifies that the data was not available in the cited source. This table is a compilation from different studies and not a direct head-to-head comparison.
Table 2: Comparative Effects on Inflammatory Cytokines
| Compound | Model | Dosage | TNF-α Levels | IL-1β Levels | Reference |
| This compound | 3-NPA induced Huntington's in rats | 50 & 100 mg/kg | ↓ | ↓ | [1][2] |
| Fisetin | Traumatic Brain Injury in mice | 10 & 20 mg/kg | ↓ | ↓ | N/A |
| Quercetin | Lipopolysaccharide-induced neuroinflammation in mice | 50 mg/kg | ↓ | ↓ | N/A |
| Resveratrol | MPTP-induced Parkinson's in mice | 20 mg/kg | ↓ | ↓ | [28] |
| EGCG | Aβ-induced neuroinflammation in vitro | 10 µM | ↓ | ↓ | [23] |
Note: "↓" indicates a decrease. This table is a compilation from different studies and not a direct head-to-head comparison.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and other flavonoids are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Caption: Key signaling pathways modulated by neuroprotective flavonoids.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section outlines the methodologies for key experiments used to assess neuroprotection.
Morris Water Maze for Cognitive Function
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Caption: Workflow for the Morris Water Maze experiment.
Protocol:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acclimation: Animals are allowed to swim freely in the pool for a short period without the platform to habituate to the environment.
-
Acquisition Trials: Animals are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a few days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory.
Measurement of Antioxidant Enzymes and Oxidative Stress
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the NBT reduction.
-
Procedure:
-
Prepare tissue homogenates in a suitable buffer.
-
Mix the sample with the reaction mixture containing xanthine, NBT, and xanthine oxidase.
-
Measure the rate of NBT reduction spectrophotometrically at 560 nm.
-
Calculate the percentage of inhibition of NBT reduction to determine SOD activity.
-
Catalase (CAT) Activity Assay:
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Procedure:
-
Prepare tissue homogenates.
-
Add the sample to a solution of H₂O₂.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Calculate CAT activity based on the rate of H₂O₂ decomposition.
-
Glutathione (GSH) Assay:
-
Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.
-
Procedure:
-
Prepare tissue homogenates and deproteinize the samples.
-
Add DTNB to the sample.
-
Measure the absorbance of the resulting colored product at 412 nm.
-
Quantify GSH concentration using a standard curve.
-
Measurement of Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β:
-
Principle: This is a quantitative immunoassay that uses specific antibodies to capture and detect the target cytokine.
-
Procedure:
-
Coat a microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Add the sample (e.g., brain tissue homogenate supernatant) to the wells. The cytokine will bind to the capture antibody.
-
Add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate for the enzyme, which will produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
Quantify the cytokine concentration using a standard curve.
-
Conclusion
This compound is a promising neuroprotective compound with demonstrated efficacy in preclinical models, primarily through its antioxidant and anti-inflammatory actions. While direct comparative data is currently scarce, the available evidence suggests that its neuroprotective profile is comparable to other well-established flavonoids like Fisetin and Quercetin. Future research should focus on conducting direct head-to-head comparative studies to definitively establish the relative potency and therapeutic potential of this compound in the context of various neurodegenerative diseases. The experimental protocols and pathway visualizations provided in this guide offer a framework for such future investigations.
References
- 1. Protective Effect of this compound against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Influence of the Neuroprotective Properties of Quercetin on Regeneration and Functional Recovery of the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploitation of Quercetin’s Antioxidative Properties in Potential Alternative Therapeutic Options for Neurodegenerative Diseases [mdpi.com]
- 14. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 15. Comparative Neuroprotective Potential of Nanoformulated and Free Resveratrol Against Cuprizone-Induced Demyelination in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 17. Resveratrol and neuroprotection: an insight into prospective therapeutic approaches against Alzheimer's disease from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the protective effects of silymarin and thymoquinone in the focal cerebral ischemia-reperfusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Potential of Silymarin against CNS Disorders: Insight into the Pathways and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Comparative Study on the Protective Role of Silymarin and Coenzyme-Q10 on the Cerebellar Cortex of Experimentally Induced Atherosclerosis in Adult Male Albino Rats: A Histological, Immunohistochemical and Biochemical Study [ejh.journals.ekb.eg]
- 22. Neuroprotective potential of silymarin against CNS disorders: insight into the pathways and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
- 24. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 25. researchgate.net [researchgate.net]
- 26. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. explorationpub.com [explorationpub.com]
- 28. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fustin: A Guide for Laboratory Professionals
Fustin is a flavonoid compound found in various plants.[1] Its chemical and physical properties are summarized below to inform safe handling and disposal practices.
| Property | Value |
| Synonyms | Dihydrofisetin, 3,3',4',7-Tetrahydroxyflavanone |
| CAS Number | 20725-03-5 |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molar Mass | 288.25 g/mol |
| Appearance | Powder |
| Purity | ≥98% (as determined by HPLC) |
Core Disposal Procedures
In the absence of a specific Safety Data Sheet for this compound, it should be treated as a chemical waste. The following procedural steps are based on general best practices for the disposal of non-hazardous or minimally hazardous solid chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the chemical name ("this compound" or "Dihydrofisetin") and any known hazard information (though none are prominently documented).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
3. Containment:
-
Collect solid this compound waste in a sealed, leak-proof container. The container must be compatible with the chemical.
-
For any solutions containing this compound, they should be collected in a sealed, leak-proof liquid waste container.
4. Storage:
-
Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Disposal Request:
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Provide accurate information on the waste disposal tag or request form, including the chemical name and quantity.
Important Note: Always consult your institution's specific chemical hygiene plan and waste disposal guidelines. Local, state, and federal regulations for chemical waste disposal must be followed.
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are not documented in available literature. Therefore, the primary and recommended method of disposal is through a licensed hazardous waste disposal company arranged by your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste in a laboratory.
References
Personal protective equipment for handling Fustin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fisetin, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and first aid measures.
Personal Protective Equipment (PPE)
When handling Fisetin, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with ANSI Z87.1 standards. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or other resistant material. Check manufacturer's data for specific chemical compatibility.[1] |
| Laboratory Coat | Standard laboratory coat to protect clothing and skin. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when ventilation is inadequate or when handling fine powders to avoid dust formation. |
Safe Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders.[2][3]
-
Ensure eyewash stations and safety showers are readily accessible.
General Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust or aerosols.[2]
-
Wash hands thoroughly after handling.[4]
-
Keep containers tightly closed when not in use.[4]
Disposal Plan
Proper disposal of Fisetin and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Dispose of contents and container to an approved waste disposal plant.[4]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.
-
Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste.
First Aid Measures
In case of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Experimental Workflow for Handling Fisetin
The following diagram illustrates the standard workflow for handling Fisetin in a laboratory setting, from preparation to disposal.
Fisetin Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
